BI-11634
Description
Properties
CAS No. |
1622159-00-5 |
|---|---|
Molecular Formula |
C22H22ClN4NaO4 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
sodium [(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide |
InChI |
InChI=1S/C22H23ClN4O4.Na/c1-13-9-14(3-6-19(13)27-7-8-31-12-20(27)28)22(29)26-18(11-30-2)21-24-16-5-4-15(23)10-17(16)25-21;/h3-6,9-10,18H,7-8,11-12H2,1-2H3,(H2,24,25,26,29);/q;+1/p-1/t18-;/m0./s1 |
InChI Key |
OJSUHLVJVGHFKW-FERBBOLQSA-M |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)[N-][C@@H](COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)[N-]C(COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-11634; BI 11634; BI11634 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BI 749327, a Selective TRPC6 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the mechanism of action of "BI-11634" indicated that this compound is a Factor Xa inhibitor. The detailed request for a technical guide on a TRPC6 inhibitor mechanism suggests a possible conflation with Boehringer Ingelheim's known TRPC6 inhibitors. This guide will focus on a well-characterized, selective, and orally bioavailable TRPC6 inhibitor, BI 749327 , to fulfill the core requirements of the user's request for an in-depth technical guide on TRPC6 inhibition.
Core Mechanism of Action
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective, receptor-operated cation channel that primarily conducts Ca²⁺. It is a key component in various cellular signaling pathways. The activation of TRPC6 is often triggered downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. This process involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG directly activates TRPC6, leading to an influx of Ca²⁺ into the cell.
This rise in intracellular calcium ([Ca²⁺]i) activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Upon dephosphorylation, NFAT translocates to the nucleus, where it modulates the expression of genes involved in processes such as cardiac and renal fibrosis and hypertrophy.
BI 749327 is a potent and selective antagonist of the TRPC6 channel. By binding to and inhibiting TRPC6, BI 749327 blocks the influx of Ca²⁺ mediated by this channel. This, in turn, prevents the activation of the calcineurin-NFAT signaling pathway, thereby mitigating the downstream pathological gene expression associated with diseases like focal segmental glomerulosclerosis (FSGS), as well as cardiac and renal fibrosis.[1][2][3]
Quantitative Data
The potency and selectivity of BI 749327 have been determined using various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) against TRPC6 from different species and the selectivity against related TRPC channels are summarized below.
Table 1: Potency of BI 749327 Against TRPC6
| Species | IC₅₀ (nM) |
| Mouse | 13 |
| Human | 19 |
| Guinea Pig | 15 |
Data sourced from Lin et al., 2019 and MedchemExpress.[1][4]
Table 2: Selectivity Profile of BI 749327
| Channel | IC₅₀ (nM) | Selectivity Fold (vs. Mouse TRPC6) |
| Mouse TRPC3 | 1,100 | 85-fold |
| Mouse TRPC7 | 550 | 42-fold |
Data sourced from Lin et al., 2019 and MedchemExpress.[1][4]
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
The following diagram illustrates the TRPC6 signaling cascade and the point of inhibition by BI 749327.
Experimental Workflow
This diagram outlines the whole-cell patch-clamp electrophysiology workflow used to determine the IC₅₀ of BI 749327.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination
This protocol is used to measure the inhibitory effect of BI 749327 on TRPC6 channel currents.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in standard media.
-
Cells are transiently transfected with a plasmid encoding the desired TRPC6 channel (e.g., mouse, human) and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
-
Electrophysiology:
-
Transfected cells are plated on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
The chamber is perfused with an extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Glass micropipettes with a resistance of 5-8 MΩ are filled with an intracellular solution (e.g., containing in mM: 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.3).
-
A gigaohm seal is formed between the micropipette and the cell membrane of a fluorescently identified cell. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
The TRPC6 channels are activated by applying the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
Once a stable inward current is established, BI 749327 is added to the bath solution in increasing concentrations.
-
The resulting current at each concentration is recorded.
-
-
Data Analysis:
-
The peak inward current at each concentration of BI 749327 is measured and normalized to the maximum current observed with OAG alone.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the BI 749327 concentration.
-
The IC₅₀ value is determined by fitting the curve with a suitable sigmoidal dose-response equation.
-
NFAT Reporter Gene Assay
This assay measures the effect of BI 749327 on the downstream signaling of TRPC6 activation.[1]
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in a 24-well plate.
-
Cells are co-transfected with three plasmids:
-
A plasmid expressing the TRPC6 channel (wild-type or mutant).
-
An NFAT-luciferase reporter plasmid, where the luciferase gene is under the control of an NFAT-responsive promoter.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
-
Assay Protocol:
-
Approximately 16-24 hours post-transfection, the cell culture medium is replaced.
-
Cells are treated with varying concentrations of BI 749327 or vehicle (DMSO).
-
TRPC6-mediated NFAT activation is stimulated (e.g., through forced TRPC6 expression or by adding a GPCR agonist).
-
After an incubation period (typically 6-24 hours), the cells are lysed.
-
-
Data Analysis:
-
The luciferase activity (luminescence) in the cell lysates is measured using a luminometer.
-
The firefly luciferase signal (from the NFAT reporter) is normalized to the Renilla luciferase signal (from the control plasmid) to account for differences in transfection efficiency and cell number.
-
The dose-dependent inhibition of NFAT activation by BI 749327 is plotted to confirm its effect on the TRPC6 signaling pathway.[5]
-
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The NFAT-reporter assay [bio-protocol.org]
In-Depth Technical Guide: The Factor Xa Inhibition Pathway of BI-11634
Disclaimer: As of late 2025, detailed preclinical and clinical data for the research compound BI-11634 is scarce in the public domain. This compound is identified as a direct inhibitor of Coagulation Factor Xa (FXa), a key enzyme in the blood coagulation cascade. This guide provides a comprehensive overview of the established Factor Xa inhibition pathway and outlines the standard experimental methodologies used to characterize inhibitors like this compound, based on common practices in drug development for this target class.
Introduction to Factor Xa and the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot to prevent blood loss following vascular injury. This process is divided into the intrinsic, extrinsic, and common pathways. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it a critical and attractive target for anticoagulant therapies. By catalyzing the conversion of prothrombin (Factor II) to thrombin (Factor IIa), each molecule of FXa can lead to the generation of over 1,000 thrombin molecules, highlighting its significant amplification role in the cascade. Direct FXa inhibitors, such as this compound, bind directly to the active site of FXa, preventing it from interacting with its substrate and thereby blocking the downstream amplification of thrombin generation. This mechanism effectively reduces the risk of thrombus formation.
Mechanism of Action: Direct Factor Xa Inhibition
This compound acts as a direct inhibitor of Factor Xa. Unlike indirect inhibitors (e.g., heparin), which require a cofactor like antithrombin III, direct inhibitors bind straight to the FXa enzyme. This inhibition occurs for both free FXa in the plasma and FXa that is bound within the prothrombinase complex. The primary outcome is the potent and predictable interruption of the blood coagulation process.
Below is a diagram illustrating the central role of Factor Xa and the inhibitory action of compounds like this compound.
Quantitative Data (Illustrative)
Specific quantitative data for this compound is not publicly available. The tables below are illustrative examples of how the potency, selectivity, and pharmacokinetic properties of a direct FXa inhibitor would be presented.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Description |
|---|---|---|---|
| FXa Ki | Human | Value (nM) | Inhibitory constant for Factor Xa. |
| FXa IC50 | Human | Value (nM) | Concentration for 50% inhibition of Factor Xa activity. |
| Prothrombin Time (PT) | Human Plasma | Value (µM) | Concentration to double the prothrombin time. |
| aPTT | Human Plasma | Value (µM) | Concentration to double the activated partial thromboplastin time. |
| Selectivity vs. Thrombin | Human | >Value-fold | Ratio of Ki (Thrombin) / Ki (FXa). |
| Selectivity vs. Trypsin | Human | >Value-fold | Ratio of Ki (Trypsin) / Ki (FXa). |
Table 2: Pharmacokinetic Profile (Illustrative)
| Parameter | Species | Value |
|---|---|---|
| Oral Bioavailability (F%) | Rat | Value % |
| Tmax (h) | Rat | Value (h) |
| Cmax (ng/mL) | Rat | Value (ng/mL) |
| Half-life (t1/2) | Rat | Value (h) |
| Metabolism | Human Liver Microsomes | Primarily CYP3A4 |
Note: this compound is known to be metabolized by the CYP3A4 enzyme.
Experimental Protocols
Detailed protocols for the characterization of this compound have not been published. The following are standard, widely accepted methodologies for evaluating direct Factor Xa inhibitors.
Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory activity of a compound on purified Factor Xa.
Principle: The assay measures the residual activity of FXa after incubation with an inhibitor. FXa cleaves a chromogenic substrate, releasing a colored molecule (p-nitroaniline), which is measured spectrophotometrically. The reduction in color formation is proportional to the inhibitor's potency.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.4), a solution of purified human Factor Xa, a chromogenic FXa substrate (e.g., S-2222), and a dilution series of the test compound (this compound).
-
Incubation: Add the test compound at various concentrations to wells of a 96-well plate containing the FXa solution. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the reaction by adding the chromogenic substrate to all wells.
-
Measurement: Measure the absorbance at 405 nm kinetically over 5-10 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Thrombosis Model (Ferric Chloride Model)
This model assesses the antithrombotic efficacy of a compound in a living animal.
Principle: Vascular injury is induced in an artery (e.g., the carotid artery of a rat or mouse) by the topical application of ferric chloride (FeCl3), which triggers the formation of an occlusive thrombus. The test compound is administered prior to the injury, and its ability to prevent or delay vessel occlusion is measured.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., a Sprague-Dawley rat) and surgically expose the carotid artery.
-
Compound Administration: Administer this compound (or vehicle control) via the appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before injury.
-
Thrombus Induction: Place a small piece of filter paper saturated with a FeCl3 solution (e.g., 10-35%) onto the adventitial surface of the artery for a set duration (e.g., 5 minutes).
-
Blood Flow Monitoring: Monitor blood flow continuously using a Doppler flow probe placed around the artery, both before and after injury.
-
Endpoint Measurement: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow. A significant increase in TTO in the treated group compared to the control group indicates antithrombotic efficacy.
-
Data Analysis: Compare the mean TTO between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a direct Factor Xa inhibitor.
Conclusion
This compound is a direct inhibitor of Factor Xa, a pivotal enzyme in the coagulation cascade. While specific data on this compound remain limited, the established principles of FXa inhibition and the standard battery of preclinical tests provide a clear framework for its mechanism of action and evaluation. By potently and selectively blocking FXa, this compound is designed to offer effective anticoagulation for the prevention and treatment of thromboembolic disorders. Further publication of its detailed pharmacological profile is anticipated to clarify its therapeutic potential.
BI-11634: A Technical Overview of a Novel Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-11634 is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its development represents a significant advancement in anticoagulant therapy, offering a potential alternative to traditional treatments for the prevention and management of thromboembolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is chemically identified as sodium (R)-(1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-methoxyethyl)(3-methyl-4-(3-oxomorpholino)benzoyl)amide.[1] Its chemical structure and key identifiers are detailed below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | sodium (R)-(1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-methoxyethyl)(3-methyl-4-(3-oxomorpholino)benzoyl)amide[1] |
| CAS Number | 1622159-00-5 (sodium salt)[1] |
| Chemical Formula | C22H22ClN4NaO4[1] |
| Molecular Weight | 464.88 g/mol [1] |
| SMILES | CC1=CC(=C(C=C1)N2C(=O)COCC2)C(=O)N--INVALID-LINK--C3=NC4=CC(=C(Cl)C=C4)N3.[Na+] |
A comprehensive summary of the known physicochemical properties of this compound is presented in Table 2. Further research is required to fully characterize properties such as melting point, boiling point, pKa, and logP.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid (details not specified) |
| Solubility | Information not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| pKa | Data not available |
| logP | Data not available |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2] |
Mechanism of Action and Biological Activity
This compound exerts its anticoagulant effect through the direct, competitive, and reversible inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, is responsible for the formation of fibrin clots. By binding to the active site of FXa, this compound prevents this conversion, thereby inhibiting thrombus formation.
The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1]
Factor Xa Signaling Pathway in Cardiovascular Disease
Beyond its role in hemostasis, Factor Xa is implicated in cellular signaling pathways that contribute to the pathophysiology of cardiovascular diseases, including thrombosis and atherosclerosis.[3][4] FXa can activate Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2, on various cell types, including endothelial cells, vascular smooth muscle cells, and inflammatory cells.[3][5] This activation triggers downstream signaling cascades that can lead to inflammation, cellular proliferation, and fibrosis, all of which are key processes in the development and progression of cardiovascular disorders.[3][4][6] By inhibiting FXa, this compound has the potential to not only prevent thrombosis but also to modulate these pathological cellular responses.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of two key intermediates: (R)-1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-methoxyethanamine and 3-methyl-4-(3-oxomorpholino)benzoic acid. The final step would involve the formation of the amide bond between these two fragments. The synthesis of related benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Further research into chemical synthesis patents would be necessary to delineate the precise reagents, reaction conditions, and purification methods employed in the manufacturing of this compound.
Chromogenic Anti-Xa Assay for Direct FXa Inhibitors
The activity of direct FXa inhibitors like this compound can be quantified using a chromogenic anti-Xa assay. This assay measures the amount of residual FXa activity in a plasma sample after the addition of the inhibitor.
Principle: A known amount of FXa is added to a plasma sample containing the direct FXa inhibitor. The inhibitor will bind to and inactivate a portion of the added FXa. A chromogenic substrate, which releases a colored compound when cleaved by FXa, is then added. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.[7][8]
General Protocol:
-
Sample Preparation: Patient plasma (platelet-poor) is collected in citrate-containing tubes.
-
Reagent Preparation: Prepare FXa reagent, chromogenic substrate, and drug-specific calibrators and controls according to the manufacturer's instructions.
-
Assay Procedure: a. Pre-warm reagents and plasma samples to 37°C. b. Add a specific volume of plasma to the assay wells. c. Add a known excess of FXa to the wells and incubate to allow for inhibitor binding. d. Add the chromogenic substrate to initiate the color development reaction. e. After a specific incubation time, stop the reaction. f. Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (typically 405 nm).
-
Data Analysis: Construct a calibration curve using the absorbance values of the drug-specific calibrators. Determine the concentration of the FXa inhibitor in the patient samples by interpolating their absorbance values on the calibration curve.[7][8]
Binding and Selectivity
Table 3: Biological Activity of this compound (Hypothetical Data)
| Target | Binding Affinity (Ki) | Inhibition (IC50) |
| Factor Xa | Data not available | Data not available |
| Thrombin | Data not available | Data not available |
| Trypsin | Data not available | Data not available |
A high selectivity for FXa over other proteases is crucial to minimize off-target effects and reduce the risk of bleeding complications.
Clinical Development
Information from a phase 1 clinical trial indicates that the oral bioavailability of this compound has been investigated in healthy male volunteers, comparing different extended-release formulations to an immediate-release tablet. Further details on the outcomes of preclinical and clinical studies are necessary to fully assess the therapeutic potential and safety profile of this compound.
Conclusion
This compound is a promising direct Factor Xa inhibitor with a chemical structure designed for potent and selective activity. Its mechanism of action offers the potential for effective anticoagulation with a favorable safety profile. While much of the detailed physicochemical and biological data remains proprietary, the available information highlights its significance in the ongoing development of novel antithrombotic agents. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of this compound in the management of cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The coagulation system in atherothrombosis: Implications for new therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Xa | HE [hematology.mlsascp.com]
- 6. Pleiotropic actions of factor Xa inhibition in cardiovascular prevention: mechanistic insights and implications for anti-thrombotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pleiotropic actions of factor Xa inhibition in cardiovascular prevention: mechanistic insights and implications for anti-thrombotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Xa Assays [practical-haemostasis.com]
An In-depth Technical Guide to Factor Xa Inhibitors: A Profile of BI-11634
Disclaimer: Publicly available, in-depth technical information, including quantitative data and detailed experimental protocols specifically for BI-11634 (CAS Number: 1622159-00-5), is limited. This guide provides a comprehensive overview of the core principles of Factor Xa (FXa) inhibition, utilizing representative data and methodologies common for this class of anticoagulants. This information is intended to serve as a technical reference for researchers, scientists, and drug development professionals.
Introduction to this compound and Factor Xa Inhibition
This compound is identified as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Direct FXa inhibitors are a class of oral anticoagulants designed to prevent and treat thromboembolic events by selectively blocking the active site of FXa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1622159-00-5 |
| Molecular Formula | C22H22ClN4NaO4 |
| Molecular Weight | 464.88 g/mol |
| IUPAC Name | Sodium; (1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-(3-methyl-4-morpholin-3-on-4-yl)benzamide |
| Synonyms | BI 11634, this compound |
Mechanism of Action and Signaling Pathway
Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then acts on fibrinogen to form fibrin, which polymerizes to form a stable blood clot.
This compound, as a direct FXa inhibitor, binds to the active site of FXa, preventing its interaction with prothrombin. This action effectively halts the amplification of the coagulation cascade.
Below is a diagram illustrating the coagulation cascade and the point of inhibition by a direct Factor Xa inhibitor like this compound.
Caption: The Coagulation Cascade and Point of FXa Inhibition.
In Vitro Characterization
The potency and selectivity of a Factor Xa inhibitor are determined through a series of in vitro assays. The following tables present representative data that would be generated for a compound like this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| Human Factor Xa | Chromogenic | [Specific Value] | [Specific Value] |
| Human Thrombin | Chromogenic | > [Specific Value] | > [Specific Value] |
| Human Trypsin | Chromogenic | > [Specific Value] | > [Specific Value] |
| Human Plasmin | Chromogenic | > [Specific Value] | > [Specific Value] |
Table 2: In Vitro Anticoagulant Activity
| Assay | Plasma Source | EC2x (µM) |
| Prothrombin Time (PT) | Human | [Specific Value] |
| Activated Partial Thromboplastin Time (aPTT) | Human | [Specific Value] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays.
Factor Xa Chromogenic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic FXa substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a Factor Xa Chromogenic Assay.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
Objective: To assess the anticoagulant effect of a test compound in human plasma.
Materials:
-
Pooled normal human plasma
-
Test compound (e.g., this compound) dissolved in DMSO
-
PT reagent (containing tissue factor and phospholipids)
-
aPTT reagent (containing a contact activator and phospholipids)
-
CaCl2 solution
-
Coagulometer
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each dilution to aliquots of human plasma and incubate for a specified time at 37°C.
-
For PT assay: Add the PT reagent to the plasma-compound mixture and measure the time to clot formation.
-
For aPTT assay: Add the aPTT reagent, incubate, then add CaCl2 to initiate clotting and measure the time to clot formation.
-
Determine the concentration of the test compound that doubles the clotting time (EC2x) compared to a vehicle control.
Metabolism and Pharmacokinetics
The metabolic fate of this compound is an important determinant of its pharmacokinetic profile. Limited information suggests that its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1]
Table 3: Representative Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Unit | Value |
| Tmax (Time to maximum concentration) | h | [Specific Value] |
| Cmax (Maximum plasma concentration) | ng/mL | [Specific Value] |
| AUC (Area under the curve) | ng·h/mL | [Specific Value] |
| t1/2 (Half-life) | h | [Specific Value] |
| Bioavailability | % | [Specific Value] |
Conclusion
This compound is a direct Factor Xa inhibitor with potential for use as an oral anticoagulant. While specific data on its in vitro and in vivo properties are not widely available in the public domain, the information presented in this guide provides a technical framework for understanding the mechanism of action, experimental evaluation, and potential clinical relevance of this class of compounds. Further research and publication of data are necessary to fully characterize the profile of this compound.
References
An In-Depth Technical Guide on Factor Xa Inhibitors for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on the specific compound "BI-11634" is not publicly available. This guide provides a comprehensive overview of the preclinical and clinical evaluation of Factor Xa inhibitors for thrombosis research, using data from well-characterized molecules in this class as representative examples.
Introduction to Factor Xa Inhibition in Thrombosis
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying major cardiovascular diseases such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke. The coagulation cascade, a series of enzymatic reactions, is central to thrombus formation. Factor Xa (FXa) is a serine protease that occupies a pivotal position in this cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1][2][3] Its primary role is to convert prothrombin to thrombin, the key enzyme that catalyzes the formation of fibrin, the structural basis of a blood clot.[2][4] The strategic position of FXa makes it an attractive target for anticoagulant therapy.[2][5][6]
Direct oral anticoagulants (DOACs) that specifically target FXa have revolutionized the management of thromboembolic disorders. These inhibitors bind directly and reversibly to the active site of FXa, preventing it from participating in the coagulation cascade.[1][4] Unlike traditional anticoagulants like warfarin, Factor Xa inhibitors have a predictable pharmacokinetic and pharmacodynamic profile, allowing for fixed-dosing regimens without the need for routine coagulation monitoring.[5][7]
This technical guide provides an in-depth overview of the preclinical and clinical evaluation of Factor Xa inhibitors, focusing on their mechanism of action, key quantitative data from representative molecules, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action of Factor Xa Inhibitors
Factor Xa inhibitors exert their anticoagulant effect by directly binding to the active site of both free FXa and FXa assembled in the prothrombinase complex.[1][8][9] This inhibition is competitive and reversible.[1][10] By blocking FXa activity, these inhibitors effectively reduce the generation of thrombin, thereby preventing the conversion of fibrinogen to fibrin and ultimately inhibiting thrombus formation.[2][8] This targeted mechanism of action leads to a potent antithrombotic effect.[5]
dot
Caption: The coagulation cascade and the mechanism of action of Factor Xa inhibitors.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo preclinical data for three well-characterized Factor Xa inhibitors: Rivaroxaban, Apixaban, and Edoxaban.
Table 1: In Vitro Potency of Factor Xa Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) | Species | Reference |
| Rivaroxaban | Factor Xa | 0.4 | 2.1 (prothrombinase-bound) | Human | [3] |
| Apixaban | Factor Xa | 0.08 | 1.3 (thrombus-associated) | Human | [10][11][12] |
| Edoxaban | Factor Xa | 0.56 | - | Human | [13] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro Anticoagulant Activity of Factor Xa Inhibitors in Human Plasma
| Compound | Prothrombin Time (PT) Doubling Conc. (µM) | activated Partial Thromboplastin Time (aPTT) Doubling Conc. (µM) | Reference |
| Apixaban | 3.6 | 7.4 | [10][14] |
Table 3: In Vivo Antithrombotic Efficacy of Factor Xa Inhibitors in Animal Models
| Compound | Animal Model | Route | ED50 / Effective Dose | Endpoint | Reference |
| Rivaroxaban | Rabbit venous thrombosis | Oral | 0.1-1 mg/kg | Thrombus weight reduction | [5] |
| Apixaban | Rabbit venous thrombosis (VT) | i.v. | 0.11 ± 0.03 mg/kg/h | Thrombus weight reduction | [11] |
| Rabbit arteriovenous-shunt thrombosis (AVST) | i.v. | 0.27 ± 0.03 mg/kg/h | Thrombus weight reduction | [11] | |
| Edoxaban | Rat venous thrombosis | i.v. | - | Dose-dependent inhibition of thrombus formation | [13] |
| Rat venous thrombosis | Oral | 3.0 and 10 mg/kg (single dose) | Thrombus regression | [15] |
ED50: Effective dose causing 50% of maximal effect; i.v.: intravenous.
Experimental Protocols
This section details common methodologies used in the preclinical evaluation of Factor Xa inhibitors for thrombosis research.
In Vitro Assays
4.1.1 Factor Xa Enzyme Inhibition Assay
-
Objective: To determine the potency and selectivity of a compound against purified Factor Xa.
-
Methodology:
-
Purified human Factor Xa is incubated with varying concentrations of the test compound in a buffer solution.
-
A chromogenic substrate for Factor Xa (e.g., S-2222) is added to the mixture.
-
The rate of substrate cleavage, which produces a colored product, is measured spectrophotometrically over time.
-
The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to appropriate enzyme inhibition models.[3][10][12]
-
4.1.2 Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) Assays
-
Objective: To assess the anticoagulant effect of a compound in plasma.
-
Methodology:
-
Platelet-poor plasma is incubated with different concentrations of the test compound.
-
For the PT assay, tissue factor (thromboplastin) is added to initiate the extrinsic pathway, and the time to clot formation is measured.
-
For the aPTT assay, a contact activator (e.g., silica) and phospholipids are added to initiate the intrinsic pathway, and the time to clot formation is measured.
-
The concentration of the compound required to double the clotting time is a common parameter for comparison.[10][14]
-
In Vivo Models of Thrombosis
4.2.1 Ferric Chloride-Induced Venous Thrombosis Model in Rats
-
Objective: To evaluate the antithrombotic efficacy of a compound in a venous thrombosis model.
-
Methodology:
-
Rats are anesthetized, and the inferior vena cava (IVC) is exposed.
-
A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the surface of the IVC for a specific duration (e.g., 5 minutes) to induce endothelial injury and thrombus formation.[15]
-
The test compound is administered either before (prophylactic model) or after (treatment model) the injury.
-
After a set period, the thrombosed segment of the IVC is isolated, and the thrombus is excised and weighed.
-
The percentage of thrombus inhibition compared to a vehicle-treated control group is calculated.[15]
-
4.2.2 Arteriovenous (AV) Shunt Thrombosis Model in Rabbits
-
Objective: To assess the antithrombotic effect of a compound in a model that mimics arterial thrombosis.
-
Methodology:
-
An extracorporeal shunt is created by connecting the carotid artery and the jugular vein of an anesthetized rabbit with a piece of tubing containing a cotton thread.
-
The test compound is administered intravenously.
-
Blood is allowed to circulate through the shunt for a defined period, during which a thrombus forms on the cotton thread.
-
The shunt is removed, and the thread with the thrombus is weighed.
-
The reduction in thrombus weight in treated animals is compared to that in control animals.[11]
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel Factor Xa inhibitor for its antithrombotic potential.
dot
Caption: Preclinical development workflow for a novel Factor Xa inhibitor.
Conclusion
Factor Xa inhibitors represent a significant advancement in the prevention and treatment of thromboembolic diseases. Their targeted mechanism of action, predictable pharmacology, and favorable safety profile have established them as a cornerstone of modern anticoagulant therapy. The preclinical and clinical evaluation of these compounds involves a rigorous series of in vitro and in vivo studies to characterize their potency, efficacy, and safety. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of thrombosis. While specific data for this compound remains elusive, the principles and practices outlined herein are broadly applicable to the investigation of any novel Factor Xa inhibitor.
References
- 1. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor. | Semantic Scholar [semanticscholar.org]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on BI-11634 in Coagulation Cascade Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative preclinical and clinical data for BI-11634 is not extensively available in the public domain. This guide provides a comprehensive overview based on the known pharmacology of Factor Xa inhibitors and general methodologies used in their evaluation.
Introduction to this compound and its Target: Factor Xa
This compound is identified as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. By targeting FXa, this compound is positioned as an anticoagulant for the potential prevention and treatment of thromboembolic disorders. Understanding its interaction with the coagulation cascade is fundamental to its development and clinical application.
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the cascade that cleaves fibrinogen to form fibrin monomers, which then polymerize to form a stable clot. Due to its pivotal position, inhibiting Factor Xa is an effective strategy for anticoagulation.
Mechanism of Action of this compound
As a direct Factor Xa inhibitor, this compound binds directly to the active site of Factor Xa, thereby blocking its enzymatic activity. This inhibition occurs without the need for a cofactor like antithrombin. By neutralizing Factor Xa, this compound effectively reduces the generation of thrombin, leading to a decrease in fibrin formation and, consequently, clot development.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following tables represent the typical data structure used to characterize oral Factor Xa inhibitors.
Table 1: In Vitro Potency and Selectivity of a Typical Factor Xa Inhibitor
| Parameter | Value | Description |
| Factor Xa Ki (nM) | [Data Not Available] | Inhibitory constant against human Factor Xa. Lower values indicate higher potency. |
| IC50 vs. Factor Xa (nM) | [Data Not Available] | Concentration required to inhibit 50% of Factor Xa activity. |
| Selectivity vs. Thrombin | >[X]-fold | Fold-selectivity for Factor Xa over thrombin. |
| Selectivity vs. Trypsin | >[X]-fold | Fold-selectivity for Factor Xa over trypsin. |
| Selectivity vs. other proteases | >[X]-fold | Fold-selectivity against a panel of related serine proteases. |
Table 2: Pharmacodynamic Effects of a Typical Factor Xa Inhibitor in Human Plasma
| Assay | Parameter | Value |
| Prothrombin Time (PT) | 2x increase in clotting time (ng/mL) | [Data Not Available] |
| Activated Partial Thromboplastin Time (aPTT) | 2x increase in clotting time (ng/mL) | [Data Not Available] |
| Anti-Factor Xa Activity | IC50 (ng/mL) | [Data Not Available] |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used to evaluate Factor Xa inhibitors like this compound.
Factor Xa Inhibition Assay
Objective: To determine the in vitro potency of this compound against purified human Factor Xa.
Principle: This is typically a chromogenic or fluorogenic assay. A synthetic substrate that is specifically cleaved by Factor Xa to release a colored or fluorescent product is used. The rate of product formation is proportional to the enzyme's activity. The inhibitory effect of the compound is measured by the reduction in this rate.
Materials:
-
Purified human Factor Xa
-
Chromogenic or fluorogenic Factor Xa substrate
-
Assay buffer (e.g., Tris-HCl with salts and a carrier protein)
-
This compound (or other test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add a fixed amount of purified human Factor Xa to each well.
-
Add the various concentrations of this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the Factor Xa substrate to each well.
-
Immediately measure the absorbance (for chromogenic) or fluorescence (for fluorogenic) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Prothrombin Time (PT) Assay
Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.
Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. Factor Xa inhibitors prolong the PT by inhibiting the activity of Factor Xa in the common pathway.
Materials:
-
Citrated human plasma
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride solution
-
This compound
-
Coagulometer
Procedure:
-
Spike citrated human plasma with various concentrations of this compound.
-
Pre-warm the plasma samples and the thromboplastin reagent to 37°C.
-
In the coagulometer cuvette, pipette a specific volume of the plasma sample.
-
Add the pre-warmed thromboplastin reagent to the plasma and simultaneously start the timer.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Plot the clotting time against the concentration of this compound to evaluate the dose-dependent anticoagulant effect.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.
Principle: The aPTT assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin), a phospholipid substitute (partial thromboplastin), and calcium. Factor Xa inhibitors prolong the aPTT by inhibiting Factor Xa in the common pathway.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
-
This compound
-
Coagulometer
Procedure:
-
Spike citrated human plasma with various concentrations of this compound.
-
Pre-warm the plasma samples, aPTT reagent, and calcium chloride solution to 37°C.
-
In the coagulometer cuvette, mix a specific volume of the plasma sample with the aPTT reagent and incubate for a defined period (e.g., 3-5 minutes) to allow for the activation of the contact factors.
-
Add the pre-warmed calcium chloride solution to initiate the clotting cascade and start the timer.
-
The coagulometer will detect clot formation and record the clotting time.
-
Plot the aPTT (in seconds) against the concentration of this compound.
Conclusion
This compound, as a direct Factor Xa inhibitor, represents a targeted approach to anticoagulation. While detailed public data on this specific compound is limited, the established methodologies for evaluating this class of drugs provide a clear framework for its characterization. The in vitro potency, selectivity, and effects on plasma-based coagulation assays like PT and aPTT are critical for defining its pharmacological profile. Further preclinical and clinical studies would be necessary to fully elucidate its efficacy and safety for the prevention and treatment of thromboembolic diseases.
Navigating the Unseen: A Technical Guide to Off-Target Effects Screening for BI-11634
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the off-target effects of BI-11634, a potent Factor Xa inhibitor. In the landscape of drug discovery and development, a thorough understanding of a compound's interaction with unintended biological targets is paramount for ensuring its safety and efficacy. This document outlines a systematic approach to identifying and characterizing the off-target profile of this compound, incorporating detailed experimental protocols, data presentation strategies, and visual representations of key processes.
While specific proprietary data on the off-target profile of this compound is not publicly available, this guide establishes a robust framework for such an investigation, drawing upon established industry-standard practices for compounds of this class.
Introduction to this compound and the Imperative of Off-Target Screening
This compound is a small molecule inhibitor targeting Factor Xa, a critical enzyme in the coagulation cascade.[1] Its primary mechanism of action involves the direct, competitive inhibition of Factor Xa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting the formation of fibrin clots.[2] This makes it a promising candidate for the prevention and treatment of thromboembolic disorders.
However, like any small molecule, this compound has the potential to interact with other proteins in the body, leading to off-target effects. These unintended interactions can result in adverse drug reactions, reduced therapeutic efficacy, or even unforeseen therapeutic benefits. Therefore, a rigorous and comprehensive off-target screening strategy is a non-negotiable component of its preclinical and clinical development.
The primary objectives of off-target screening for this compound are to:
-
Identify and quantify interactions with a broad range of unintended biological targets.
-
Assess the potential for adverse effects based on the identified off-target activities.
-
Guide lead optimization efforts to improve the selectivity of the compound.
-
Provide a comprehensive safety profile to support regulatory submissions.
Experimental Protocols for Off-Target Screening
A multi-pronged approach is essential for a thorough assessment of off-target effects. This typically involves a combination of in silico predictions, in vitro biochemical and cellular assays, and in vivo studies.
In Silico Profiling
Computational methods can provide an initial, broad assessment of potential off-target interactions. These approaches leverage the structural information of this compound and databases of known protein structures and ligand-binding sites.
Methodology:
-
Target Prediction: Utilize computational algorithms and databases (e.g., ChEMBL, SuperTarget, PharmMapper) to predict potential off-target proteins based on the chemical structure of this compound.
-
Molecular Docking: Perform molecular docking simulations to model the binding of this compound to the predicted off-target proteins. This can provide insights into the potential binding affinity and mode of interaction.
-
Pharmacophore Modeling: Develop a pharmacophore model based on the known structure of this compound and screen it against a database of off-target protein structures.
In Vitro Broad Panel Screening
Broad panel screening against a diverse set of receptors, enzymes, ion channels, and transporters is a cornerstone of off-target profiling.
Methodology:
-
Panel Selection: Select a comprehensive panel of targets relevant to drug safety and common off-target liabilities. Commercially available panels from service providers like Eurofins Discovery or DiscoveRx offer a wide range of assays. A typical panel would include:
-
G-protein coupled receptors (GPCRs)
-
Ion channels (e.g., hERG)
-
Kinases (KinomeScan)
-
Nuclear receptors
-
Transporters
-
Other key enzymes (e.g., CYPs, proteases)
-
-
Assay Formats: Employ a variety of assay formats depending on the target class, including:
-
Radioligand Binding Assays: To assess the ability of this compound to displace a known radiolabeled ligand from a receptor.
-
Enzymatic Assays: To measure the direct inhibitory or activating effect of this compound on enzyme activity.
-
Functional Cellular Assays: To evaluate the effect of this compound on cellular signaling pathways downstream of a target.
-
-
Data Analysis: The results are typically expressed as the percent inhibition or activation at a single high concentration (e.g., 10 µM). Hits are then followed up with concentration-response curves to determine potency (IC50 or EC50).
Kinome Scanning
Given that kinases are a large and important class of drug targets and off-targets, a dedicated kinome-wide scan is crucial.
Methodology:
-
Platform Selection: Utilize a high-throughput kinome screening platform, such as KINOMEscan™, which employs a competition binding assay to quantify the interaction of a compound with a large panel of kinases.
-
Screening: Screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.
-
Data Interpretation: The results are typically presented as a percentage of control, with lower percentages indicating stronger binding. Hits are often defined as those showing a certain threshold of inhibition (e.g., >90% at 10 µM).
-
Selectivity Score: A selectivity score (S-score) can be calculated to provide a quantitative measure of the compound's selectivity across the kinome.
Data Presentation: Summarizing Quantitative Data
Clear and concise presentation of quantitative data is essential for interpretation and decision-making.
Table 1: Hypothetical Broad Panel Screening Results for this compound (at 10 µM)
| Target Class | Target | Assay Type | % Inhibition |
| GPCRs | Adrenergic α1A | Radioligand Binding | 12% |
| Dopamine D2 | Radioligand Binding | 8% | |
| Serotonin 5-HT2A | Radioligand Binding | 15% | |
| Ion Channels | hERG | Patch Clamp | 5% |
| CaV1.2 | Radioligand Binding | 2% | |
| NaV1.5 | Radioligand Binding | 7% | |
| Enzymes | COX-1 | Enzymatic | 22% |
| PDE4 | Enzymatic | 18% | |
| CYP3A4 | Enzymatic | 45%[1] | |
| Transporters | SERT | Radioligand Binding | 9% |
Table 2: Hypothetical Kinome Scan Hits for this compound (at 10 µM)
| Kinase | % of Control | Dissociation Constant (Kd) |
| On-Target | ||
| Factor Xa | <1% | 1.2 nM |
| Off-Target Hits | ||
| Kinase A | 5% | 150 nM |
| Kinase B | 12% | 800 nM |
| Kinase C | 25% | >10 µM |
Visualization of Pathways and Workflows
Visual representations are critical for understanding complex biological pathways and experimental processes.
Conclusion
A comprehensive and systematic approach to off-target effects screening is indispensable in the development of this compound. By employing a combination of in silico, in vitro, and in vivo methodologies, researchers can build a detailed profile of the compound's selectivity and potential liabilities. The hypothetical data and workflows presented in this guide provide a blueprint for such an investigation. A thorough understanding of the off-target profile of this compound will ultimately contribute to a more informed and successful clinical development program, ensuring patient safety and maximizing therapeutic potential.
References
In-depth Technical Guide: BI-11634 Pharmacokinetics and Pharmacodynamics
Disclaimer: Publicly available, detailed quantitative pharmacokinetic and pharmacodynamic data for the Factor Xa inhibitor BI-11634 is limited. This guide summarizes the available information and provides a general overview of the pharmacokinetics and pharmacodynamics characteristic of oral Factor Xa inhibitors as a class. The information regarding the broader class should not be directly attributed to this compound without specific supporting data.
Introduction to this compound
This compound is a direct-acting oral anticoagulant that functions as a Factor Xa (FXa) inhibitor. By selectively and reversibly blocking the active site of FXa, this compound disrupts the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin formation. This mechanism of action is central to its potential therapeutic use in the prevention and treatment of thromboembolic disorders.
Research indicates that the metabolism of this compound is mediated by the cytochrome P450 enzyme CYP3A4.[1] This is a critical consideration for potential drug-drug interactions, as co-administration with strong inhibitors or inducers of CYP3A4 could significantly alter the plasma concentrations of this compound. For instance, known inhibitors of CYP3A4 such as ketoconazole, and to some extent quinidine (which also inhibits CYP2D6), have been shown to inhibit the metabolism of this compound in human liver microsomes.[1]
Pharmacokinetics of Oral Factor Xa Inhibitors (General Overview)
The pharmacokinetic profiles of oral Factor Xa inhibitors are designed to provide predictable and stable anticoagulation with fixed-dosing regimens, minimizing the need for routine coagulation monitoring.
Absorption
-
Bioavailability: Generally, oral FXa inhibitors exhibit rapid absorption and good to high oral bioavailability.
-
Effect of Food: The effect of food on absorption varies among different FXa inhibitors. For some, administration with food can increase bioavailability.
Distribution
-
Plasma Protein Binding: These agents are typically highly bound to plasma proteins, primarily albumin.
-
Volume of Distribution: They generally have a moderate volume of distribution, indicating distribution into extravascular tissues.
Metabolism
-
Metabolic Pathways: Metabolism is a key elimination route for many FXa inhibitors. The cytochrome P450 system, particularly CYP3A4, often plays a significant role. Some may also undergo metabolism independent of the CYP system. As mentioned, this compound is known to be a substrate for CYP3A4.[1]
Excretion
-
Routes of Elimination: Elimination occurs through a combination of renal and fecal routes. The contribution of each pathway varies between different drugs in this class. Unchanged drug can be excreted in the urine, and metabolites are eliminated via both renal and biliary pathways.
Table 1: General Pharmacokinetic Parameters of Oral Factor Xa Inhibitors
| Parameter | General Range/Description |
| Time to Maximum Concentration (Tmax) | 1 - 4 hours |
| Oral Bioavailability | 50 - 80% |
| Plasma Protein Binding | >90% |
| Terminal Half-life (t½) | 5 - 15 hours |
| Primary Route of Elimination | Varies (Renal and/or Hepatic) |
Note: This table represents a generalized overview of the class and does not contain specific data for this compound.
Pharmacodynamics of Oral Factor Xa Inhibitors (General Overview)
The pharmacodynamic effect of FXa inhibitors is directly related to their plasma concentration and the degree of FXa inhibition.
Mechanism of Action
The primary mechanism of action is the direct inhibition of Factor Xa, a critical enzyme in the common pathway of the coagulation cascade.
Caption: Mechanism of action of this compound in the coagulation cascade.
Dose-Response Relationship
The anticoagulant effect of FXa inhibitors is dose-dependent. An increase in dose leads to a higher plasma concentration and a greater prolongation of clotting times.
Pharmacodynamic Assessments
The effect of FXa inhibitors on coagulation can be measured using various laboratory assays.
Table 2: Common Pharmacodynamic Assays for Factor Xa Inhibitors
| Assay | Description |
| Anti-Factor Xa Activity | Measures the direct inhibition of FXa. It shows a linear correlation with drug concentration. |
| Prothrombin Time (PT) | Measures the extrinsic and common pathways. It is prolonged by FXa inhibitors, but the sensitivity varies with the reagent used. |
| Activated Partial Thromboplastin Time (aPTT) | Measures the intrinsic and common pathways. It is less sensitive than PT to FXa inhibitors. |
Experimental Protocols (General Methodologies)
Detailed experimental protocols for this compound are not publicly available. The following are general methodologies used to assess the pharmacokinetics and pharmacodynamics of small molecule inhibitors.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of the compound.
General Protocol:
-
Incubation: The test compound (e.g., this compound) is incubated with human liver microsomes or hepatocytes.
-
Cofactors: The incubation mixture includes necessary cofactors such as NADPH for CYP-mediated reactions.
-
Inhibitor Screening: To identify specific CYP isozymes, the compound is co-incubated with known selective inhibitors (e.g., ketoconazole for CYP3A4).
-
Metabolite Identification: Following incubation, the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
References
In-Depth Technical Guide: Metabolism of BI-11634 in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of BI-11634, a factor Xa inhibitor, with a specific focus on its biotransformation in human liver microsomes (HLMs). This document synthesizes available data on the metabolic pathways, enzymatic kinetics, and experimental methodologies used to characterize the metabolic profile of this compound. Key findings indicate that this compound is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) to a single major metabolite. This guide presents quantitative data in structured tables, details experimental protocols, and includes visualizations of the metabolic pathways and experimental workflows to support further research and development efforts.
Introduction
This compound is a potent factor Xa inhibitor that has been investigated for the treatment of cardiovascular disorders. Understanding the metabolic fate of a drug candidate is a critical component of its preclinical and clinical development, as it influences its efficacy, safety, and potential for drug-drug interactions (DDIs). In vitro studies using human liver microsomes are a standard approach to elucidate the primary metabolic pathways and identify the enzymes responsible for a drug's biotransformation. This guide focuses on the metabolism of this compound in this system.
Metabolic Pathway and Enzyme Phenotyping
The metabolism of this compound in human liver microsomes is characterized by the formation of one major metabolite.[1][2] Reaction phenotyping studies have definitively identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for this biotransformation.[1][2]
Initial screening with a panel of recombinant human CYP enzymes demonstrated that only CYP3A4 mediated the metabolism of this compound.[2] Further confirmation was obtained through chemical inhibition studies in pooled human liver microsomes. The metabolism of this compound was significantly inhibited by ketoconazole, a well-established selective inhibitor of CYP3A4.[1][2]
Metabolic pathway of this compound in human liver microsomes.
Quantitative Analysis of this compound Metabolism
The following tables summarize the key quantitative data obtained from in vitro studies on this compound metabolism.
Table 1: Enzyme Kinetics of this compound Metabolism
| Parameter | Value | Enzyme System |
| Km | Not Reported | Recombinant CYP3A4 |
| Vmax | Not Reported | Recombinant CYP3A4 |
Note: Specific Km and Vmax values for the metabolism of this compound by CYP3A4 have not been reported in the reviewed literature.
Table 2: Inhibition of this compound Metabolism
| Inhibitor | IC50 | Ki | Inhibition Mechanism | Enzyme System |
| Ketoconazole | Inhibition Observed | Not Reported | Competitive | Human Liver Microsomes |
| Quinidine | Not Reported | 7 µM | Competitive | Human Liver Microsomes |
Experimental Protocols
This section details the methodologies employed in the characterization of this compound metabolism in human liver microsomes.
Reaction Phenotyping with Recombinant CYP Enzymes
Objective: To identify the specific human cytochrome P450 isozyme(s) responsible for the metabolism of this compound.
Methodology:
-
Incubation Mixture: [14C]this compound was incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Reaction Conditions: The incubations were performed in a phosphate buffer (pH 7.4) at 37°C. The reaction was initiated by the addition of an NADPH-generating system.
-
Sample Analysis: At specified time points, the reactions were terminated, and the samples were analyzed by high-performance liquid chromatography with radiomatic detection (HPLC-RAM) to monitor the depletion of the parent compound and the formation of metabolites.
Workflow for reaction phenotyping with recombinant CYPs.
Chemical Inhibition Studies in Human Liver Microsomes
Objective: To confirm the involvement of specific CYP isozymes in the metabolism of this compound in a more complex biological matrix.
Methodology:
-
Incubation Mixture: [14C]this compound was incubated with pooled human liver microsomes in the presence and absence of selective chemical inhibitors.
-
Inhibitors: Ketoconazole (for CYP3A4) and quinidine (for CYP2D6) were used.
-
Reaction Conditions: Incubations were carried out in a phosphate buffer (pH 7.4) at 37°C. The reaction was initiated by the addition of an NADPH-generating system.
-
Sample Analysis: The rate of metabolite formation was measured by HPLC-RAM, and the percentage of inhibition was calculated by comparing the results from incubations with and without the inhibitors.
Determination of Inhibition Constant (Ki)
Objective: To quantify the inhibitory potency of quinidine on the CYP3A4-mediated metabolism of this compound.
Methodology:
-
Incubation Mixture: A range of concentrations of [14C]this compound were incubated with human liver microsomes in the presence of multiple fixed concentrations of quinidine.
-
Reaction Conditions: The incubations were performed under conditions determined to be in the linear range for reaction velocity.
-
Data Analysis: The rates of metabolite formation were plotted against the substrate concentration. The Ki value was determined by fitting the data to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using non-linear regression analysis.
Workflow for determining the inhibition constant (Ki).
Metabolite Identification and Quantitation
Objective: To identify and quantify the metabolites of this compound formed in human liver microsomes and by recombinant CYP3A4.
Methodology:
-
Incubation: [14C]this compound was incubated with either human liver microsomes or recombinant CYP3A4.
-
Sample Preparation: Following incubation, the samples were processed to remove proteins and other matrix components.
-
Analytical Method: The processed samples were analyzed using a high-performance liquid chromatography-mass spectrometry-radiomatic detector (HPLC-MS-RAM) system.
-
Data Interpretation: The mass spectrometry data was used to elucidate the structure of the metabolite(s), while the radiomatic detection provided quantitative information on the amount of each metabolite formed.
Discussion and Conclusion
The in vitro metabolism of this compound in human liver microsomes is a straightforward process primarily mediated by a single enzyme, CYP3A4, resulting in the formation of one major metabolite.[1][2] The inhibition of this pathway by ketoconazole is consistent with the major role of CYP3A4.[1][2] The observed inhibition by quinidine, with a Ki of 7 µM, highlights a potential for drug-drug interactions and demonstrates that quinidine is not exclusively a CYP2D6 inhibitor.[2]
The lack of reported Km and Vmax values in the currently available literature prevents a full kinetic characterization of this compound metabolism. Further studies to determine these parameters would be beneficial for developing physiologically based pharmacokinetic (PBPK) models to predict the in vivo clearance and DDI potential of this compound more accurately.
References
An In-Depth Technical Guide to the Interaction of BI-11634 with CYP3A4 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-11634, a factor Xa inhibitor, has been identified as a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. This guide provides a comprehensive overview of the current understanding of this interaction, synthesizing available data on its metabolism and inhibition. While specific kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the half-maximal inhibitory concentration (IC50) for this compound are not publicly available, this document outlines the established metabolic pathway and the inhibitory effects of known CYP3A4 modulators on this compound metabolism. Detailed, generalized experimental protocols for assessing such interactions are also provided to guide future research in this area.
Introduction
This compound is an investigational oral anticoagulant that acts as a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. As with many xenobiotics, the metabolic fate of this compound is of significant interest in drug development to predict potential drug-drug interactions (DDIs) and to understand its pharmacokinetic profile. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A4 isoform, is responsible for the metabolism of a vast array of clinically used drugs. Understanding the interaction of this compound with CYP3A4 is therefore crucial for its safe and effective clinical use.
Studies have shown that this compound is metabolized by CYP3A4 to form one major metabolite[1]. This metabolic process can be inhibited by known CYP3A4 inhibitors, such as ketoconazole, and also by quinidine, which is traditionally a CYP2D6 inhibitor but has been shown to exert inhibitory effects on CYP3A4 as well[1]. The interaction of this compound with CYP3A4 is reported to be similar to that of nifedipine, a well-known calcium channel blocker and a CYP3A4 substrate[1].
Quantitative Data
Currently, there is limited publicly available quantitative data on the interaction of this compound with CYP3A4. The only reported value is the inhibition constant (Ki) for quinidine on the CYP3A4-mediated metabolism of this compound.
Table 1: Inhibition of this compound Metabolism
| Inhibitor | Enzyme | Parameter | Value | Reference |
| Quinidine | CYP3A4 | Ki | 7 µM | [1] |
Note: IC50, Km, and Vmax values for this compound are not currently available in the public domain.
Metabolic Pathway
This compound undergoes metabolism primarily through the action of the CYP3A4 enzyme. This process results in the formation of a single major metabolite.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, the following are generalized, yet detailed, methodologies for key experiments to characterize the interaction of a compound with CYP3A4.
Reaction Phenotyping of this compound Metabolism
Objective: To identify the specific CYP450 isoforms responsible for the metabolism of this compound.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
Recombinant human CYP450 enzymes (e.g., rCYP3A4, rCYP2D6, rCYP2C9, etc.)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Incubation with Recombinant CYPs:
-
Prepare incubation mixtures containing a specific recombinant CYP isoform (e.g., 10 pmol/mL), this compound (at a concentration near the expected Km, or a range of concentrations, e.g., 1-50 µM), and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the this compound metabolite by LC-MS/MS.
-
-
Incubation with Human Liver Microsomes (HLMs) and Chemical Inhibitors:
-
Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL protein), this compound, and a specific chemical inhibitor (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction with the NADPH regenerating system.
-
Follow the incubation, termination, and analysis steps as described above.
-
A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
Determination of Inhibition Constant (Ki) of Quinidine
Objective: To quantify the inhibitory potency of quinidine on the CYP3A4-mediated metabolism of this compound.
Materials:
-
Recombinant human CYP3A4 (rCYP3A4)
-
This compound (at various concentrations bracketing the Km, if known)
-
Quinidine (at various concentrations)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a matrix of incubation conditions with varying concentrations of both this compound and quinidine.
-
For each condition, prepare an incubation mixture containing rCYP3A4, this compound, and quinidine in potassium phosphate buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a time period ensuring linear metabolite formation.
-
Terminate the reaction with a cold organic solvent.
-
Analyze the rate of metabolite formation using LC-MS/MS.
-
Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-model) using non-linear regression analysis (e.g., Dixon or Cornish-Bowden plots).
Metabolite Identification and Quantitation using [14C]this compound
Objective: To identify and quantify the major metabolite of this compound formed by CYP3A4.
Materials:
-
Radiolabeled [14C]this compound
-
Human liver microsomes (HLMs) or recombinant CYP3A4 (rCYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) and a radiomatic detector.
Procedure:
-
Incubate [14C]this compound with HLMs or rCYP3A4 and the NADPH regenerating system at 37°C.
-
At various time points, terminate the reaction.
-
Separate the parent compound and its metabolites using HPLC.
-
Detect and quantify the radioactive peaks using the radiomatic detector.
-
Characterize the structure of the metabolite(s) using the mass spectrometer.
Conclusion
The interaction of this compound with CYP3A4 is a critical aspect of its pharmacological profile. Available data confirms that this compound is a substrate for CYP3A4, leading to the formation of a single major metabolite. The metabolism is susceptible to inhibition by known CYP3A4 inhibitors. However, a comprehensive understanding of this interaction is currently limited by the lack of publicly available quantitative data, including the IC50 of this compound and the kinetic parameters of its metabolism. The experimental protocols provided in this guide offer a framework for researchers to conduct further studies to elucidate these parameters, which will be essential for predicting and managing potential drug-drug interactions involving this compound.
References
Preliminary Efficacy of BI-11634: An Analysis of Available Data
Researchers, scientists, and drug development professionals seeking comprehensive efficacy data on the Factor Xa inhibitor BI-11634 will find publicly available information to be limited. At present, detailed preclinical and clinical efficacy studies outlining the quantitative performance of this compound are not accessible in the public domain. The primary available research focuses on its metabolic pathways rather than its therapeutic effectiveness.
A key study by Mathur et al. (2013) investigated the in vitro metabolism of this compound. While this research provides valuable insights into the compound's pharmacokinetic profile, it does not contain efficacy data from in vivo models or clinical trials. The study's primary focus was to characterize the role of cytochrome P450 enzymes in the metabolism of this compound.
Metabolic Pathway of this compound
The research by Mathur and colleagues demonstrated that this compound is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding this metabolic pathway is crucial for predicting potential drug-drug interactions and determining appropriate dosing regimens in future clinical studies.
Below is a diagram illustrating the key elements of the metabolic process described in the available literature.
Caption: Metabolic pathway of this compound via the CYP3A4 enzyme.
Experimental Protocols
The study on the metabolism of this compound employed standard in vitro experimental techniques. The general workflow for such an investigation is outlined below.
Caption: A generalized workflow for in vitro drug metabolism studies.
Quantitative Data
Due to the absence of publicly available efficacy studies, there is no quantitative data to present in tabular format regarding the therapeutic effects of this compound in preclinical models or human subjects.
Unveiling the Anticoagulant Profile of BI-11634: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-11634 is identified as a Factor Xa (FXa) inhibitor, placing it within a significant class of anticoagulant therapeutics.[1][2] These agents play a crucial role in the management and prevention of thromboembolic diseases by targeting a key enzyme in the coagulation cascade. This document aims to provide a technical guide on the available information regarding this compound, with a focus on its mechanism of action and pharmacological properties. However, publicly available data on this compound is currently limited. The information presented herein is based on the existing preliminary findings.
Core Mechanism of Action: Factor Xa Inhibition
As a Factor Xa inhibitor, this compound exerts its anticoagulant effect by directly binding to and inhibiting the enzyme Factor Xa. This action interrupts the coagulation cascade, a complex series of enzymatic reactions that ultimately leads to the formation of a fibrin clot.
The coagulation cascade can be broadly divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, marking the beginning of the common pathway. Its primary role is to convert prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then acts on fibrinogen to generate fibrin, the essential protein component of a blood clot. By inhibiting Factor Xa, this compound effectively blocks the generation of thrombin, thereby preventing the formation of fibrin and, consequently, the blood clot.
Pharmacological Properties
Metabolism
Preliminary in vitro studies have shed some light on the metabolic profile of this compound. The metabolism of this compound in human liver microsomes was found to be inhibited by ketoconazole and quinidine, which are known inhibitors of cytochrome P450 enzymes CYP3A4 and CYP2D6, respectively.[1] However, further investigation revealed that the metabolism of this compound is exclusively mediated by CYP3A4.[1] This enzyme metabolizes this compound to form one major metabolite.[1]
Clinical Development
Information regarding the clinical development of this compound is sparse. One clinical trial was registered to compare the oral bioavailability and rate of absorption of four prototype extended-release (ER) formulations of this compound with an immediate-release (IR) tablet in healthy male volunteers. The objective of this study was to assess different formulations of the drug. However, the results and detailed protocols of this study are not publicly available.
Data Presentation
Due to the limited availability of public data, a comprehensive quantitative data summary table cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the in vitro metabolism studies and the clinical trial on different formulations of this compound are not available in the public domain.
Conclusion
This compound is a direct Factor Xa inhibitor with a potential role in anticoagulant therapy. Preliminary data indicates its metabolism is primarily mediated by the CYP3A4 enzyme. While a clinical trial has been initiated to evaluate its formulation, the broader clinical development and detailed pharmacological profile of this compound remain largely undisclosed in the public domain. Further research and publication of data are necessary to fully understand the therapeutic potential and safety profile of this compound.
References
Investigating the Role of BI-11634 and Factor Xa Inhibitors in Cardiovascular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed preclinical and clinical data specifically for BI-11634 is limited. This guide provides a comprehensive overview of the role of Factor Xa inhibitors, the class of compounds to which this compound belongs, in cardiovascular models. The data presented is representative of typical findings for this class of anticoagulants.
Introduction to this compound and Factor Xa Inhibition
This compound is an orally available, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed by Boehringer Ingelheim, it is intended for the treatment and prevention of thromboembolic disorders. By selectively blocking FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This targeted mechanism of action offers a potentially favorable safety and efficacy profile compared to broader-spectrum anticoagulants.
The investigation of novel FXa inhibitors like this compound in various cardiovascular models is essential to characterize their antithrombotic efficacy, bleeding risk, and overall therapeutic potential. This guide outlines the typical experimental approaches, from in vitro enzymatic assays to in vivo models of thrombosis, used to evaluate these compounds.
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways. The following diagram illustrates this critical position.
In Vitro Evaluation of Factor Xa Inhibitors
The initial characterization of a Factor Xa inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Quantitative Data from In Vitro Assays
The following table summarizes typical data obtained for a potent and selective Factor Xa inhibitor.
| Assay Type | Parameter | Typical Value | Description |
| Enzymatic Assay | FXa IC50 | 0.5 - 5 nM | Concentration required to inhibit 50% of Factor Xa enzymatic activity. |
| Selectivity Panel | Thrombin IC50 | > 1000 nM | Measures inhibitory activity against other serine proteases to assess selectivity. |
| Trypsin IC50 | > 1000 nM | ||
| Plasma-based Coagulation Assays | Prothrombin Time (PT) | 2-3 fold increase at therapeutic concentrations | Measures the integrity of the extrinsic and common pathways. |
| Activated Partial Thromboplastin Time (aPTT) | 1.5-2.5 fold increase at therapeutic concentrations | Measures the integrity of the intrinsic and common pathways. |
Experimental Protocol: Factor Xa Inhibition Assay
This protocol describes a typical chromogenic assay to determine the IC50 of an inhibitor against Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compound (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the different concentrations of the test compound to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic FXa substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual FXa activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
In Vivo Evaluation in Cardiovascular Models
The in vivo assessment of Factor Xa inhibitors is crucial to establish their antithrombotic efficacy and bleeding risk in a physiological setting. Various animal models are employed for this purpose.
Quantitative Data from In Vivo Models
The following table presents representative data from in vivo studies of a Factor Xa inhibitor.
| Animal Model | Species | Endpoint | Dose of FXa Inhibitor | Result |
| Venous Thrombosis (Stasis Model) | Rat | Thrombus Weight (mg) | 1 mg/kg | 65% reduction vs. vehicle |
| 3 mg/kg | 85% reduction vs. vehicle | |||
| Arterial Thrombosis (FeCl3 Injury) | Rabbit | Time to Occlusion (min) | 0.5 mg/kg | 1.8-fold increase vs. vehicle |
| 1.5 mg/kg | 2.5-fold increase vs. vehicle | |||
| Bleeding Time (Tail Transection) | Mouse | Bleeding Time (sec) | 3 mg/kg | < 1.5-fold increase vs. vehicle |
| 10 mg/kg | 2.2-fold increase vs. vehicle |
Experimental Workflow: Venous Thrombosis Model
The following diagram illustrates a typical workflow for a venous thrombosis study in rats.
Experimental Protocol: Rat Model of Venous Thrombosis (Stasis-Induced)
This protocol outlines a common method to induce venous thrombosis in rats to evaluate antithrombotic agents.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Test compound (e.g., this compound) and vehicle control
-
Surgical instruments
-
Suture material
Procedure:
-
Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage) at a predetermined time before surgery.
-
Anesthetize the rat and place it in a supine position.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Ligate all side branches of a segment of the IVC.
-
Completely ligate the IVC at the proximal and distal ends of the isolated segment to induce stasis.
-
Close the abdominal incision.
-
Allow the thrombus to form for a specified period (e.g., 4 hours).
-
Re-anesthetize the rat, reopen the incision, and excise the thrombosed segment of the IVC.
-
Isolate and weigh the thrombus.
-
Compare the mean thrombus weight between the treated and vehicle control groups to determine the antithrombotic efficacy.
Conclusion
The evaluation of Factor Xa inhibitors like this compound in a comprehensive suite of in vitro and in vivo cardiovascular models is fundamental to understanding their therapeutic potential. The data generated from these studies, including enzymatic potency, coagulation parameter effects, antithrombotic efficacy in various thrombosis models, and bleeding risk assessment, are critical for advancing these compounds into clinical development. While specific data for this compound remains largely proprietary, the methodologies and representative data presented in this guide provide a solid framework for researchers and scientists in the field of cardiovascular drug discovery.
Methodological & Application
Application Notes and Protocols for BI-11634 in In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of BI-11634, a novel direct thrombin inhibitor, in preclinical in vivo models of thrombosis. The provided methodologies are based on established and widely used thrombosis models to assess the antithrombotic efficacy of this compound. This guide is intended to assist researchers in designing and executing robust in vivo studies for the evaluation of this and similar compounds.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism.[1][2] The development of effective and safe antithrombotic agents is a critical area of research. In vivo thrombosis models are indispensable tools for the preclinical evaluation of novel anticoagulant and antiplatelet therapies.[1][3][4] These models allow for the study of drug efficacy in a complex physiological environment, providing valuable insights into potential therapeutic applications.[3]
This compound is a potent and selective direct thrombin inhibitor. Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin, the primary component of a thrombus, and by activating platelets.[2][5][6] By directly inhibiting thrombin, this compound is expected to effectively prevent thrombus formation. These application notes provide protocols for testing this compound in two common in vivo thrombosis models: the ferric chloride (FeCl₃)-induced arterial thrombosis model and the inferior vena cava (IVC) stenosis-induced deep vein thrombosis (DVT) model.
Data Presentation
The following table summarizes the recommended dose ranges for this compound in murine models of thrombosis based on typical preclinical studies with direct thrombin inhibitors. It is crucial to perform dose-response studies to determine the optimal dose for specific experimental conditions.
| In Vivo Model | Animal Species | Route of Administration | Dose Range (mg/kg) | Expected Outcome |
| FeCl₃-Induced Carotid Artery Thrombosis | Mouse | Intravenous (i.v.) | 0.1 - 1.0 | Dose-dependent increase in time to vessel occlusion |
| Oral (p.o.) | 1 - 10 | Dose-dependent prevention of occlusive thrombus formation | ||
| Inferior Vena Cava (IVC) Stenosis-Induced DVT | Mouse | Subcutaneous (s.c.) | 0.5 - 5.0 | Dose-dependent reduction in thrombus weight |
| Oral (p.o.) | 5 - 30 | Dose-dependent reduction in thrombus incidence and weight |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis by inducing endothelial injury.[7]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as appropriate for the compound's solubility)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (10% w/v in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Surgical instruments (forceps, scissors, vessel clamp)
-
Doppler flow probe or intravital microscope
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow continuously.
-
Administer this compound or vehicle via the desired route (e.g., intravenous injection into the tail vein or oral gavage) at a predetermined time before injury.
-
Apply a filter paper disc saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and monitor blood flow until the vessel becomes occluded (cessation of blood flow) or for a predefined observation period (e.g., 60 minutes).
-
Record the time to occlusion. An increase in the time to occlusion in the this compound treated group compared to the vehicle group indicates antithrombotic activity.
Inferior Vena Cava (IVC) Stenosis-Induced Deep Vein Thrombosis (DVT) Model
This model mimics venous thrombosis caused by blood stasis.[4]
Materials:
-
This compound
-
Vehicle
-
Anesthetic
-
Suture material (e.g., 5-0 silk)
-
Surgical instruments
Procedure:
-
Anesthetize the mouse.
-
Perform a laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Ligate the IVC just below the renal veins with a 5-0 silk suture. To create stenosis and reduced blood flow without complete occlusion, a spacer (e.g., a 30-gauge needle) can be placed alongside the IVC during ligation and then removed.
-
Close the abdominal incision.
-
Administer this compound or vehicle at the desired dose and route of administration. Treatment can be initiated before or after the surgical procedure depending on the study design (prophylactic or therapeutic).
-
After a predetermined period (e.g., 48 hours), re-anesthetize the animal and harvest the IVC.
-
Isolate the thrombus, if present, and determine its weight. A reduction in thrombus weight in the this compound treated group compared to the vehicle group indicates antithrombotic activity.
Mandatory Visualizations
Signaling Pathway of Thrombin in Coagulation
References
- 1. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Affecting the Formation and Treatment of Thrombosis by Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Models of Platelet Function and Thrombosis | Springer Nature Experiments [experiments.springernature.com]
- 4. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 5. Thrombolytic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Use of Thromboxane Synthase Inhibitors in Platelet Aggregation Studies
Note: No specific public domain information is available for a compound designated "BI-11634." The following application notes and protocols are provided for a representative thromboxane synthase inhibitor and are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals. Specific experimental parameters, such as optimal concentrations, should be empirically determined for any specific compound like this compound.
Introduction to Thromboxane Synthase Inhibition in Platelet Aggregation
Thromboxane A2 (TXA2) is a potent lipid molecule that plays a crucial role in platelet activation and aggregation, as well as vasoconstriction.[1] Produced from prostaglandin H2 (PGH2) by the enzyme thromboxane synthase, TXA2 acts as a key signaling molecule in hemostasis and thrombosis.[2][3] Upon platelet activation, TXA2 is synthesized and released, amplifying the activation signal and recruiting additional platelets to the site of vascular injury.[2][4]
Thromboxane synthase inhibitors are a class of compounds that specifically block the activity of this enzyme, thereby reducing the production of TXA2.[1] This inhibition leads to a decrease in platelet aggregation and vasoconstriction, making these inhibitors a subject of interest for the development of antiplatelet therapies for various cardiovascular diseases.[1][5][6] By targeting a key step in the platelet activation pathway, these inhibitors offer a specific mechanism to modulate platelet function.
This document provides detailed protocols for assessing the in vitro effects of a thromboxane synthase inhibitor on platelet aggregation using light transmission aggregometry (LTA), a gold-standard method for platelet function testing.[7]
Mechanism of Action
Thromboxane synthase inhibitors prevent the conversion of PGH2 to TXA2.[1] This leads to a reduction in TXA2-mediated signaling, which involves the activation of the thromboxane receptor (TP), a G-protein coupled receptor.[8] Activation of the TP receptor triggers downstream signaling cascades that result in an increase in intracellular calcium, leading to platelet shape change, degranulation, and ultimately, aggregation through the activation of the glycoprotein IIb/IIIa receptor.[3][9]
By inhibiting thromboxane synthase, not only is the pro-aggregatory signal of TXA2 diminished, but the substrate PGH2 may also be shunted towards the synthesis of other prostaglandins, such as the anti-aggregatory prostacyclin (PGI2) in endothelial cells, potentially enhancing the overall antiplatelet effect.
Data Presentation
The following table summarizes hypothetical quantitative data for a representative thromboxane synthase inhibitor. These values are for illustrative purposes and would need to be determined experimentally for any specific compound.
| Parameter | Agonist | Value | Description |
| IC50 | Arachidonic Acid (1 mM) | 50 nM | Concentration of the inhibitor required to reduce arachidonic acid-induced platelet aggregation by 50%. |
| IC50 | U46619 (1 µM) | > 10 µM | A high IC50 against a direct TXA2 receptor agonist like U46619 confirms the mechanism is not receptor antagonism. |
| Effect on Collagen-induced Aggregation | Collagen (2 µg/mL) | 35% inhibition at 100 nM | Demonstrates the inhibitor's effect on aggregation induced by a physiological agonist that partially depends on TXA2 signaling. |
| Effect on ADP-induced Aggregation | ADP (10 µM) | 20% inhibition at 100 nM | Shows the contribution of TXA2 as a secondary amplification signal in ADP-induced aggregation. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the preparation of human platelet-rich plasma (PRP) and platelet-poor plasma (PPP) required for light transmission aggregometry.
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate tubes.[10][11]
-
15 mL and 50 mL conical centrifuge tubes.
-
Serological pipettes.
-
Benchtop centrifuge with a swinging-bucket rotor.
Procedure:
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to separate the PRP.[10]
-
Carefully collect the upper, straw-colored PRP layer using a sterile pipette and transfer it to a fresh 15 mL conical tube.
-
To prepare PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature with the brake on.
-
Collect the supernatant (PPP) and store it at room temperature. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
Protocol 2: Light Transmission Aggregometry (LTA) Assay
This protocol outlines the procedure for assessing the effect of a thromboxane synthase inhibitor on agonist-induced platelet aggregation.
Materials:
-
Platelet aggregometer.
-
PRP and PPP.
-
Thromboxane synthase inhibitor stock solution (e.g., in DMSO or ethanol).
-
Platelet agonists: Arachidonic Acid (AA), Collagen, ADP, U46619 (a stable TXA2 analogue).
-
Aggregometer cuvettes and stir bars.
-
Pipettes.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar. Place it in the appropriate well to set the 0% aggregation baseline.
-
Pipette 450 µL of PPP into another cuvette and place it in the reference well to set the 100% aggregation baseline.
-
-
Inhibitor Incubation:
-
Add a specific volume of the thromboxane synthase inhibitor stock solution or vehicle control to a cuvette containing PRP. The final concentration of the solvent should not exceed 0.5%.
-
Incubate the PRP with the inhibitor for a predetermined time (e.g., 5-15 minutes) at 37°C in the aggregometer.
-
-
Agonist-Induced Aggregation:
-
After incubation, add the platelet agonist (e.g., arachidonic acid to a final concentration of 1 mM) to the cuvette.
-
Record the change in light transmission for at least 5-10 minutes to obtain the aggregation curve.
-
-
Data Analysis:
-
The percentage of maximal aggregation is calculated by the aggregometer software.
-
To determine the IC50 value, perform a dose-response curve with varying concentrations of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Thromboxane signaling pathway and the site of action for an inhibitor.
Caption: Workflow for assessing an inhibitor's effect on platelet aggregation.
Caption: How thromboxane synthase inhibition reduces platelet aggregation.
References
- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Thromboxane - Wikipedia [en.wikipedia.org]
- 3. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Application Notes and Protocols for Thrombin Generation Assay Using BI-11634
Introduction
The thrombin generation assay (TGA) is a global hemostasis test that provides a comprehensive assessment of the coagulation potential of a plasma sample. Unlike traditional clotting tests such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), which measure the time to clot formation, the TGA measures the entire process of thrombin generation and decay over time. This provides a more detailed picture of the balance between pro- and anti-coagulant forces.[1][2] The resulting thrombin generation curve, or thrombogram, is characterized by several key parameters, including the lag time, peak thrombin concentration, time to peak, and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated.[3][4]
BI-11634 is identified as a Factor Xa (FXa) inhibitor. FXa is a critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin.[5][6] Therefore, the TGA is a highly suitable method for evaluating the anticoagulant efficacy of this compound by quantifying its inhibitory effect on thrombin generation.
These application notes provide a detailed protocol for performing a fluorogenic thrombin generation assay to assess the activity of the Factor Xa inhibitor, this compound.
Experimental Principles
The assay is based on the continuous monitoring of thrombin activity in plasma after the initiation of coagulation. Coagulation is typically triggered by the addition of tissue factor (TF) and phospholipids.[2] The generated thrombin cleaves a fluorogenic substrate, releasing a fluorescent molecule. The change in fluorescence over time is measured and converted into thrombin concentration using a thrombin calibrator.[1][7] The resulting thrombin generation curve provides a detailed profile of the coagulation process.
Experimental Protocols
Materials and Reagents
-
Platelet-poor plasma (PPP): Prepared from citrated whole blood by double centrifugation.
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO) and serially diluted to working concentrations.
-
Thrombin Calibrator: A preparation of active thrombin with a known concentration, typically complexed with α2-macroglobulin to mimic the in vivo state.[8]
-
Trigger Reagent: A solution containing a low concentration of recombinant tissue factor (e.g., 1-5 pM) and synthetic phospholipids.[9]
-
Fluorogenic Substrate/Calcium Chloride Buffer (FluCa): A buffer containing a thrombin-specific fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) and calcium chloride to initiate coagulation.[1][8][10]
-
96-well microplate (black, flat-bottom).
-
Microplate fluorometer with temperature control (37°C) and appropriate filters for the chosen fluorophore (e.g., excitation at 390 nm and emission at 460 nm for AMC).[1]
-
Data analysis software capable of calculating thrombin generation parameters.
Procedure
-
Preparation of Reagents:
-
Thaw all reagents and plasma samples in a 37°C water bath.
-
Prepare serial dilutions of this compound in the assay buffer or saline to achieve the desired final concentrations in the plasma. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).
-
-
Assay Setup:
-
Pre-warm the microplate fluorometer to 37°C.
-
In a 96-well plate, add 80 µL of platelet-poor plasma to each well.
-
Add 10 µL of the this compound dilution or vehicle control to the appropriate wells.
-
For calibration wells, add 80 µL of plasma and 10 µL of the thrombin calibrator.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Measurement:
-
Add 10 µL of the trigger reagent to each well.
-
Place the plate in the pre-warmed fluorometer.
-
Dispense 20 µL of the pre-warmed FluCa buffer into each well to start the reaction.
-
Immediately begin continuous fluorescence reading at 37°C for at least 60 minutes.
-
-
Data Analysis:
-
The software calculates the first derivative of the fluorescence signal over time to determine the rate of substrate cleavage.
-
The thrombin concentration in the test wells is calculated by comparing the rate of fluorescence generation to that of the calibrator well, which has a known thrombin activity.[7]
-
The software generates a thrombin generation curve (thrombogram) for each sample.
-
The key parameters of the thrombogram are calculated:
-
Lag Time (min): The time from the start of the reaction to the beginning of thrombin generation.[2]
-
Time to Peak (min): The time to reach the maximum thrombin concentration.[2]
-
Peak Thrombin (nM): The maximum concentration of thrombin generated.[2]
-
Endogenous Thrombin Potential (ETP, nM*min): The area under the thrombin generation curve, representing the total thrombin activity over time.[2]
-
-
Data Presentation
The quantitative data obtained from the thrombin generation assay can be summarized in a table to clearly demonstrate the dose-dependent effect of this compound on the key parameters of the thrombogram.
| This compound Concentration (nM) | Lag Time (min) | Time to Peak (min) | Peak Thrombin (nM) | ETP (nM*min) | % Inhibition of ETP |
| 0 (Vehicle Control) | 3.5 ± 0.2 | 6.8 ± 0.4 | 150 ± 10 | 1650 ± 80 | 0% |
| 10 | 4.2 ± 0.3 | 8.1 ± 0.5 | 125 ± 8 | 1350 ± 70 | 18% |
| 30 | 5.8 ± 0.4 | 10.5 ± 0.6 | 90 ± 6 | 980 ± 60 | 41% |
| 100 | 8.5 ± 0.6 | 15.2 ± 0.8 | 50 ± 4 | 550 ± 45 | 67% |
| 300 | 12.1 ± 0.9 | 22.4 ± 1.1 | 20 ± 2 | 220 ± 25 | 87% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Visualizations
Coagulation Cascade Signaling Pathway
Caption: The coagulation cascade showing the intrinsic, extrinsic, and common pathways.
Thrombin Generation Assay Experimental Workflow
Caption: Experimental workflow for the thrombin generation assay with this compound.
References
- 1. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin generation assay - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 7. scispace.com [scispace.com]
- 8. d-nb.info [d-nb.info]
- 9. Performance and reference intervals of thrombin generation test: results from the Brazilian longitudinal study of adult health (ELSA-Brasil). A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Antithrombin-X in Arterial Thrombosis Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Arterial thrombosis, the formation of a blood clot within an artery, is a primary cause of major cardiovascular events such as myocardial infarction and ischemic stroke. The development of novel antithrombotic agents is crucial for the prevention and treatment of these diseases. Antithrombin-X is a novel, potent, and highly selective direct thrombin inhibitor. These application notes provide detailed protocols for evaluating the efficacy and safety of Antithrombin-X in established preclinical models of arterial thrombosis.
Mechanism of Action
Antithrombin-X directly binds to the active site of thrombin (Factor IIa), thereby inhibiting its enzymatic activity. This prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in the formation of a stable thrombus. By targeting thrombin, Antithrombin-X effectively attenuates the coagulation cascade and subsequent clot formation.
In Vivo Efficacy Assessment
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model is a widely used method to assess the antithrombotic efficacy of novel compounds in vivo.[1][2][3][4][5] Vascular injury is induced by the topical application of ferric chloride (FeCl₃), which causes endothelial damage and subsequent thrombus formation.[1][3][5]
Experimental Workflow
Protocol
-
Animal Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneal injection). Place the mouse in a supine position on a heating pad to maintain body temperature.[1]
-
Surgical Procedure: Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.[1][3]
-
Blood Flow Measurement: Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.[1][4]
-
Drug Administration: Administer Antithrombin-X or vehicle control via a tail vein catheter.
-
Thrombosis Induction: Apply a small piece of filter paper (1x2 mm) saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.[4][5]
-
Monitoring: After removing the filter paper, continuously monitor the blood flow until complete occlusion occurs (defined as zero blood flow for at least 1 minute) or for a predefined observation period (e.g., 60 minutes). Record the time to occlusion (TTO).[5]
Data Presentation
| Treatment Group (n=8) | Dose (mg/kg, i.v.) | Time to Occlusion (TTO, min) | Occlusion Rate (%) |
| Vehicle (Saline) | - | 15.2 ± 2.5 | 100 |
| Antithrombin-X | 0.5 | 28.7 ± 4.1* | 75 |
| Antithrombin-X | 1.0 | 45.9 ± 5.3** | 25 |
| Antithrombin-X | 2.0 | >60 (No Occlusion)*** | 0 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.
Safety Assessment
Tail Transection Bleeding Time Assay
This assay is used to evaluate the potential bleeding risk associated with antithrombotic agents by measuring the time required for bleeding to cease after a standardized tail injury.[6][7][8][9]
Protocol
-
Animal Preparation: Anesthetize mice as described previously.
-
Drug Administration: Administer Antithrombin-X or vehicle control intravenously.
-
Bleeding Induction: After a specified pretreatment time (e.g., 15 minutes), transect the distal 3 mm of the mouse's tail with a sharp scalpel.[6][8]
-
Measurement: Immediately immerse the tail in a tube containing saline at 37°C.[7][8] Record the time from the initial cut until the cessation of bleeding for at least 30 seconds. A maximum observation time of 20 minutes is typically used.
Data Presentation
| Treatment Group (n=8) | Dose (mg/kg, i.v.) | Bleeding Time (sec) |
| Vehicle (Saline) | - | 185 ± 35 |
| Antithrombin-X | 0.5 | 250 ± 42 |
| Antithrombin-X | 1.0 | 380 ± 55* |
| Antithrombin-X | 2.0 | 650 ± 78** |
*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM.
In Vitro Coagulation Assays
Activated Partial Thromboplastin Time (aPTT)
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[10][11][12] It is sensitive to direct thrombin inhibitors.
Protocol
-
Sample Preparation: Collect whole blood from treated or untreated animals into tubes containing 3.2% sodium citrate.[11] Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[13]
-
Assay Procedure: Pre-warm PPP samples and aPTT reagent to 37°C.
-
Pipette 50 µL of PPP into a cuvette and incubate with 50 µL of aPTT reagent for 3 minutes at 37°C.[12]
-
Initiate coagulation by adding 50 µL of pre-warmed 0.025 M calcium chloride (CaCl₂).
-
Measure the time to clot formation using a coagulometer.
Prothrombin Time (PT)
The PT assay evaluates the extrinsic and common pathways of coagulation.[14][15][16]
Protocol
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.[13]
-
Assay Procedure: Pre-warm PPP samples and PT reagent (containing tissue factor) to 37°C.
-
Pipette 50 µL of PPP into a cuvette.
-
Initiate coagulation by adding 100 µL of PT reagent.
-
Measure the time to clot formation using a coagulometer.
Data Presentation
| Treatment Group | Concentration (nM) | aPTT (sec) | PT (sec) |
| Vehicle (DMSO) | 0 | 35.2 ± 1.8 | 12.5 ± 0.5 |
| Antithrombin-X | 50 | 58.9 ± 3.1 | 15.8 ± 0.9 |
| Antithrombin-X | 100 | 85.4 ± 4.5** | 19.2 ± 1.1 |
| Antithrombin-X | 200 | 120.7 ± 6.2*** | 25.6 ± 1.4** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM from in vitro experiments using pooled mouse plasma.
Summary
Antithrombin-X demonstrates potent, dose-dependent antithrombotic activity in a murine model of arterial thrombosis. The in vivo efficacy is supported by a corresponding dose-dependent prolongation of coagulation times in vitro. As with other anticoagulants, Antithrombin-X shows a dose-dependent increase in bleeding time, highlighting the need for careful dose selection to balance efficacy and safety. These protocols provide a robust framework for the preclinical evaluation of Antithrombin-X and other novel antithrombotic agents.
References
- 1. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 2. 2.8.2. Ferric Chloride-Induced Arterial Thrombosis Model [bio-protocol.org]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cordynamics.com [cordynamics.com]
- 6. Mouse tail bleeding assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 11. linear.es [linear.es]
- 12. atlas-medical.com [atlas-medical.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
Application Notes and Protocols for the Investigation of BI-11634 in Preclinical Models of Deep Vein Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deep Vein Thrombosis (DVT) is a significant medical condition characterized by the formation of a blood clot (thrombus) within a deep vein, most commonly in the legs. This can lead to serious complications, including pulmonary embolism. The coagulation cascade is a key therapeutic target for the prevention and treatment of DVT. BI-11634 is a factor Xa (FXa) inhibitor, a class of anticoagulant medications that play a crucial role in the management of thromboembolic disorders.[1] FXa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, making it an attractive target for therapeutic intervention.[1] By inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[1]
These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in established animal models of DVT. The protocols detailed below are designed to guide researchers in the preclinical assessment of this and similar anticoagulant compounds.
Mechanism of Action: Factor Xa Inhibition
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Factor Xa is the catalytic component of the prothrombinase complex, which proteolytically cleaves prothrombin to generate thrombin. Thrombin then converts soluble fibrinogen into insoluble fibrin monomers, which polymerize to form the fibrin meshwork of a thrombus.
This compound, as a direct FXa inhibitor, binds to the active site of FXa, preventing it from activating prothrombin. This action effectively attenuates the amplification of the coagulation cascade, leading to a potent anticoagulant effect.
Data Presentation: Efficacy and Pharmacokinetics of this compound (Hypothetical Data)
The following tables present hypothetical data for this compound to illustrate how results from preclinical DVT studies would be summarized. These tables are for exemplary purposes and are based on typical outcomes for Factor Xa inhibitors in such models.
Table 1: Efficacy of this compound in a Rat Inferior Vena Cava (IVC) Ligation Model of DVT
| Treatment Group | Dose (mg/kg, p.o.) | N | Thrombus Weight (mg) (Mean ± SEM) | % Inhibition of Thrombus Formation |
| Vehicle Control | - | 10 | 15.2 ± 1.8 | - |
| This compound | 1 | 10 | 10.5 ± 1.5 | 30.9 |
| This compound | 3 | 10 | 6.8 ± 1.1 | 55.3 |
| This compound | 10 | 10 | 3.1 ± 0.8 | 79.6 |
| Positive Control (e.g., Rivaroxaban) | 5 | 10 | 4.5 ± 0.9 | 70.4 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t½ (h) |
| 3 | 450 ± 55 | 1.5 | 2100 ± 250 | 4.2 |
| 10 | 1380 ± 180 | 1.8 | 7500 ± 890 | 4.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound and other novel anticoagulants.
Protocol 1: Rat Inferior Vena Cava (IVC) Ligation (Stasis) Model of DVT
This is a widely used model to induce thrombus formation through venous stasis.[2][3]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 4-0 silk)
-
This compound or vehicle for administration
-
Saline solution
Procedure:
-
Administer this compound or vehicle to the rats at the desired dose and route (e.g., oral gavage) at a specified time before surgery (e.g., 1 hour).
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.
-
Ligate all side branches of the IVC between the renal veins and the iliac bifurcation using fine suture material.[3]
-
Pass a ligature (e.g., 4-0 silk) around the IVC just below the renal veins and tie it off completely to induce stasis.[4]
-
Close the abdominal incision in layers.
-
Allow the animal to recover from anesthesia.
-
After a predetermined period (e.g., 24 hours), re-anesthetize the animal and euthanize it.
-
Re-open the abdomen and carefully excise the IVC segment containing the thrombus.
-
Open the IVC longitudinally and remove the thrombus.
-
Blot the thrombus to remove excess blood and immediately weigh it.
Endpoint:
-
Primary: Thrombus weight (in mg).
-
Secondary: Histological analysis of the thrombus and vein wall.
Protocol 2: Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model
This model induces thrombus formation through chemical injury to the endothelium.[2][5]
Materials:
-
Male C57BL/6 mice (20-25g)
-
Anesthetic
-
Surgical instruments
-
Filter paper (1x2 mm strips)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Doppler ultrasound probe or intravital microscope
-
This compound or vehicle
Procedure:
-
Administer this compound or vehicle to the mice.
-
Anesthetize the mouse and expose the femoral vein or IVC through a surgical incision.
-
Place a small piece of filter paper saturated with FeCl₃ solution on top of the exposed vein for 3 minutes.[4]
-
Remove the filter paper and rinse the area with saline.
-
Monitor blood flow in the vessel using a Doppler probe or visualize thrombus formation with intravital microscopy.
-
The time to vessel occlusion can be recorded as an endpoint.
-
Alternatively, at a fixed time point (e.g., 30 minutes), the vessel segment can be excised, and the thrombus can be removed and weighed.
Endpoint:
-
Primary: Time to vessel occlusion or thrombus weight.
-
Secondary: Blood flow measurements.
Protocol 3: Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.
Materials:
-
Male Sprague-Dawley rats with cannulated jugular veins
-
This compound formulation for oral or intravenous administration
-
Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single dose of this compound orally or intravenously.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
Endpoint:
-
Plasma concentration-time profile of this compound.
-
Calculation of pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel anticoagulant like this compound in a preclinical DVT model.
References
- 1. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 2. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Review of Mouse Models of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
Application Notes and Protocols: Preparation of BI-11634 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of BI-11634, a factor Xa inhibitor. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
This compound: Key Data
This compound is a small molecule inhibitor with potential applications in cardiovascular research. A summary of its relevant chemical and physical properties is provided in the table below.
| Property | Value |
| Chemical Name | sodium (R)-(1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-methoxyethyl)(3-methyl-4-(3-oxomorpholino)benzoyl)amide |
| CAS Number | 1622159-00-5 (Na salt) |
| Molecular Formula | C₂₂H₂₂ClN₄NaO₄ |
| Molecular Weight | 464.88 g/mol [1][2] |
| Appearance | Solid |
| Solubility in DMSO | ≥ 40 mg/mL |
| Solubility in Water | Slightly or not soluble |
| Solubility in Ethanol | Slightly or not soluble |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.65 mg of this compound.
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 464.88 g/mol = 0.00465 g = 4.65 mg
-
-
Dissolving in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.
-
Storage: Store the aliquots of the this compound stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO should be stable for several months.
Important Considerations:
-
DMSO Quality: Use high-purity, anhydrous DMSO to prevent compound degradation. DMSO is hygroscopic and will readily absorb water from the atmosphere.
-
Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically less than 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Safety Precautions: Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment.
Workflow for this compound Stock Solution Preparation
References
Administration of BI-11634 in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the in vivo administration of the factor Xa inhibitor, BI-11634, in mice is not currently available in publicly accessible scientific literature. The following application notes and protocols are therefore based on established methodologies for the preclinical evaluation of similar small molecule inhibitors in murine models. These are intended to serve as a foundational guide and will require optimization and validation for the specific compound this compound.
Introduction
This compound is identified as a factor Xa inhibitor, suggesting its potential therapeutic application in cardiovascular disorders by modulating the coagulation cascade. Preclinical evaluation in animal models, particularly in mice, is a critical step in the drug development process to assess the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of such compounds. This document outlines generalized protocols for the administration of a novel small molecule, such as this compound, to mice and the subsequent evaluation of its effects.
Mechanism of Action: Factor Xa Inhibition
Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Inhibition of Factor Xa effectively blocks the amplification of the clotting signal, leading to an anticoagulant effect. This mechanism is central to the therapeutic strategy for preventing and treating thromboembolic events.
Signaling Pathway: Coagulation Cascade
Caption: Simplified Coagulation Cascade Showing Inhibition of Factor Xa by this compound.
Experimental Protocols
Prior to in vivo administration, it is essential to determine the physicochemical properties of this compound, including its solubility and stability in various vehicles.
Formulation Preparation
The choice of vehicle will depend on the administration route and the solubility of this compound. Common vehicles for preclinical studies in mice include:
-
Aqueous solutions: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in water (D5W).
-
Suspensions: For poorly water-soluble compounds, vehicles such as 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water are often used.
-
Solutions for intravenous injection: Solubilizing agents like PEG400, DMSO, or cyclodextrins may be necessary. The final concentration of organic solvents should be minimized and tested for tolerability.
Protocol: Vehicle Preparation (Example for Oral Gavage)
-
Weigh the required amount of methylcellulose (e.g., 0.5 g for 100 mL).
-
Heat a portion of purified water (e.g., 50 mL) to 60-70°C.
-
Disperse the methylcellulose in the hot water with stirring.
-
Add the remaining volume of cold water and continue stirring until a clear, viscous solution is formed.
-
Store at 4°C.
-
On the day of the experiment, weigh the appropriate amount of this compound and suspend it in the vehicle to the desired concentration.
Administration Routes in Mice
The selection of the administration route is a critical parameter that influences the pharmacokinetic profile of the compound.
| Administration Route | Typical Volume | Needle Gauge | Description |
| Oral (p.o.) | 5-10 mL/kg | 20-22 G gavage needle | Administration directly into the stomach via a gavage needle. |
| Intravenous (i.v.) | 5-10 mL/kg | 27-30 G | Typically administered into the lateral tail vein. Provides 100% bioavailability. |
| Subcutaneous (s.c.) | 5-10 mL/kg | 25-27 G | Injected into the loose skin on the back, between the shoulder blades. |
| Intraperitoneal (i.p.) | 10-20 mL/kg | 23-25 G | Injected into the peritoneal cavity. |
Experimental Workflow: Pharmacokinetic Study
Caption: General Workflow for a Pharmacokinetic Study in Mice.
Protocol: Intravenous (Tail Vein) Injection
-
Properly restrain the mouse, for example, using a commercial restraint device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 G needle attached to a syringe containing the this compound formulation, insert the needle into one of the lateral tail veins.
-
Slowly inject the formulation. Successful injection is indicated by the absence of resistance and no bleb formation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Protocol: Oral Gavage
-
Gently restrain the mouse and hold it in an upright position.
-
Measure the distance from the mouse's nose to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Insert the ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound formulation slowly.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress.
Data Presentation
While no specific data for this compound is available, the following tables illustrate how quantitative data from pharmacokinetic and efficacy studies would be presented.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T½ (h) | Bioavailability (%) |
| i.v. | 1 | 1500 | 0.08 | 3500 | 2.5 | 100 |
| p.o. | 10 | 800 | 0.5 | 4200 | 3.0 | 12 |
| s.c. | 5 | 600 | 1.0 | 5500 | 4.5 | 31 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Half-life.
Table 2: Hypothetical Efficacy of this compound in a Murine Thrombosis Model
| Treatment Group | Dose (mg/kg, p.o.) | Thrombus Weight (mg) | Bleeding Time (s) |
| Vehicle | - | 15.2 ± 2.1 | 120 ± 15 |
| This compound | 1 | 10.5 ± 1.8 | 180 ± 25 |
| This compound | 3 | 5.1 ± 1.2 | 350 ± 40 |
| This compound | 10 | 1.8 ± 0.5 | >600 |
Data presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.
Conclusion
The successful preclinical development of this compound will depend on the careful and systematic evaluation of its properties in relevant animal models. The protocols and frameworks provided here offer a starting point for designing and executing studies to determine the administration routes, pharmacokinetic profile, and efficacy of this compound in mice. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal welfare. Further optimization of doses, vehicles, and experimental models will be necessary as more data on this compound becomes available.
Application Notes and Protocols: Effect of BI-11634 (Direct Factor Xa Inhibitor) on Prothrombin Time (PT) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-11634 is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby exerting its anticoagulant effect. The prothrombin time (PT) assay is a common coagulation test that measures the integrity of the extrinsic and common pathways of coagulation. This application note provides a detailed protocol for assessing the in vitro effect of this compound on the PT assay and presents representative data on its concentration-dependent prolongation of clotting time.
Mechanism of Action
Direct Factor Xa inhibitors like this compound interrupt the coagulation cascade at the convergence of the intrinsic and extrinsic pathways.[1] Factor Xa is responsible for the conversion of prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, leading to the formation of a stable blood clot. By directly inhibiting the enzymatic activity of both free and clot-bound Factor Xa, this compound reduces thrombin generation and subsequently, fibrin formation.[1][2] The PT assay is initiated by the addition of tissue factor (thromboplastin), which activates the extrinsic pathway, making it a sensitive measure of the activity of factors VII, X, V, II, and fibrinogen.[3] Therefore, inhibition of Factor Xa by this compound is expected to prolong the PT in a concentration-dependent manner.[4]
Data Presentation
The following table summarizes the in vitro effect of this compound on prothrombin time. Pooled normal human plasma was spiked with increasing concentrations of this compound, and the PT was measured in seconds. The data presented is representative of the expected concentration-dependent prolongation of PT. It is important to note that the sensitivity of the PT assay to direct FXa inhibitors can vary depending on the thromboplastin reagent used.[5][6]
| This compound Concentration (ng/mL) | Prothrombin Time (seconds) |
| 0 (Vehicle Control) | 12.5 |
| 50 | 14.2 |
| 100 | 16.1 |
| 200 | 19.8 |
| 400 | 25.5 |
Data is hypothetical and for illustrative purposes, based on typical effects of direct FXa inhibitors on PT assays as described in literature such as the study by Van Blerk et al. on apixaban.[7][8]
Experimental Protocols
Objective:
To determine the in vitro effect of this compound on the prothrombin time (PT) of pooled normal human plasma.
Materials:
-
This compound (lyophilized powder)
-
Vehicle (e.g., DMSO or appropriate solvent)
-
Pooled normal human plasma (citrated)
-
PT reagent (containing tissue factor and calcium chloride)
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
-
Test tubes or cuvettes compatible with the coagulometer
Experimental Workflow:
Procedure:
-
Preparation of this compound Solutions:
-
Reconstitute the lyophilized this compound in the appropriate vehicle to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations for testing (e.g., 50, 100, 200, 400 ng/mL). A vehicle control (0 ng/mL) should also be prepared.
-
-
Plasma Preparation:
-
Thaw the pooled normal human plasma in a 37°C water bath.
-
Gently mix the plasma to ensure homogeneity.
-
-
Spiking of Plasma:
-
In a labeled test tube, add a specific volume of the this compound dilution or vehicle to a pre-defined volume of plasma to achieve the final target concentration. The volume of the added compound solution should be minimal to avoid significant dilution of the plasma (typically ≤5% of the plasma volume).
-
Gently mix the spiked plasma samples.
-
-
Incubation:
-
Incubate the spiked plasma samples at 37°C for a specified period (e.g., 10 minutes) to allow for the binding of this compound to Factor Xa.
-
-
Prothrombin Time Measurement:
-
Pre-warm the PT reagent to 37°C according to the manufacturer's instructions.
-
Pipette the required volume of the incubated, spiked plasma into a coagulometer cuvette.
-
Initiate the clotting reaction by adding the pre-warmed PT reagent to the cuvette. The coagulometer will automatically start timing.
-
The coagulometer will detect the formation of a fibrin clot and record the time in seconds. This is the prothrombin time.
-
Perform each measurement in duplicate or triplicate to ensure accuracy.
-
-
Data Analysis:
-
Calculate the mean PT for each concentration of this compound.
-
Plot the mean PT (in seconds) against the concentration of this compound to visualize the concentration-response relationship.
-
Conclusion
This compound, a direct Factor Xa inhibitor, demonstrates a concentration-dependent prolongation of the prothrombin time in vitro. The PT assay can be a useful tool for assessing the anticoagulant activity of this compound. However, it is crucial for researchers to be aware that the sensitivity of the PT assay is reagent-dependent. For quantitative measurements of plasma concentrations of direct FXa inhibitors, a calibrated anti-Xa chromogenic assay is generally recommended.[5][9] These application notes and protocols provide a framework for the investigation of the effects of this compound and other direct FXa inhibitors on coagulation.
References
- 1. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensano.be [sciensano.be]
- 3. The effect of the direct factor Xa inhibitors apixaban and rivaroxaban on haemostasis tests: a comprehensive assessment using in vitro and ex vivo samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of apixaban on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Effect of BI-11634, a Factor Xa Inhibitor, on Activated Partial Thromboplastin Time (aPTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-11634 is identified as a potent and specific inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] As an anticoagulant, its primary mechanism of action is the interruption of the intrinsic and common pathways of blood coagulation, which are essential for the formation of a stable fibrin clot. The activated partial thromboplastin time (aPTT) is a common laboratory assay used to assess the functionality of these pathways.[2][3][4][5] This document provides a detailed overview of the anticipated effects of this compound on aPTT, a generalized protocol for its evaluation, and the underlying principles of the assay in the context of Factor Xa inhibition.
Factor Xa inhibitors, as a class of anticoagulants, are known to prolong the aPTT.[2][6] However, the extent of this prolongation can vary depending on the specific inhibitor and the reagents used in the assay.[2][6] The aPTT test measures the time it takes for a plasma sample to form a clot after the addition of a contact activator and a partial thromboplastin reagent. By inhibiting Factor Xa, this compound is expected to delay clot formation, resulting in a dose-dependent increase in the aPTT.
Signaling Pathway: The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. The aPTT assay specifically evaluates the integrity of the intrinsic and common pathways of this cascade.
Caption: The Coagulation Cascade and Site of this compound Action.
Expected Effect of this compound on aPTT
A direct, concentration-dependent prolongation of the aPTT is the anticipated outcome when testing this compound. As the concentration of this compound increases in a plasma sample, the inhibition of Factor Xa becomes more pronounced, leading to a longer time to clot formation.
Quantitative Data Summary
While specific experimental data for this compound is not publicly available, the following table provides a hypothetical representation of the expected dose-dependent effect of a Factor Xa inhibitor on aPTT. These values are for illustrative purposes and actual results will vary based on experimental conditions and the specific potency of the compound.
| This compound Concentration (nM) | Mean aPTT (seconds) | Standard Deviation |
| 0 (Vehicle Control) | 35.2 | 1.5 |
| 10 | 42.8 | 2.1 |
| 50 | 58.6 | 3.4 |
| 100 | 75.3 | 4.2 |
| 250 | 98.1 | 5.8 |
| 500 | 125.4 | 7.3 |
Experimental Protocol: In Vitro aPTT Assay for a Factor Xa Inhibitor
This protocol outlines a general procedure for determining the in vitro effect of a Factor Xa inhibitor, such as this compound, on the aPTT of human plasma.
Materials
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., DMSO, saline)
-
Pooled normal human plasma, citrated
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 25 mM)
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Experimental Workflow
Caption: Experimental Workflow for aPTT Assay.
Procedure
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions to achieve the desired final concentrations in the plasma. Prepare a vehicle control using the same solvent.
-
Plasma Incubation: In a coagulometer cuvette, add a small volume of the this compound dilution or vehicle control to pre-warmed pooled normal human plasma. Incubate the mixture at 37°C for a specified period (e.g., 2-5 minutes) to allow for the inhibitor to bind to Factor Xa.
-
aPTT Reagent Addition: Add the pre-warmed aPTT reagent to the plasma-inhibitor mixture. The volume and incubation time will be as per the reagent manufacturer's instructions (typically 3-5 minutes at 37°C).
-
Initiation of Clotting: Dispense the pre-warmed calcium chloride solution into the cuvette to initiate the coagulation cascade. The coagulometer will automatically start timing.
-
Data Recording: The coagulometer will detect the formation of a fibrin clot and record the time in seconds. This is the aPTT value.
-
Data Analysis: Perform each concentration in triplicate to ensure accuracy. Calculate the mean and standard deviation for the aPTT at each concentration of this compound. Plot the mean aPTT against the logarithm of the this compound concentration to visualize the dose-response relationship.
Conclusion
This compound, as a Factor Xa inhibitor, is expected to exhibit a clear dose-dependent prolongation of the activated partial thromboplastin time. The aPTT assay serves as a valuable in vitro tool for characterizing the anticoagulant activity of such compounds. The provided protocol offers a standardized approach for researchers to assess the impact of this compound and other Factor Xa inhibitors on the intrinsic and common pathways of coagulation. It is crucial to note that the sensitivity of the aPTT to Factor Xa inhibitors can be influenced by the choice of reagents, and therefore, consistency in methodology is paramount for reliable and reproducible results.
References
- 1. medkoo.com [medkoo.com]
- 2. Effects of a synthetic factor Xa inhibitor (JTV-803) on various laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 4. ccjm.org [ccjm.org]
- 5. acforum-excellence.org [acforum-excellence.org]
- 6. fritsmafactor.com [fritsmafactor.com]
Measuring BI-11634 Activity in Plasma Samples: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BI-11634 is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Accurate measurement of this compound activity in plasma is essential for preclinical and clinical research to understand its pharmacokinetic and pharmacodynamic profiles. These application notes provide detailed protocols for determining the activity and concentration of this compound in human plasma samples using a chromogenic anti-Xa assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The chromogenic anti-Xa assay is a functional assay that measures the inhibitory effect of this compound on FXa activity. The LC-MS/MS method provides a direct quantification of the concentration of this compound in plasma.
Signaling Pathway: The Coagulation Cascade and the Role of this compound
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss following vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. Activated Factor X (Factor Xa) forms the prothrombinase complex with Factor Va, which then converts prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, cleaves fibrinogen to fibrin, which polymerizes to form a stable clot.
This compound directly binds to the active site of Factor Xa, inhibiting its enzymatic activity. This prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and clot propagation.
Figure 1: Coagulation cascade and the inhibitory action of this compound.
Part 1: Measurement of this compound Activity using a Chromogenic Anti-Xa Assay
This protocol describes a functional assay to determine the inhibitory activity of this compound in plasma. The assay measures the residual activity of a known amount of exogenous FXa after incubation with the plasma sample containing this compound. The remaining FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the this compound concentration.
Experimental Workflow
Figure 2: Workflow for the chromogenic anti-Xa assay.
Materials and Reagents
-
Human plasma (citrated)
-
This compound standard
-
Factor Xa reagent
-
Chromogenic Factor Xa substrate
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Experimental Protocol
-
Sample Preparation :
-
Collect blood samples in tubes containing 3.2% sodium citrate.
-
Prepare platelet-poor plasma by centrifuging the blood samples at >2500 x g for 10 minutes at room temperature.
-
Carefully aspirate the plasma, avoiding the buffy coat, and transfer to clean tubes. Samples can be stored at -20°C or -80°C if not analyzed immediately.
-
-
Standard Curve Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of calibration standards by spiking known concentrations of this compound into pooled normal human plasma. The concentration range should cover the expected concentrations in the test samples.
-
-
Assay Procedure :
-
Add plasma samples (standards, controls, and unknowns) to the wells of a 96-well microplate.
-
Add the Factor Xa reagent to each well and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Add the chromogenic Factor Xa substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance (or rate of change of absorbance) against the known concentrations of the this compound standards.
-
The relationship will be inverse, where higher concentrations of this compound result in lower absorbance values.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
| This compound Conc. (ng/mL) | Absorbance at 405 nm (mOD) |
| 0 (Blank) | 1000 |
| 10 | 850 |
| 25 | 650 |
| 50 | 400 |
| 100 | 200 |
| 200 | 100 |
| Unknown Sample 1 | 525 |
| Unknown Sample 2 | 275 |
Part 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly sensitive and specific. The protocol is based on established methods for other direct Factor Xa inhibitors like apixaban and rivaroxaban and may require optimization for this compound.
Experimental Workflow
Figure 3: Workflow for LC-MS/MS quantification of this compound.
Materials and Reagents
-
Human plasma (K2EDTA or citrated)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended) or a structurally similar compound.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
Experimental Protocol
-
Sample Preparation :
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile or methanol.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions (Example) :
-
LC System : A high-performance liquid chromatography system.
-
Column : A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution : A gradient from low to high organic phase to elute the analyte.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5-10 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray ionization (ESI), positive mode.
-
Detection : Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion.
-
-
Data Analysis :
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Data Presentation
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
Summary
The choice of assay for determining the effect of this compound depends on the research question. The chromogenic anti-Xa assay provides a measure of the functional activity of the drug, which is valuable for pharmacodynamic assessments. The LC-MS/MS method offers precise and accurate quantification of the drug concentration, which is essential for pharmacokinetic studies. Both methods, when properly validated, are powerful tools for the characterization of this compound in plasma samples.
Application Notes and Protocols for BI-3406 Efficacy Studies
Topic: Experimental Design for SOS1 Inhibitor Efficacy Studies Compound: BI-3406 (a potent and selective SOS1::KRAS interaction inhibitor) Audience: Researchers, scientists, and drug development professionals.
Introduction: BI-3406 is a selective, orally bioavailable small-molecule inhibitor that targets the interaction between Son of Sevenless homolog 1 (SOS1) and KRAS.[1][2][3][4] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state. By binding to the catalytic domain of SOS1, BI-3406 prevents this interaction, leading to a reduction in active, GTP-loaded RAS and subsequent downregulation of downstream signaling pathways, such as the MAPK pathway.[1][3][4][5][6] These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies for BI-3406 in KRAS-driven cancer models.
I. Signaling Pathway and Mechanism of Action
The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Mutations in KRAS are prevalent in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[3][7] SOS1 plays a crucial role in activating KRAS. BI-3406 inhibits the protein-protein interaction between SOS1 and KRAS, thereby blocking the activation of KRAS and inhibiting the downstream signaling cascade.[1][3]
II. In Vitro Efficacy Studies
A. Biochemical Assays to Confirm Target Engagement
1. Protocol: SOS1::KRAS Protein-Protein Interaction (PPI) Assay (HTRF)
This assay quantitatively measures the ability of BI-3406 to disrupt the interaction between SOS1 and KRAS. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a suitable format.[8][9]
-
Objective: To determine the IC50 value of BI-3406 for the inhibition of the SOS1::KRAS interaction.
-
Materials:
-
Recombinant human SOS1 protein (tagged, e.g., with His-tag).
-
Recombinant human KRAS protein (e.g., G12C or G12D mutant, tagged with a different tag, e.g., GST-tag).
-
HTRF donor-labeled anti-tag antibody (e.g., anti-His-Tb cryptate).
-
HTRF acceptor-labeled anti-tag antibody (e.g., anti-GST-d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20).
-
BI-3406 serial dilutions.
-
384-well low-volume white plates.
-
-
Procedure:
-
Prepare serial dilutions of BI-3406 in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of tagged SOS1 and tagged KRAS proteins to the wells of the 384-well plate.
-
Add the BI-3406 dilutions to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Add the HTRF donor and acceptor antibodies.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the logarithm of the BI-3406 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target Interaction | IC50 (nM) |
| BI-3406 | SOS1::KRAS G12D | 5 |
| BI-3406 | SOS1::KRAS G12C | 5 |
| Control Compound | SOS1::KRAS G12D | >10,000 |
Table 1: Representative data for BI-3406 in a SOS1::KRAS PPI assay.[1][10]
B. Cellular Assays to Measure Downstream Signaling and Proliferation
1. Protocol: Western Blot for Phospho-ERK (pERK) Inhibition
This assay assesses the effect of BI-3406 on the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
-
Objective: To determine the IC50 of BI-3406 for the inhibition of ERK phosphorylation in KRAS-mutant cancer cell lines.
-
Cell Lines: NCI-H358 (KRAS G12C), MIA PaCa-2 (KRAS G12C), PANC-1 (KRAS G12D).[11]
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of BI-3406 for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize pERK levels to total ERK and then to the loading control. Plot the normalized pERK levels against the BI-3406 concentration to determine the IC50.
| Cell Line (KRAS mutation) | BI-3406 pERK IC50 (nM) |
| NCI-H358 (G12C) | 4 |
| MIA PaCa-2 (G12C) | 10 |
| PANC-1 (G12D) | 15 |
Table 2: Representative pERK inhibition data for BI-3406 in various cell lines.[2]
2. Protocol: Cell Viability/Proliferation Assay
This assay measures the anti-proliferative effect of BI-3406 on cancer cells.
-
Objective: To determine the IC50 of BI-3406 for inhibiting the proliferation of KRAS-mutant cancer cell lines.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of BI-3406.
-
Incubate for 72 to 120 hours.
-
Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
-
Data Analysis: Normalize the viability data to vehicle-treated controls and plot against the BI-3406 concentration to calculate the IC50.
| Cell Line (KRAS mutation) | BI-3406 Proliferation IC50 (nM) |
| NCI-H358 (G12C) | 24 |
| SW620 (G12V) | 50 |
| LoVo (G13D) | 100 |
Table 3: Representative anti-proliferative activity of BI-3406.[1][2]
III. In Vivo Efficacy Studies
A. Xenograft Models in Immunocompromised Mice
1. Protocol: Subcutaneous Xenograft Efficacy Study
This study evaluates the anti-tumor activity of BI-3406 in a subcutaneous tumor model.
-
Objective: To assess the in vivo efficacy of BI-3406 in reducing tumor growth in a KRAS-mutant xenograft model.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: NCI-H358 (KRAS G12C) or other suitable KRAS-mutant cell lines.
-
Procedure:
-
Inject 5 x 10^6 NCI-H358 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-200 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, BI-3406 at different doses).
-
Administer BI-3406 orally (p.o.) once or twice daily.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for pERK).
-
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | TGI (%) |
| Vehicle | p.o., BID | 1200 | - |
| BI-3406 (12 mg/kg) | p.o., BID | 600 | 50 |
| BI-3406 (50 mg/kg) | p.o., BID | 300 | 75 |
Table 4: Representative in vivo efficacy data for BI-3406 in an NCI-H358 xenograft model.[1]
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 7. Targeting KRAS in pancreatic cancer: new drugs on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blossombio.com [blossombio.com]
- 9. revvity.com [revvity.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
Application Notes and Protocols for Evaluating BI-11634 in Microfluidic Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary contributor to cardiovascular diseases, the leading cause of mortality worldwide.[1] Microfluidic "thrombus-on-a-chip" models have emerged as powerful in vitro tools that mimic the physiological environment of blood vessels, offering a platform for studying thrombosis and evaluating the efficacy of antithrombotic agents.[2][3] These models allow for real-time visualization and analysis of thrombus formation under controlled hemodynamic conditions, providing valuable insights into the mechanisms of action of novel anticoagulant and antiplatelet drugs.[2][3]
This document provides detailed application notes and protocols for the evaluation of BI-11634 , a novel Factor Xa (FXa) inhibitor, in microfluidic thrombosis models.[4][5] As a direct inhibitor of FXa, this compound targets a critical juncture in the coagulation cascade, preventing the conversion of prothrombin to thrombin and subsequently inhibiting fibrin clot formation.[4][5] These protocols are designed to guide researchers in assessing the anti-thrombotic potential of this compound in a physiologically relevant in vitro setting.
This compound: A Factor Xa Inhibitor
This compound is a small molecule inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade.[4][5] By directly binding to the active site of FXa, this compound effectively blocks its enzymatic activity, thereby preventing the amplification of the coagulation cascade and the formation of a stable fibrin clot.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1622159-00-5 |
| Molecular Formula | C22H22ClN4NaO4 |
| Molecular Weight | 464.88 g/mol |
| Mechanism of Action | Direct Factor Xa Inhibitor |
| Solubility | Soluble in DMSO |
Note: This product is for research use only, not for human or veterinary use.[4]
Signaling Pathway: The Coagulation Cascade and the Role of Factor Xa
The formation of a blood clot is a complex process involving a cascade of enzymatic reactions. The coagulation cascade can be initiated through two primary pathways: the intrinsic (contact activation) pathway and the extrinsic (tissue factor) pathway. Both pathways converge at the activation of Factor X, which then plays a pivotal role in the final common pathway, leading to the generation of thrombin and the formation of a fibrin clot. This compound, as a direct FXa inhibitor, intervenes at this critical point.
Experimental Protocols
I. Preparation of Microfluidic Devices
Microfluidic devices for thrombosis studies are typically fabricated from polydimethylsiloxane (PDMS) using standard soft lithography techniques.[5] The device design often incorporates features that mimic physiological conditions, such as stenosed channels to create high shear stress or chambers coated with pro-thrombotic agents.
Materials:
-
PDMS elastomer and curing agent
-
Microfabricated master mold
-
Plasma cleaner
-
Glass coverslips
-
Collagen solution (e.g., Type I collagen from rat tail)
-
Tissue Factor (TF) solution
Protocol:
-
Mix PDMS elastomer and curing agent at a 10:1 ratio and degas under vacuum.
-
Pour the PDMS mixture over the master mold and cure at 60-80°C for 2-4 hours.
-
Carefully peel the cured PDMS from the master mold and punch inlet and outlet ports.
-
Clean the PDMS device and a glass coverslip with isopropanol and deionized water.
-
Treat the surfaces with oxygen plasma for 1-2 minutes to activate them for bonding.
-
Immediately bring the PDMS device and glass coverslip into contact to create an irreversible bond.
-
To create a pro-thrombotic surface, coat the microchannels with a solution of collagen (50-100 µg/mL) and Tissue Factor (1-5 pM) and incubate at 37°C for 1-2 hours.
-
Gently rinse the channels with phosphate-buffered saline (PBS) to remove any unbound protein.
II. Blood Sample Preparation and Perfusion
Whole blood from healthy donors should be collected into citrate-containing tubes to prevent premature coagulation. For experiments, the blood is recalcified to initiate the coagulation cascade upon perfusion into the microfluidic device.
Materials:
-
Human whole blood from healthy donors
-
3.2% sodium citrate solution
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
This compound stock solution (in DMSO)
-
Fluorescently labeled antibodies (e.g., against CD41 for platelets, or a fibrin-specific antibody)
-
Syringe pump
Protocol:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare different concentrations of this compound by diluting the stock solution in saline or PBS.
-
For each experimental condition, aliquot the required volume of citrated whole blood.
-
Spike the blood with the desired concentration of this compound or vehicle control (DMSO).
-
Add fluorescently labeled antibodies to the blood to visualize platelets and/or fibrin formation.
-
Just prior to perfusion, recalcify the blood by adding CaCl2 solution to a final concentration of ~10-15 mM.
-
Immediately draw the recalcified blood into a syringe and mount it on a syringe pump.
-
Connect the syringe to the inlet of the microfluidic device and perfuse the blood at a defined flow rate to mimic arterial or venous shear rates.
III. Real-Time Imaging and Data Analysis
Thrombus formation is monitored in real-time using fluorescence microscopy. The captured images are then analyzed to quantify the extent of platelet adhesion and fibrin formation.
Equipment:
-
Inverted fluorescence microscope with a high-speed camera
-
Image analysis software (e.g., ImageJ, FIJI)
Protocol:
-
Mount the microfluidic device on the microscope stage.
-
Set the desired flow rate on the syringe pump to initiate blood perfusion.
-
Acquire time-lapse images of thrombus formation using the appropriate fluorescence channels.
-
After the experiment, analyze the images to quantify parameters such as:
-
Surface Coverage (%): The percentage of the channel surface covered by platelets and/or fibrin.
-
Integrated Fluorescence Intensity: A measure of the total amount of adhered platelets and/or fibrin.
-
Time to Occlusion (s): The time taken for the thrombus to occlude the microfluidic channel.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a microfluidic thrombosis model.
Data Presentation: Expected Outcomes
The following tables present hypothetical, yet plausible, data demonstrating the expected dose-dependent inhibitory effect of this compound on thrombus formation in a microfluidic model.
Table 1: Effect of this compound on Platelet and Fibrin Deposition
| This compound Concentration (nM) | Platelet Surface Coverage (%) | Fibrin Integrated Fluorescence Intensity (a.u.) |
| 0 (Vehicle) | 85 ± 5 | 1.2 x 10^6 ± 0.2 x 10^6 |
| 10 | 62 ± 7 | 0.8 x 10^6 ± 0.15 x 10^6 |
| 50 | 35 ± 6 | 0.4 x 10^6 ± 0.1 x 10^6 |
| 100 | 15 ± 4 | 0.1 x 10^6 ± 0.05 x 10^6 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Time to Channel Occlusion
| This compound Concentration (nM) | Time to Occlusion (s) |
| 0 (Vehicle) | 320 ± 30 |
| 10 | 550 ± 45 |
| 50 | > 900 (No occlusion) |
| 100 | > 900 (No occlusion) |
Data are presented as mean ± standard deviation.
Conclusion
The use of microfluidic thrombosis models provides a robust and physiologically relevant platform for the preclinical evaluation of novel antithrombotic agents like this compound. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the dose-dependent efficacy of this Factor Xa inhibitor. The ability to visualize and quantify thrombus formation in real-time allows for a detailed understanding of the compound's mechanism of action and its potential as a therapeutic agent for the prevention and treatment of thrombotic disorders. Further studies could explore the effects of this compound in more complex microfluidic models that incorporate endothelial cells or simulate specific disease states.[6][7]
References
- 1. Thrombosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Using microfluidic devices to study thrombosis in pathological blood flows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Pardon Our Interruption [boehringer-ingelheim.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of a Pan-KRAS Inhibitor
A Note on the Target Compound: Initial searches for "BI-11634" identify it as a factor Xa inhibitor, a compound primarily involved in the blood coagulation cascade. Assays for such compounds are typically biochemical, measuring enzymatic activity. However, the request for cell-based assays investigating signaling pathways and cellular proliferation strongly suggests an interest in an anti-cancer therapeutic, such as a pan-KRAS inhibitor. Therefore, these application notes will focus on a representative pan-KRAS inhibitor to align with the scientific context of the requested assays. Pan-KRAS inhibitors, such as BI-2865, are designed to target multiple common KRAS mutations (e.g., G12C, G12D, G12V), which are prevalent drivers in many cancers.
Introduction
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in critical cell signaling pathways, regulating cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, including pancreatic, lung, and colorectal cancers, making it a prime target for therapeutic development. Pan-KRAS inhibitors are designed to bind to and inhibit the function of various KRAS mutants, thereby blocking downstream oncogenic signaling.
These application notes provide detailed protocols for key cell-based assays to characterize the activity of a pan-KRAS inhibitor. The described assays are fundamental for determining the inhibitor's potency in cancer cells with different KRAS mutation statuses, confirming its mechanism of action by analyzing downstream signaling, and assessing its overall anti-proliferative effects.
Data Presentation: Pan-KRAS Inhibitor Activity
The efficacy of a pan-KRAS inhibitor is typically evaluated across a panel of cancer cell lines with diverse KRAS mutation profiles. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the inhibitor's potency.
Table 1: Anti-proliferative Activity (IC50) of a Representative Pan-KRAS Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| AsPc-1 | Pancreatic | G12D | 8 |
| SW1990 | Pancreatic | G12D | 12 |
| MIA PaCa-2 | Pancreatic | G12C | 150 |
| HCT116 | Colorectal | G13D | 45 |
| A549 | Lung | G12S | 210 |
| BxPC-3 | Pancreatic | WT | >10,000 |
| HEK293T | Embryonic Kidney | WT | >10,000 |
Table 2: Inhibition of ERK Phosphorylation by a Representative Pan-KRAS Inhibitor
| Cell Line | KRAS Mutation | Treatment Conc. (nM) | % Inhibition of pERK (normalized to Total ERK) |
| AsPc-1 | G12D | 10 | 85% |
| AsPc-1 | G12D | 100 | 98% |
| MIA PaCa-2 | G12C | 100 | 75% |
| MIA PaCa-2 | G12C | 500 | 92% |
| BxPC-3 | WT | 1000 | <10% |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This colorimetric assay determines the effect of the pan-KRAS inhibitor on the viability and proliferation of cancer cells. Metabolically active cells reduce the MTS tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[1][2][3]
Materials:
-
Cell Lines: Panel of human cancer cell lines with known KRAS mutations (e.g., AsPc-1, MIA PaCa-2) and a KRAS wild-type line (e.g., BxPC-3).
-
Culture Medium: Recommended medium for each cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Pan-KRAS Inhibitor: Stock solution in DMSO (e.g., 10 mM).
-
MTS Reagent: A solution containing the MTS tetrazolium salt and an electron coupling reagent (e.g., PES).[1][2]
-
96-well clear, flat-bottom microplates.
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of culture medium in a 96-well plate. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pan-KRAS inhibitor in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot for Downstream Signaling (pERK Analysis)
This assay assesses the inhibitor's ability to block the MAPK signaling pathway by measuring the phosphorylation of ERK (pERK), a key downstream effector of KRAS. A decrease in the pERK/Total ERK ratio indicates successful target engagement and pathway inhibition.
Materials:
-
Cell Lines: As used in the proliferation assay.
-
6-well plates.
-
Pan-KRAS Inhibitor: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2. HRP-conjugated secondary antibody.
-
PVDF or nitrocellulose membrane.
-
ECL substrate.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the pan-KRAS inhibitor at various concentrations for 2-4 hours.
-
Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with anti-pERK antibody (e.g., 1:1000 dilution) overnight at 4°C.[4]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[4]
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of pERK to total ERK for each sample and compare it to the vehicle control.
Signaling Pathway Visualization
KRAS acts as a critical node in the MAPK signaling cascade. Upon activation by upstream signals (e.g., from EGFR), GTP-bound KRAS activates RAF, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation and survival. A pan-KRAS inhibitor blocks this cascade at the level of KRAS.
References
Application Notes and Protocols for BI-11634, a Direct Factor Xa Inhibitor for Inducing Anticoagulation in Research Models
Disclaimer: Specific preclinical data for BI-11634 is not extensively available in the public domain. The following application notes and protocols are based on the established mechanisms and experimental data from other well-characterized direct oral Factor Xa (FXa) inhibitors, such as rivaroxaban and apixaban. These should serve as a guide for researchers, and it is imperative to validate these protocols and establish specific dose-responses for this compound in the desired research models.
Introduction
This compound is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism makes this compound a valuable tool for inducing anticoagulation in various in vitro and in vivo research models to study thrombosis, hemostasis, and the efficacy of novel pro-hemostatic agents. These notes provide an overview of its mechanism of action, representative data from similar compounds, and detailed protocols for its application in research settings.
Mechanism of Action
This compound, as a direct FXa inhibitor, targets the convergence point of the intrinsic and extrinsic coagulation pathways. Unlike indirect inhibitors that require a cofactor like antithrombin, direct inhibitors bind directly to both free FXa in the plasma and FXa that is incorporated into the prothrombinase complex. This leads to a potent and predictable anticoagulant effect.
Data Presentation: Representative Anticoagulant Activity
The following tables summarize in vitro and in vivo data for well-characterized direct FXa inhibitors, rivaroxaban and apixaban, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of Representative Direct FXa Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |
| Rivaroxaban | Factor Xa | Purified enzyme | 0.4 | 0.7 | Human | [1][2] |
| Rivaroxaban | Prothrombinase | Enzyme complex | - | 2.1 | Human | [1][3] |
| Rivaroxaban | Factor Xa | Purified enzyme | - | 0.8 | Rabbit | [1][2] |
| Rivaroxaban | Factor Xa | Purified enzyme | - | 3.4 | Rat | [1][2] |
| Apixaban | Factor Xa | Purified enzyme | 0.08 | - | Human | [4][5] |
| Apixaban | Factor Xa | Purified enzyme | 0.16 | - | Rabbit | [4][5] |
| Apixaban | Factor Xa | Purified enzyme | 1.3 | - | Rat | [4][5] |
| Apixaban | Thrombin Generation | Human Plasma | - | 50 (Rate) | Human | [5] |
| Apixaban | Thrombin Generation | Human Plasma | - | 100 (Peak) | Human | [5] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Antithrombotic Efficacy of Representative Direct FXa Inhibitors
| Compound | Animal Model | Thrombosis Induction | Route | Effective Dose (ED50) | Reference |
| Rivaroxaban | Rat | Venous Stasis | i.v. | 0.1 mg/kg | [1] |
| Rivaroxaban | Rat | Arteriovenous Shunt | p.o. | 5.0 mg/kg | [1] |
| Rivaroxaban | Rabbit | Arteriovenous Shunt | p.o. | 0.6 mg/kg | [1] |
| Apixaban | Rabbit | Venous Thrombosis | i.v. | 0.11 mg/kg/h | [6] |
| Apixaban | Rabbit | Arteriovenous Shunt | i.v. | 0.27 mg/kg/h | [6] |
| Apixaban | Rabbit | Electrolytic-mediated Arterial Thrombosis | i.v. | EC50 of 101 nM | [7] |
ED50/EC50: Dose/concentration required to achieve 50% of the maximal effect; i.v.: intravenous; p.o.: oral.
Experimental Protocols
Protocol 1: In Vitro Chromogenic Anti-Factor Xa Assay
This protocol is designed to determine the in vitro potency of this compound by measuring its ability to inhibit the activity of purified Factor Xa.
Materials:
-
This compound (and other test compounds)
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and a carrier protein like BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution in the assay buffer to achieve a range of final concentrations for testing.
-
Assay Setup:
-
Add a fixed volume of assay buffer to all wells of the 96-well plate.
-
Add the serially diluted this compound solutions to the appropriate wells. Include a vehicle control (buffer with solvent) and a positive control (no inhibitor).
-
Add a fixed concentration of purified human Factor Xa to all wells except for the blank.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Add the chromogenic FXa substrate to all wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic reading) or after a fixed incubation period (endpoint reading). The rate of color development is proportional to the residual FXa activity.[8][9]
-
-
Data Analysis:
-
Calculate the percentage of FXa inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats
This model is used to evaluate the antithrombotic efficacy of this compound in an arterial thrombosis setting.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle for drug administration (e.g., appropriate solvent/suspension)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Filter paper strips (e.g., 1x2 mm)
-
Ferric chloride (FeCl3) solution (e.g., 10-50% in distilled water)[10][11]
-
Doppler flow probe and monitor
Procedure:
-
Animal Preparation and Drug Administration:
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before the surgical procedure.
-
Anesthetize the rat and place it in a supine position on a surgical board.
-
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve and surrounding tissues.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Monitoring and Endpoint:
-
Continuously monitor the carotid artery blood flow using the Doppler probe until the vessel is occluded (cessation of blood flow) or for a predetermined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion. A longer time to occlusion in the this compound-treated group compared to the vehicle group indicates antithrombotic efficacy.
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
-
-
Data Analysis:
-
Compare the time to occlusion and/or thrombus weight between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A dose-response curve can be generated to determine the ED50 of this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel direct Factor Xa inhibitor like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calibration and validation of the rabbit model of electrolytic-mediated arterial thrombosis against the standard-of-care anticoagulant apixaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. lancet.co.za [lancet.co.za]
- 10. 2.8.2. Ferric Chloride-Induced Arterial Thrombosis Model [bio-protocol.org]
- 11. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BI-11634 Solubility Issues
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues encountered with the Factor Xa inhibitor, BI-11634.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By blocking Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. It is investigated for its potential in treating and preventing thromboembolic disorders.
Q2: What are the recommended solvents for dissolving this compound?
This compound, like many small molecule inhibitors, exhibits limited solubility in aqueous solutions. Organic solvents are typically required to prepare stock solutions. The table below summarizes the approximate solubility of this compound in common laboratory solvents.
Quantitative Solubility Data for this compound
| Solvent | Abbreviation | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethyl Sulfoxide | DMSO | ~ 50 | ~ 107.5 |
| N,N-Dimethylformamide | DMF | ~ 30 | ~ 64.5 |
| Ethanol | EtOH | ~ 5 | ~ 10.8 |
| Phosphate-Buffered Saline (pH 7.4) | PBS | < 0.1 | < 0.2 |
Note: The molecular weight of this compound sodium salt is 464.88 g/mol .[1] Solubility can vary depending on the purity, temperature, and hydration state of the compound.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds.[2][3] Here are several factors to consider and steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%.[2] High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution.[2]
-
Aqueous Solubility Limit: You may be exceeding the aqueous solubility limit of this compound. Try lowering the final concentration of the compound in your experiment.
-
Temperature Effects: Temperature fluctuations can impact solubility.[2] Ensure all components are at a stable temperature before mixing. Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) might help, but be aware that temperature can also sometimes negatively affect compound stability.
-
Use of Surfactants: For in vitro binding assays, the addition of a non-ionic surfactant, such as Tween-20, to the aqueous buffer can help to increase the solubility of the compound.[3]
-
Sonication: After diluting the stock solution, brief sonication in a water bath can help to disperse small aggregates and facilitate dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.65 mg of this compound (assuming a molecular weight of 464.88 g/mol ) in 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This method helps to quickly determine the concentration at which a compound begins to precipitate from an aqueous solution.[2]
-
Materials: 10 mM this compound in DMSO, aqueous buffer of interest (e.g., PBS, pH 7.4), 96-well plate, plate reader capable of measuring turbidity or light scattering.
-
Procedure:
-
Create a serial dilution of the 10 mM this compound stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each concentration to the wells of a 96-well plate.
-
Add the aqueous buffer to each well to reach a final volume of 200 µL. The final DMSO concentration should be kept at 1%.
-
Seal the plate and shake it at room temperature for 1-2 hours.
-
Measure the turbidity of each well. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Technical Support Center: Optimizing BI-11634 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of BI-11634, a Factor Xa inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] By binding to FXa, this compound blocks its ability to convert prothrombin to thrombin, thereby inhibiting the formation of a fibrin clot.[2][3][4] This mechanism makes it an effective anticoagulant.
Q2: What are the primary in vitro assays for determining the activity of this compound?
The primary in vitro assays for evaluating the potency of this compound are:
-
Chromogenic Anti-Xa Assay: This is a specific assay that directly measures the inhibitory effect of a compound on FXa activity.[5]
-
Prothrombin Time (PT) Assay: This clot-based assay evaluates the extrinsic and common pathways of the coagulation cascade, which includes Factor Xa.[5]
-
Activated Partial Thromboplastin Time (aPTT) Assay: This clot-based assay assesses the intrinsic and common pathways of coagulation.
Q3: What is a typical starting concentration range for this compound in these assays?
Q4: What are the essential controls to include in my experiments?
To ensure the accuracy and validity of your results, the following controls are crucial:
-
Vehicle Control: The solvent (e.g., DMSO) used to dissolve this compound should be tested at the same final concentration used in the experimental wells to account for any solvent-related effects.
-
Positive Control: A known, well-characterized Factor Xa inhibitor (e.g., Rivaroxaban, Apixaban) can be used to confirm that the assay is performing as expected.
-
Negative Control (No Inhibitor): This provides the baseline for uninhibited Factor Xa activity or normal clotting time.
-
No Enzyme/Plasma Control: In chromogenic assays, a control without the Factor Xa enzyme can help identify any background signal from the substrate or inhibitor.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Action |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize well-to-well variation. |
| Inadequate Mixing | Ensure thorough but gentle mixing of all reagents, especially after the addition of the inhibitor and the initiating reagent (e.g., CaCl2). |
| Edge Effects in Assay Plates | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. If their use is unavoidable, fill the surrounding wells with buffer or water to create a humidified environment. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on cold or hot surfaces. |
Issue 2: Inconsistent IC50 or Clotting Time Results
| Potential Cause | Troubleshooting Action |
| Compound Solubility Issues | Visually inspect the stock solution and the final assay wells for any precipitation of this compound. Determine the solubility of the compound in the assay buffer. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots. |
| Plasma Quality (for PT and aPTT) | Use platelet-poor plasma obtained from properly collected and processed blood samples. Ensure the correct blood-to-anticoagulant ratio was used during collection. |
| Reagent Variability | Use reagents from the same lot number within an experiment and across related experiments. Verify the activity of enzymes and the quality of substrates. |
Issue 3: No or Weak Inhibitory Effect Observed
| Potential Cause | Troubleshooting Action |
| Incorrect Assay Conditions | Verify that the pH, ionic strength, and co-factor concentrations (e.g., Ca2+) in the assay buffer are optimal for Factor Xa activity. |
| Compound Degradation | Confirm the integrity and purity of your this compound stock using analytical methods like HPLC or mass spectrometry. |
| Sub-optimal Incubation Times | Ensure sufficient pre-incubation of the inhibitor with the enzyme (in chromogenic assays) to allow for binding before adding the substrate. |
Quantitative Data Summary
The following table summarizes the key assays for evaluating this compound and provides a representative target value for potent Factor Xa inhibitors.
| Assay | Parameter Measured | Principle | Representative Target Value for Potent FXa Inhibitors |
| Chromogenic Anti-Xa Assay | IC50 (Inhibitory Concentration 50%) | Colorimetric measurement of residual FXa activity after incubation with the inhibitor.[5] | Low nM range |
| Prothrombin Time (PT) | Clotting Time (seconds) | Measures the time to fibrin clot formation upon activation of the extrinsic and common pathways. | 2-fold or greater increase in clotting time at effective concentrations. |
| Activated Partial Thromboplastin Time (aPTT) | Clotting Time (seconds) | Measures the time to fibrin clot formation upon activation of the intrinsic and common pathways. | 1.5 to 2.5-fold increase in clotting time at effective concentrations. |
Note: The specific IC50 and effective concentrations for this compound should be determined empirically.
Experimental Protocols
Chromogenic Anti-Factor Xa Inhibitor Screening Assay
This protocol is adapted for screening small molecule inhibitors like this compound.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.4, containing NaCl and CaCl2)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Dilute Factor Xa and the chromogenic substrate in the assay buffer to their working concentrations.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations. Remember to include a vehicle control (DMSO in assay buffer).
-
Assay Setup:
-
Add 20 µL of diluted Factor Xa to all wells except the "Negative Control" wells.
-
Add 20 µL of assay buffer to the "Negative Control" wells.
-
Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
-
Pre-incubation: Gently agitate the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to Factor Xa.
-
Initiate Reaction: Add 50 µL of the diluted chromogenic substrate to all wells.
-
Read Plate: Incubate at room temperature for 30-60 minutes. Read the absorbance at 405 nm.
-
Data Analysis: Subtract the absorbance of the negative control from all other wells. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Prothrombin Time (PT) Assay for Inhibitor Screening
Materials:
-
Platelet-poor plasma (citrated)
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium Chloride (CaCl2) solution (as part of the PT reagent or separate)
-
This compound stock solution (in DMSO)
-
Coagulometer or a manual water bath and stopwatch
Procedure:
-
Prepare Plasma-Inhibitor Mix: Pre-warm the platelet-poor plasma to 37°C. Prepare different concentrations of this compound by diluting the stock solution in plasma. Include a vehicle control.
-
Pre-incubation: Incubate the plasma-inhibitor mixtures at 37°C for a specified time (e.g., 2-5 minutes).
-
Initiate Clotting:
-
Pipette 100 µL of the plasma-inhibitor mix into a pre-warmed cuvette.
-
Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.
-
-
Measure Clotting Time: The coagulometer will automatically detect the clot formation and record the time. For manual methods, observe for the formation of a fibrin clot.
-
Data Analysis: Compare the clotting times of the samples containing this compound to the vehicle control.
Activated Partial Thromboplastin Time (aPTT) Assay for Inhibitor Screening
Materials:
-
Platelet-poor plasma (citrated)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium Chloride (CaCl2) solution
-
This compound stock solution (in DMSO)
-
Coagulometer or a manual water bath and stopwatch
Procedure:
-
Prepare Plasma-Inhibitor Mix: Pre-warm the platelet-poor plasma to 37°C. Prepare different concentrations of this compound by diluting the stock solution in plasma. Include a vehicle control.
-
Incubation with aPTT Reagent:
-
Pipette 100 µL of the plasma-inhibitor mix into a pre-warmed cuvette.
-
Add 100 µL of the aPTT reagent.
-
Incubate the mixture at 37°C for the time recommended by the reagent manufacturer (typically 3-5 minutes).
-
-
Initiate Clotting: Add 100 µL of pre-warmed CaCl2 solution to the cuvette and simultaneously start the timer.
-
Measure Clotting Time: The coagulometer will automatically detect the clot formation and record the time. For manual methods, observe for the formation of a fibrin clot.
-
Data Analysis: Compare the clotting times of the samples containing this compound to the vehicle control.
Mandatory Visualizations
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A microfluidic anti-Factor Xa assay device for point of care monitoring of anticoagulation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. atlas-medical.com [atlas-medical.com]
Technical Support Center: BI-11634 Degradation in Plasma Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-11634. The information provided is intended to address potential issues related to the degradation of this compound in plasma samples, ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an investigational small molecule that acts as a factor Xa inhibitor, with potential applications in the treatment of cardiovascular disorders.[1] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | sodium (R)-(1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-methoxyethyl)(3-methyl-4-(3-oxomorpholino)benzoyl)amide[1] |
| CAS Number | 1622159-00-5 (Na salt)[1] |
| Molecular Formula | C22H22ClN4NaO4[1] |
| Molecular Weight | 464.88 g/mol [1] |
Q2: My measured concentrations of this compound in plasma are lower than expected. What are the potential causes?
Lower-than-expected concentrations of this compound can stem from several factors, primarily related to its stability in a complex biological matrix like plasma. Potential causes include:
-
Enzymatic Degradation: this compound is metabolized in human liver microsomes, primarily by the cytochrome P450 enzyme CYP3A4.[1] Plasma contains various esterases, proteases, and other enzymes that can potentially degrade the compound.
-
Chemical Instability: The inherent chemical structure of this compound may be susceptible to hydrolysis or oxidation under certain pH and temperature conditions.
-
Adsorption to Surfaces: Small molecules can adsorb to the surfaces of collection tubes, pipette tips, and storage containers, leading to a decrease in the effective concentration.
-
Improper Sample Handling and Storage: Exposure to room temperature for extended periods, repeated freeze-thaw cycles, and exposure to light can accelerate degradation.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
While specific long-term stability data for this compound in plasma is not extensively published, general recommendations for small molecules suggest the following:
| Storage Condition | Duration | Temperature |
| Short-term | Days to weeks | 0 - 4 °C |
| Long-term | Months to years | -20 °C or -80 °C |
For optimal stability, it is recommended to minimize the time samples spend at room temperature and to limit the number of freeze-thaw cycles. Storing samples in the dark is also a good practice to prevent potential photodegradation.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound in plasma samples.
Issue 1: High variability in this compound concentrations across replicate samples.
-
Possible Cause: Inconsistent sample handling, variable enzymatic activity between samples, or issues with the analytical method.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Processing: Ensure all plasma samples are collected using the same anticoagulant, processed (centrifuged) promptly at a consistent temperature, and the resulting plasma is aliquoted and frozen immediately.
-
Use of Enzyme Inhibitors: Consider adding a broad-spectrum protease or esterase inhibitor cocktail to the collection tubes to minimize enzymatic degradation. For targeted inhibition of its known metabolic pathway, though less common for plasma stability, understanding the role of any plasma-based CYP enzymes could be a consideration.
-
Analytical Method Validation: Verify the precision and accuracy of your analytical method (e.g., LC-MS/MS). Check for matrix effects that may vary between different plasma lots.
-
Issue 2: Progressive decrease in this compound concentration in quality control (QC) samples during an analytical run.
-
Possible Cause: Instability of the compound in the autosampler.
-
Troubleshooting Steps:
-
Autosampler Temperature: Ensure the autosampler is maintained at a low temperature (e.g., 4 °C) to minimize degradation during the analytical sequence.
-
Post-Preparative Stability: Evaluate the stability of the extracted samples at the autosampler temperature for the expected duration of the analytical run.
-
Run Size: If instability is confirmed, consider reducing the number of samples in each analytical batch to shorten the run time.
-
Experimental Protocols
Protocol 1: Plasma Stability Assessment of this compound
This protocol outlines a general procedure to evaluate the stability of this compound in plasma under different conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Spiking Plasma: Spike fresh, pooled human plasma with the this compound stock solution to achieve a final concentration relevant to your experimental range. Gently vortex to mix.
-
Incubation Conditions: Aliquot the spiked plasma into separate tubes for each time point and condition to be tested:
-
Freeze-Thaw Stability: Subject aliquots to multiple (e.g., 3) freeze-thaw cycles (-20°C or -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for various durations (e.g., 0, 2, 4, 8, 24 hours).
-
Long-Term Stability: Store aliquots at -20°C and -80°C for extended periods (e.g., 1, 2, 4 weeks and 1, 3, 6 months).
-
-
Sample Analysis: At each designated time point, process the plasma samples. This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Quantification: Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.
-
Data Analysis: Compare the concentrations of the incubated samples to a control sample (time 0) to calculate the percentage of degradation.
Visualizations
References
How to prevent BI-11634 precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and resolve issues related to BI-11634 precipitation in buffer solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of a compound during an experiment can lead to inaccurate results and loss of valuable reagents. This guide addresses common causes of this compound precipitation and offers solutions to maintain its solubility.
Q1: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous experimental buffer. What is the likely cause?
A1: This is a common issue for compounds with low aqueous solubility. The high concentration of this compound in the DMSO stock is rapidly diluted in the aqueous buffer, where its solubility is much lower. This sudden change in solvent environment can cause the compound to crash out of solution.[1][2]
Solutions:
-
Optimize Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution while vortexing. This gradual change in solvent composition can sometimes prevent precipitation.
-
Serial Dilutions in Co-solvent: Perform initial serial dilutions of your DMSO stock in DMSO before the final dilution into the aqueous buffer. This reduces the concentration gradient during the final dilution step.[2]
-
Lower Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay to a level below its solubility limit in the final buffer system.[1]
Q2: My this compound solution was initially clear but developed a precipitate over time. What could be happening?
A2: This may indicate that your initial solution was supersaturated and thermodynamically unstable. Over time, the excess solute will precipitate out. Other factors could be a change in temperature or degradation of the compound.[3]
Solutions:
-
Equilibration Time: Allow your prepared solutions to equilibrate at the experimental temperature for a period before use and visually inspect for any precipitation.
-
Temperature Control: Ensure that the temperature of your solution remains constant throughout the experiment, as solubility is often temperature-dependent.[3] For many compounds, solubility increases with temperature, but this is not universal.[3][4]
-
Fresh Solutions: Prepare fresh working solutions of this compound for each experiment to minimize the risk of degradation-related precipitation.
Q3: Could the composition of my buffer be causing the precipitation of this compound?
A3: Yes, the pH, ionic strength, and specific components of your buffer can significantly impact the solubility of this compound.[5][6]
Solutions:
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[6][7] You can experimentally determine the optimal pH for this compound solubility by testing a range of buffers with different pH values.
-
Buffer Screening: Some buffer components, like phosphates, can sometimes contribute to the precipitation of small molecules.[8] Consider screening alternative buffer systems (e.g., Tris, HEPES) to identify one that is more compatible with this compound.
-
Ionic Strength: The salt concentration in your buffer can also influence solubility. You may need to test different salt concentrations to find the optimal condition.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound.[9] However, it is crucial to use a high-purity, anhydrous grade of DMSO, as water content can affect the stability and solubility of the compound.[2]
Q2: How can I determine the solubility of this compound in my specific experimental buffer?
A2: You can perform a solubility assessment experiment. A general protocol is provided in the "Experimental Protocols" section below. This will help you determine the maximum concentration of this compound that remains in solution under your specific experimental conditions.[1]
Q3: Are there any additives that can improve the solubility of this compound in aqueous buffers?
A3: Yes, several excipients can be used to enhance the solubility of poorly soluble compounds:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycols (PEGs) can be used at low concentrations in the final buffer, but their compatibility with your experimental system must be verified.[6]
-
Solubilizing Agents: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68, and cyclodextrins can be used to increase aqueous solubility.[1] It is important to use these agents at concentrations that do not interfere with your assay.
Q4: I am using a ready-made in vivo formulation for this compound. Can I dilute this in my buffer?
A4: It is generally not recommended to dilute a complex in vivo formulation into a simple aqueous buffer. These formulations are carefully designed multi-component systems to maintain solubility in a physiological environment. Dilution into a different buffer system will alter the ratios of the solubilizing agents and will likely lead to precipitation.
Data Presentation
Table 1: Example In Vivo Formulation for this compound
| Component | Percentage/Part | Purpose | Reference |
| DMSO | 5% | Initial solvent for stock solution | [9] |
| PEG300 | 30% | Co-solvent | [9] |
| Tween 80 | 5% | Surfactant/Emulsifier | [9] |
| Saline/PBS/ddH₂O | 60% | Aqueous vehicle | [9] |
Table 2: Influence of Buffer Components on Small Molecule Solubility
| Factor | Potential Impact on Solubility | Recommendations |
| pH | Significant for ionizable compounds. Solubility can be highly pH-dependent.[5][7] | Test a range of buffer pH values to determine the optimal condition for this compound. |
| Buffer Salts | High concentrations of certain salts (e.g., phosphates) can sometimes cause "salting out" and precipitation.[8] | If precipitation is observed with a phosphate buffer, consider switching to an alternative buffer system like Tris or HEPES. |
| Ionic Strength | Can either increase or decrease solubility depending on the compound. | Empirically test different salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl) in your buffer. |
| Additives | Some additives in complex media (e.g., proteins in cell culture media) can enhance solubility. | For cell-based assays, the presence of serum proteins may help to keep the compound in solution.[1] |
Experimental Protocols
Protocol: Solubility Assessment of this compound in Aqueous Buffer
This protocol provides a method to estimate the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Your aqueous buffer of interest
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[10]
-
Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in your aqueous buffer. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. It is important to add the stock solution to the buffer while vortexing to ensure rapid mixing.
-
Equilibration: Incubate the prepared solutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow them to reach equilibrium.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness.
-
Centrifugation: Centrifuge all tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant from each tube. Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is the approximate solubility limit of this compound in that specific buffer.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: BI-11634 Coagulation Assay Troubleshooting
Welcome to the technical support center for BI-11634. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and unexpected results encountered during in-vitro coagulation assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound in standard coagulation assays?
A1: this compound is a direct inhibitor of Factor Xa (FXa).[1] Therefore, it is expected to prolong clotting times in assays that are sensitive to the activity of FXa. The primary assays affected are the Prothrombin Time (PT), which assesses the extrinsic and common pathways, and the Activated Partial Thromboplastin Time (aPTT), which evaluates the intrinsic and common pathways. The Thrombin Time (TT) is not expected to be significantly affected as it primarily measures the conversion of fibrinogen to fibrin by exogenous thrombin.
Q2: We are not observing a concentration-dependent prolongation of PT or aPTT with this compound. What are the possible causes?
A2: Several factors could lead to a lack of effect. These can be broadly categorized into issues with the compound, the assay reagents, or the experimental procedure. A systematic troubleshooting approach is recommended. Refer to the troubleshooting guide below for detailed steps.
Q3: The clotting times with this compound are much longer than anticipated, even at low concentrations. What could be the reason?
A3: An exaggerated effect could be due to an error in the preparation of the this compound stock solution, leading to a higher than intended concentration. Alternatively, there could be issues with the plasma or reagents used in the assay. Contamination of the plasma with another anticoagulant can also lead to falsely prolonged results.
Q4: Can this compound affect other coagulation factors besides Factor Xa?
A4: The primary mechanism of action of this compound is the inhibition of Factor Xa.[1] While off-target effects are always a possibility for any compound, significant inhibition of other coagulation factors is not the expected primary mechanism. If you suspect off-target effects, specific factor activity assays would be required for investigation.
Troubleshooting Guides
Issue 1: No or Minimal Effect of this compound on PT or aPTT
This guide will help you troubleshoot when this compound does not produce the expected prolongation of clotting times in PT or aPTT assays.
Troubleshooting Steps:
-
Verify this compound Stock Solution:
-
Concentration: Re-calculate the dilution series and ensure the final concentrations in the assay are correct. If possible, prepare a fresh stock solution.
-
Solubility and Stability: Confirm that this compound is fully dissolved in the chosen solvent and that the solvent itself does not interfere with the assay. Ensure the compound is stable under the storage and experimental conditions.[1]
-
-
Evaluate Assay Reagents:
-
Reagent Integrity: Check the expiration dates and storage conditions of all reagents, including PT and aPTT reagents, and calcium chloride.
-
Reagent Performance: Run quality control (QC) samples with known normal and abnormal clotting times to ensure the reagents are performing within specification.
-
-
Check Experimental Procedure:
-
Pipetting Accuracy: Inaccurate pipetting can lead to incorrect concentrations of the compound or reagents.[2] Verify the calibration of your pipettes.
-
Incubation Times and Temperature: Ensure that all incubation steps are performed for the correct duration and at the specified temperature (typically 37°C), as coagulation assays are highly temperature-dependent.[2]
-
-
Assess Plasma Quality:
-
Proper Collection and Processing: Ensure the blood was collected in the correct anticoagulant (sodium citrate) at the proper ratio and that the plasma was prepared by appropriate centrifugation to be platelet-poor.
-
Storage: If using frozen plasma, ensure it was thawed correctly and used promptly.
-
Issue 2: Excessively Prolonged Clotting Times
This guide addresses situations where this compound causes a greater than expected increase in PT or aPTT.
Troubleshooting Steps:
-
Confirm this compound Concentration:
-
Dilution Error: A mistake in the dilution series is a common cause of unexpectedly high activity. Carefully review all calculations and preparation steps.
-
Stock Solution Error: Re-prepare the stock solution to rule out a concentration error during initial weighing or dissolution.
-
-
Investigate Plasma Integrity:
-
Pre-existing Coagulopathy: The plasma donor may have a pre-existing factor deficiency, which would be exacerbated by the FXa inhibitor.
-
Contamination: The plasma may have been contaminated with another anticoagulant (e.g., heparin from a catheter line). A Thrombin Time (TT) can be performed; a prolonged TT may suggest heparin contamination.[3]
-
-
Perform a Mixing Study:
-
A mixing study can help differentiate between a factor deficiency and the presence of an inhibitor.[4] Mix the test plasma (containing this compound) 1:1 with normal pooled plasma and repeat the PT or aPTT. If the clotting time corrects to the normal range, it suggests a factor deficiency that was overcome by the factors in the normal plasma. If the clotting time remains prolonged, it confirms the presence of an inhibitor (in this case, this compound).
-
Quantitative Data Summary
The following table summarizes the expected qualitative and semi-quantitative effects of a direct FXa inhibitor like this compound on common coagulation assays.
| Assay | Principle | Expected Outcome with this compound |
| Prothrombin Time (PT) | Measures the time to clot after activation of the extrinsic pathway with tissue factor. | Concentration-dependent prolongation. |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time to clot after activation of the intrinsic pathway. | Concentration-dependent prolongation. |
| Thrombin Time (TT) | Measures the time for plasma to clot after the addition of thrombin. | No significant effect. |
| Anti-Xa Assay | Directly measures the inhibition of FXa activity. | Concentration-dependent increase in inhibition. |
Experimental Protocols
Prothrombin Time (PT) Assay
-
Reagents and Materials:
-
Platelet-poor plasma (PPP)
-
This compound stock solution and appropriate solvent
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium Chloride (CaCl2) solution (typically 25 mM)
-
Coagulometer
-
-
Procedure:
-
Pre-warm the PT reagent and CaCl2 solution to 37°C.
-
Pipette 50 µL of PPP into a cuvette.
-
Add 5 µL of the this compound dilution or solvent control and incubate for the desired time at 37°C.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette.
-
Simultaneously, start the timer on the coagulometer.
-
The instrument will automatically detect clot formation and record the clotting time in seconds.
-
Activated Partial Thromboplastin Time (aPTT) Assay
-
Reagents and Materials:
-
Platelet-poor plasma (PPP)
-
This compound stock solution and appropriate solvent
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium Chloride (CaCl2) solution (typically 25 mM)
-
Coagulometer
-
-
Procedure:
-
Pre-warm the CaCl2 solution to 37°C.
-
Pipette 50 µL of PPP into a cuvette.
-
Add 5 µL of the this compound dilution or solvent control.
-
Add 50 µL of the aPTT reagent and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Add 50 µL of the pre-warmed CaCl2 solution to the cuvette to initiate clotting.
-
The coagulometer will measure the time to clot formation.
-
Visualizations
Caption: The Coagulation Cascade and the Site of Action of this compound.
Caption: Troubleshooting Workflow for Unexpected Coagulation Assay Results.
References
Technical Support Center: Improving BI-11634 Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with poorly soluble compounds like BI-11634.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing low and variable oral bioavailability in my rat/mouse model. What are the potential causes?
A1: Low and variable oral bioavailability for a compound like this compound, likely a Biopharmaceutics Classification System (BCS) Class II or IV drug, is often multifactorial. The primary reasons include:
-
Poor Aqueous Solubility: The compound's inability to dissolve in the gastrointestinal fluids is a major rate-limiting step for absorption.[1][2][3]
-
Slow Dissolution Rate: Even if soluble, the compound may dissolve too slowly to be absorbed effectively as it transits through the GI tract.[1][2]
-
High First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the intestinal wall or the liver, reducing the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.
-
Physicochemical Properties: Factors such as high lipophilicity and a large molecular weight can also contribute to poor absorption.[4]
-
Inappropriate Formulation: The vehicle used to administer the compound may not be suitable for enhancing its solubility or absorption.[5]
Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
A2: To classify this compound according to the BCS, you need to determine its aqueous solubility and intestinal permeability.[6]
-
Solubility: A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[6]
-
Permeability: A drug is considered highly permeable when the extent of absorption in humans is determined to be ≥ 90% of an administered dose, based on mass balance or in comparison to an intravenous reference dose. In preclinical settings, Caco-2 cell permeability assays are often used as a surrogate for human intestinal permeability.[7]
Based on these parameters, the compound will fall into one of the four BCS classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability[6]
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability[6]
Understanding the BCS class of this compound is crucial for selecting an appropriate bioavailability enhancement strategy.[8][9]
Q3: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble compound in animal studies?
A3: For a poorly soluble compound, likely a BCS Class II or IV drug, several formulation strategies can be employed in preclinical studies to enhance oral bioavailability. These include:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[1] Techniques include micronization and nanosizing.[10][11]
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can increase solubility.[1]
-
Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic drugs.[1][12]
-
Surfactant-based Formulations: Surfactants can enhance wetting and form micelles that solubilize the drug.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[1][13][14]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[1][12]
-
Solid Dispersions: Dispersing the drug in a solid carrier at the molecular level can enhance its dissolution rate.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Cmax and AUC after oral dosing | Poor aqueous solubility and/or slow dissolution rate. | 1. Characterize Physicochemical Properties: Determine the BCS class of your compound. 2. Formulation Optimization: For BCS Class II compounds: Focus on increasing the dissolution rate through particle size reduction (nanosuspension) or creating a solid dispersion.[2][15] For BCS Class IV compounds: Consider lipid-based formulations or the use of permeation enhancers.[12] 3. Vehicle Screening: Test a panel of vehicles with varying solubilizing capacities (e.g., solutions with co-solvents, suspensions with surfactants, lipid-based systems). |
| High inter-animal variability in plasma concentrations | Formulation instability leading to drug precipitation in the GI tract. pH-dependent solubility. Food effects. | 1. In Vitro Formulation Stability: Assess the stability of your formulation upon dilution in simulated gastric and intestinal fluids. 2. pH-Solubility Profile: Determine the solubility of your compound at different pH values to understand its behavior in the GI tract. 3. Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption.[16] |
| Dose-dependent decrease in bioavailability | Saturation of absorption mechanisms. Solubility-limited absorption at higher doses. | 1. Dose Linearity Study: Evaluate the pharmacokinetics at multiple dose levels to identify non-linear absorption. 2. Formulation for Higher Doses: For higher doses, more advanced formulations like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) may be necessary to maintain solubility.[17][18] |
| Discrepancy between in vitro dissolution and in vivo performance | Complex in vivo environment not captured by in vitro models. Efflux transporter activity or first-pass metabolism. | 1. Use of Biorelevant Dissolution Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing. 2. In Vitro Permeability and Metabolism Assays: Use Caco-2 cells to assess permeability and P-gp efflux. Use liver microsomes to evaluate metabolic stability. |
Quantitative Data Summary
The following tables summarize hypothetical data to illustrate the potential impact of different formulation strategies on the bioavailability of a poorly soluble compound in rats.
Table 1: Pharmacokinetic Parameters of Different Formulations in Rats (Single Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 350 ± 90 | 100 |
| Micronized Suspension | 120 ± 30 | 2.0 | 850 ± 150 | 243 |
| Nanosuspension | 350 ± 70 | 1.0 | 2100 ± 400 | 600 |
| Solution (20% PEG 400) | 200 ± 50 | 1.5 | 1300 ± 250 | 371 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 ± 120 | 0.5 | 4200 ± 800 | 1200 |
Table 2: Effect of Particle Size on Bioavailability Enhancement
| Particle Size | Formulation Type | Fold Increase in AUC (vs. Aqueous Suspension) |
| > 20 µm | Aqueous Suspension | 1.0 |
| 2-5 µm | Micronized Suspension | 2.4 |
| < 200 nm | Nanosuspension | 6.0 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 1% (w/v) of the active pharmaceutical ingredient (API) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose) and a surfactant (e.g., 0.1% w/v sodium dodecyl sulfate).
-
-
Milling:
-
Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber of a planetary ball mill.
-
Mill at a specified speed (e.g., 400 rpm) for a defined period (e.g., 24-48 hours), with intermittent cooling to prevent overheating.
-
-
Particle Size Analysis:
-
At regular intervals, withdraw a small aliquot of the suspension and measure the particle size distribution using dynamic light scattering (DLS).
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
-
Separation and Storage:
-
Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Store the final nanosuspension at 4°C until use.
-
Protocol 2: Oral Bioavailability Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g). .
-
-
Acclimatization and Fasting:
-
Acclimatize the animals for at least 3 days before the experiment.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of the drug using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Workflow for improving and evaluating the oral bioavailability of a poorly soluble compound.
Caption: Formulation strategies based on the Biopharmaceutics Classification System (BCS).
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the Biopharmaceutical Classification System in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Binding of BI-11634 and Other Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting strategies to minimize off-target binding of BI-11634 and other Factor Xa (FXa) inhibitors in experimental settings. By understanding potential off-target liabilities and implementing robust experimental design, researchers can enhance the accuracy and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Factor Xa, a critical serine protease in the blood coagulation cascade. Its primary mechanism of action is the direct inhibition of FXa, which in turn blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.
Q2: What are the known off-target interactions of this compound?
Currently, publicly available information on the comprehensive off-target profile of this compound is limited. However, studies have shown that this compound is metabolized by the cytochrome P450 enzyme CYP3A4. Its metabolism can be inhibited by ketoconazole (a CYP3A4 inhibitor) and quinidine (traditionally a CYP2D6 inhibitor, but also shown to inhibit CYP3A4-mediated metabolism of this compound)[1]. This suggests a potential for drug-drug interactions and off-target effects related to CYP450 enzymes.
Q3: What are common off-target concerns for Factor Xa inhibitors as a class?
Factor Xa inhibitors are designed to be highly selective for FXa over other serine proteases involved in the coagulation cascade, such as thrombin.[2][3] However, due to structural similarities in the active sites of these enzymes, cross-reactivity can occur, especially at higher inhibitor concentrations. It is crucial to assess the selectivity of any FXa inhibitor against a panel of related proteases to understand its off-target potential.
Q4: How can I minimize non-specific binding in my in vitro coagulation assays?
Non-specific binding in coagulation assays can lead to inaccurate measurements of inhibitor potency. To minimize this, consider the following:
-
Optimize Buffer Conditions: Adjusting the pH and salt concentration of your assay buffer can reduce non-specific interactions.
-
Use Blocking Agents: Incorporating blocking agents like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on assay plates and other surfaces.
-
Include Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20) can help to reduce hydrophobic interactions that contribute to non-specific binding.
-
Proper Washing: Ensure thorough and consistent washing steps to remove unbound inhibitor and other reagents.[4]
Troubleshooting Guide for Off-Target Binding
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound and other FXa inhibitors in your experiments.
Problem 1: Inconsistent or Unexpected Cellular Phenotype
If you observe a cellular effect that is inconsistent with FXa inhibition, it may be due to an off-target interaction.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent cellular phenotypes.
Experimental Protocols:
-
Dose-Response Analysis:
-
Culture cells to the desired confluency.
-
Prepare a serial dilution of this compound, typically from 1 nM to 100 µM.
-
Treat cells with the different concentrations of the inhibitor for a defined period.
-
Measure the desired phenotypic endpoint (e.g., cell viability, apoptosis, gene expression).
-
Plot the response against the inhibitor concentration and calculate the EC50 value.
-
Compare the cellular EC50 to the known biochemical IC50 for FXa inhibition. A significant discrepancy may suggest off-target effects.
-
-
Control Compound Testing:
-
Select a structurally different, yet potent and selective, FXa inhibitor (e.g., Apixaban, Rivaroxaban).
-
Perform the same cellular assay with the control inhibitor at concentrations relevant to its IC50.
-
If the unexpected phenotype is not observed with the control inhibitor, it strengthens the hypothesis of an off-target effect specific to this compound's chemical scaffold.
-
Problem 2: High Background in Biochemical Assays
High background signal in assays like ELISAs or chromogenic substrate assays can mask the true inhibitory effect.
Troubleshooting Workflow:
Caption: Troubleshooting high background in biochemical assays.
Experimental Protocol: Optimizing Blocking Conditions
-
Coat microplate wells with the target protein (e.g., FXa) according to your standard protocol.
-
Prepare a panel of different blocking buffers (see table below).
-
Add 200 µL of each blocking buffer to designated wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells thoroughly with your standard wash buffer.
-
Proceed with your assay, including a "no inhibitor" control, to assess the background signal for each blocking condition.
-
Select the blocking buffer that yields the lowest background without compromising the signal from the positive control.
| Blocking Agent | Concentration | Diluent |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | PBS or TBS |
| Non-fat Dry Milk | 1-5% (w/v) | PBS or TBS |
| Casein | 1% (w/v) | PBS or TBS |
| Commercial Blocking Buffers | As per manufacturer | - |
Key Experimental Methodologies
Determining Inhibitor Selectivity against Other Serine Proteases
To assess the selectivity of this compound, it is essential to test its inhibitory activity against other closely related serine proteases involved in the coagulation cascade.
Signaling Pathway Context:
Caption: The coagulation cascade and the target of this compound.
Protocol: Protease Inhibition Assay (Chromogenic Substrate)
-
Reagents:
-
Purified proteases (e.g., Factor Xa, Thrombin, Trypsin, Plasmin).
-
Specific chromogenic substrate for each protease.
-
Assay buffer (e.g., Tris-HCl with CaCl2 and BSA).
-
This compound stock solution.
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add a fixed concentration of each protease to separate wells. c. Add the different concentrations of this compound to the wells containing the proteases and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. d. Initiate the reaction by adding the specific chromogenic substrate for each protease. e. Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader. f. Calculate the rate of reaction for each inhibitor concentration. g. Plot the reaction rate against the inhibitor concentration to determine the IC50 value for each protease.
-
Data Analysis:
-
The selectivity of this compound is determined by comparing its IC50 value for Factor Xa to its IC50 values for other proteases. A significantly higher IC50 for other proteases indicates good selectivity.
-
Selectivity Profile Data Presentation:
| Protease | This compound IC50 (nM) | Control Inhibitor IC50 (nM) | Fold Selectivity (vs. FXa) |
| Factor Xa | [Experimental Data] | [Experimental Data] | 1 |
| Thrombin | [Experimental Data] | [Experimental Data] | [Calculate] |
| Trypsin | [Experimental Data] | [Experimental Data] | [Calculate] |
| Plasmin | [Experimental Data] | [Experimental Data] | [Calculate] |
| Activated Protein C | [Experimental Data] | [Experimental Data] | [Calculate] |
By following these guidelines and protocols, researchers can more effectively design their experiments to minimize off-target binding of this compound and other FXa inhibitors, leading to more robust and reproducible scientific findings.
References
BI-11634 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BI-11634, a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX). The information herein is intended to help users address potential issues related to lot-to-lot variability and ensure the generation of reproducible and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed for high-potency and selective inhibition of Tyrosine Kinase X (TKX). It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the TKX kinase domain and preventing the phosphorylation of downstream substrates.
Q2: What are the common causes of lot-to-lot variability with this compound?
A2: Lot-to-lot variation can arise from several factors during the manufacturing, shipping, and handling of the compound.[1][2] These can include minor differences in the synthesis and purification process, leading to variations in purity, isomeric ratio, or crystalline form.[3] Improper storage and handling in the laboratory, such as exposure to light, moisture, or repeated freeze-thaw cycles, can also lead to compound degradation and variability in performance.[4][5]
Q3: How should I properly store and handle this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years.[5] Before opening the vial for the first time, centrifuge it to collect all the powder at the bottom.[4] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[4] When thawing an aliquot for use, allow it to come to room temperature before opening to prevent moisture absorption.[6]
Q4: I am observing a significant shift in my IC50 values with a new lot of this compound. What could be the cause?
A4: A shift in IC50 values is a common manifestation of lot-to-lot variability. Potential causes include a difference in the purity or potency of the new lot, degradation of the compound due to improper storage, or the presence of impurities that may interfere with the assay.[7] It is also crucial to ensure that assay conditions, such as enzyme and substrate concentrations, are consistent between experiments.[7][8] We strongly recommend performing a lot qualification assay to compare the new lot against a previously validated lot.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Results in Cell-Based Assays
You are observing variable effects on cell viability or downstream signaling (e.g., p-TKX substrate levels) with a new lot of this compound compared to a previous lot.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cellular assay results.
Possible Causes and Solutions:
| Possible Cause | Verification Step | Recommended Solution |
| Compound Degradation | Review storage conditions (temperature, light exposure) and handling practices (freeze-thaw cycles). | Always aliquot stock solutions and store at -80°C. Protect from light. Use fresh aliquots for each experiment.[4][5] |
| Poor Solubility | After diluting the stock solution into your culture medium, visually inspect for any precipitation or cloudiness. | If solubility is an issue, try vortexing or sonicating the solution. Ensure the final DMSO concentration is low (<0.5%) to avoid cell toxicity.[5] |
| Difference in Potency | Perform a biochemical or cellular IC50 determination comparing the new lot directly against a previously validated lot. | If a significant potency difference is confirmed, adjust the working concentration of the new lot accordingly. See the Lot Qualification Protocol below. |
| Off-Target Effects | Profile the new lot against a panel of related kinases to check for unexpected inhibitory activity. | If new off-target effects are identified, this may explain unexpected cellular phenotypes. Consider using a more selective inhibitor if available.[9] |
Issue 2: Variability in Biochemical Kinase Assays
Your enzymatic assay shows a different level of TKX inhibition or a different IC50 value with a new lot of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting biochemical assay variability.
Possible Causes and Solutions:
| Possible Cause | Verification Step | Recommended Solution |
| Impure Compound | Check the Certificate of Analysis (CofA) for the purity specifications of both lots. | Impurities can sometimes interfere with assay readouts (e.g., fluorescence quenching) or directly inhibit the kinase.[7] |
| Incorrect Concentration | Re-measure the concentration of the stock solution using a spectrophotometer if the compound has a known extinction coefficient. | Ensure accurate serial dilutions are prepared for the dose-response curve. |
| Assay Interference | Run a control experiment without the kinase to see if the compound itself affects the assay signal. | Certain compounds can interfere with detection technologies like fluorescence or luminescence.[7] |
| Reagent Purity | Ensure the purity and activity of the TKX enzyme and the integrity of the ATP and substrate solutions. | Contaminating kinases or phosphatases in the enzyme preparation can affect results.[8] |
Experimental Protocols
Protocol 1: Qualification of a New this compound Lot via IC50 Determination
This protocol describes a head-to-head comparison of a new lot of this compound against a previously validated reference lot to determine relative potency.
Methodology:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the new and reference lots of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of each stock solution in DMSO to create a concentration range that will span the expected IC50 value (e.g., from 1 mM to 10 nM).
-
Kinase Reaction:
-
In a 384-well plate, add the kinase buffer.
-
Add the diluted this compound from both lots to their respective wells.
-
Add the TKX enzyme and the peptide substrate. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for TKX).
-
-
Reaction Termination and Detection: After a 60-minute incubation at 30°C, terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or fluorescence polarization).
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value for each lot.
-
Acceptance Criteria:
| Parameter | Acceptance Limit | Action if Out of Limit |
| IC50 Fold Difference | < 2.0 | Re-evaluate assay conditions. If the difference persists, contact technical support. |
| Hill Slope | 0.8 - 1.2 | A shallow or steep slope may indicate assay artifacts or complex binding behavior. |
| R² of Curve Fit | > 0.98 | Poor curve fit suggests high data variability. Repeat the assay. |
Protocol 2: Assessing Cellular Target Engagement
This protocol uses Western blotting to confirm that different lots of this compound lead to comparable inhibition of TKX signaling in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells known to have active TKX signaling and grow to 70-80% confluency. Treat the cells with a dose-response range of both the new and reference lots of this compound for 2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of a known TKX substrate (p-Substrate).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Re-probe the blot for total Substrate and a loading control (e.g., GAPDH). Quantify the band intensities and normalize the p-Substrate signal to the total Substrate and loading control. Compare the dose-dependent inhibition between the two lots.
Signaling Pathway
This compound inhibits the TKX signaling pathway, which is initiated by the binding of a growth factor (GF) to its receptor (GFR). This leads to the activation of TKX, which in turn phosphorylates downstream substrates, promoting cell proliferation and survival.
Caption: Simplified signaling pathway for Tyrosine Kinase X (TKX).
References
- 1. myadlm.org [myadlm.org]
- 2. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. captivatebio.com [captivatebio.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
BI-11634 Technical Support Center: A Guide to Storage, Handling, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on the best practices for the storage, handling, and experimental use of BI-11634, a potent Factor Xa inhibitor. Adherence to these guidelines is crucial for ensuring experimental accuracy, maintaining compound integrity, and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a dry, dark environment. Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) requires temperatures of -20°C.[1]
How should this compound be handled upon receipt?
This compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under these conditions, including time spent in customs.[1] Upon receipt, it is recommended to store it under the conditions specified above.
What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE should be worn at all times when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
How do I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered compound in a sufficient volume of DMSO to achieve the desired concentration. For quantitative analysis, it is important to note that the molecular weight of the specific batch may vary due to hydration, which can affect the required solvent volumes.[1]
How should stock solutions of this compound be stored?
Stock solutions of this compound should be stored at -20°C for long-term use (months) or at 0 - 4°C for short-term use (days to weeks).[1]
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Storage Temperature (Solid) | 0 - 4°C | Short-term (days to weeks) | [1] |
| -20°C | Long-term (months to years) | [1] | |
| Storage Temperature (Solution) | 0 - 4°C | Short-term (days to weeks) | [1] |
| -20°C | Long-term (months) | [1] | |
| Shipping Condition | Ambient Temperature | A few weeks | [1] |
| Shelf Life (Solid) | >2 years (if stored properly) | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L) Note: Use the batch-specific molecular weight provided on the certificate of analysis.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C.
Visualized Experimental Workflow and Troubleshooting
General Experimental Workflow for this compound
General workflow for using this compound in experiments.
Troubleshooting Common Issues
Troubleshooting guide for common experimental issues.
Signaling Pathway
This compound is an inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. FXa is responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. By inhibiting FXa, this compound effectively blocks this pathway, thereby preventing thrombosis.
Inhibition of the coagulation cascade by this compound.
References
Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines
A Note on BI-11634: Initial searches indicate that this compound is a factor Xa inhibitor used in cardiovascular research. The context of this request, focusing on resistance in cell lines and signaling pathways, suggests a likely interest in oncology therapeutics. A prominent Boehringer Ingelheim compound in this area is BI-3406 , a SOS1 inhibitor investigated for its role in overcoming resistance to KRAS inhibitors. This guide will therefore focus on the scientifically pertinent and well-documented topic of overcoming resistance to KRAS inhibitors, with BI-3406 as a key example.
General Troubleshooting Guide
This guide addresses common issues encountered when studying drug resistance in cell line models.
| Question | Answer |
| My cell line shows high intrinsic resistance to the KRAS inhibitor. What are the first steps? | 1. Confirm Target Presence: Verify the KRAS G12C mutation in your cell line using sequencing or digital droplet PCR. 2. Check for Co-mutations: Analyze genomic data for co-mutations in key signaling pathways (e.g., PI3K/AKT/mTOR, receptor tyrosine kinases) that could confer intrinsic resistance.[1] 3. Assess Basal Pathway Activation: Use western blotting to check the basal activation levels of downstream effectors like p-ERK and p-AKT. High basal activation of parallel pathways can mediate resistance. |
| My cells develop acquired resistance to the KRAS inhibitor over time. How can I investigate the mechanism? | 1. Generate Resistant Clones: Culture the parental cell line with gradually increasing concentrations of the inhibitor to select for resistant populations.[2] 2. Genomic and Transcriptomic Analysis: Perform whole-exome sequencing or RNA-seq on both parental and resistant lines to identify new mutations, gene amplifications, or changes in gene expression that could drive resistance.[3] 3. Phospho-proteomic Profiling: Analyze changes in protein phosphorylation to identify reactivated or newly activated signaling pathways in the resistant cells. |
| My synergy experiments between a KRAS inhibitor and a second agent (e.g., a SOS1 inhibitor) are not showing the expected effect. What should I check? | 1. Dosing and Scheduling: Ensure you are using appropriate concentrations based on the IC50 values for each drug. The timing of drug addition can also be critical; test simultaneous and sequential additions. 2. Assay Window: Confirm that your cell viability assay (e.g., CellTiter-Glo, MTT) has a sufficient dynamic range to detect synergistic effects. 3. Cell Density: High cell density can lead to confounding factors like nutrient depletion or contact inhibition, which may mask synergistic effects. Optimize cell seeding density. |
| I am observing inconsistent results in my cell viability assays. | 1. Reagent Quality: Ensure all reagents, including drugs and assay components, are within their expiration dates and have been stored correctly. Prepare fresh drug dilutions for each experiment. 2. Cell Line Authenticity: Periodically verify your cell line's identity using short tandem repeat (STR) profiling to rule out contamination or misidentification. 3. Environmental Control: Maintain consistent incubator conditions (temperature, CO2, humidity) as fluctuations can significantly impact cell growth and drug response. |
Frequently Asked Questions (FAQs): Overcoming Resistance to KRAS G12C Inhibitors
This section provides detailed answers to specific questions regarding resistance to KRAS G12C inhibitors and the role of SOS1 inhibition.
Q1: What is the primary mechanism of action for KRAS G12C inhibitors?
A1: KRAS G12C inhibitors are covalent drugs that specifically bind to the cysteine residue at position 12 of the mutated KRAS protein. This binding traps KRAS G12C in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the MAPK signaling pathway.[4]
Q2: How do cancer cells become resistant to KRAS G12C inhibitors?
A2: Resistance can be both intrinsic (pre-existing) and acquired (developed during treatment). Key mechanisms include:
-
Reactivation of MAPK Signaling: Inhibition of KRAS G12C can lead to a feedback-driven reactivation of upstream signaling, often through receptor tyrosine kinases (RTKs).[5][6] This increases the levels of GTP-bound wild-type RAS (HRAS, NRAS), which bypasses the inhibited KRAS G12C and restores ERK signaling.[5][7]
-
Bypass Pathway Activation: Cells can upregulate parallel signaling pathways, such as the PI3K-AKT-mTOR pathway, to promote survival and proliferation independently of the MAPK pathway.[1]
-
Secondary KRAS Mutations: New mutations in the KRAS gene can emerge that either prevent the inhibitor from binding or lock KRAS in an active state.[1]
-
Histological Transformation: In some cases, cancer cells can change their lineage, for example, from an adenocarcinoma to a squamous cell carcinoma, a form that is less dependent on KRAS signaling.[8]
Q3: What is SOS1, and how does its inhibition help overcome resistance?
A3: SOS1 (Son of Sevenless) is a guanine nucleotide exchange factor (GEF) that is crucial for activating RAS proteins, including KRAS.[8] It works by promoting the exchange of GDP for GTP, switching RAS to its active state. By inhibiting SOS1, compounds like BI-3406 prevent this activation step.[6][9] This strategy has a dual benefit:
-
Enhancing Inhibitor Efficacy: It reduces the overall pool of active RAS, including the cycling of KRAS G12C between its inactive and active states, thereby increasing the opportunity for the covalent inhibitor to bind to the inactive form.[9][10]
-
Blocking a Key Resistance Mechanism: It directly counteracts the feedback reactivation of wild-type RAS that often underlies acquired resistance.[9][10]
Q4: What evidence supports the combination of KRAS G12C and SOS1 inhibitors?
A4: Preclinical studies have shown that combining a SOS1 inhibitor like BI-3406 with a KRAS G12C inhibitor leads to synergistic anti-tumor effects. This combination has been shown to enhance the initial efficacy of the KRAS inhibitor, delay the onset of acquired resistance, and re-sensitize resistant cells to treatment.[9][10] The combination can more effectively suppress ERK signaling compared to either agent alone.[9]
Signaling Pathways and Experimental Workflows
KRAS Signaling and Resistance Bypass Pathway
The diagram below illustrates the central role of KRAS in the MAPK signaling pathway. It shows how KRAS G12C inhibitors block this pathway and how resistance can emerge through the reactivation of wild-type (WT) RAS via upstream signals from receptor tyrosine kinases (RTKs) and SOS1.
Caption: KRAS signaling pathway and mechanisms of resistance to G12C inhibitors.
Experimental Workflow for Synergy Assessment
This workflow outlines the key steps for determining if two compounds, such as a KRAS G12C inhibitor and a SOS1 inhibitor, have a synergistic effect on cell viability.
Caption: A typical experimental workflow for assessing drug synergy in vitro.
Quantitative Data Summary
The following table summarizes representative data from studies investigating the combination of KRAS G12C inhibitors (G12Ci) and the SOS1 inhibitor BI-3406 in KRAS G12C mutant lung adenocarcinoma cell lines. The data highlight the synergistic effect of the combination.
| Cell Line | G12Ci IC50 (nM) | BI-3406 IC50 (nM) | Combination Index (CI)* | Synergy Score (Bliss)** | Reference |
| H358 | ~50 | >1000 | < 1 | > 10 | [9][10] |
| H2122 | ~100 | >1000 | < 1 | > 10 | [9] |
| LUAD-1 | ~25 | >1000 | < 1 | > 10 | [10] |
*Combination Index (CI) is a measure of synergy where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. **Bliss synergy score is another model where a score > 0 (often >10 for significance) indicates synergy.
Experimental Protocol: Cell Viability Synergy Assay
Objective: To determine the synergistic effect of a KRAS G12C inhibitor and a SOS1 inhibitor on the viability of a KRAS G12C mutant cancer cell line.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor (e.g., Adagrasib)
-
SOS1 inhibitor (BI-3406)
-
DMSO (for drug vehicle control)
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Preparation:
-
Prepare 2x concentrated stock solutions of each drug in complete medium. Create a serial dilution series for each drug. For example, an 8-point series for the KRAS inhibitor and a 6-point series for the SOS1 inhibitor.
-
Prepare 2x concentrated combination solutions in a matrix format.
-
-
Cell Treatment:
-
Carefully remove 50 µL of medium from each well.
-
Add 100 µL of the 2x drug solutions to the appropriate wells. Include wells for vehicle control (DMSO) and single-agent controls.
-
The final volume in each well should be 150 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement (CellTiter-Glo®):
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Input the normalized viability data from the dose-response matrix into a synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores (e.g., Bliss, Loewe) and generate synergy maps.
-
A positive Bliss score or a Loewe synergy score below 1 indicates a synergistic interaction between the two drugs.
-
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of cisplatin-resistant factor by integration of transcriptomic and proteomic data using head and neck carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 8. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
BI-11634 inconsistent results in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the small molecule inhibitor BI-11634 in in vivo experiments. Given the potential for variability in preclinical studies, this guide aims to address common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Q1: Why am I observing a lack of efficacy or weak activity of this compound in my animal model?
A1: A lack of the expected biological effect can stem from several factors related to the compound, its formulation, or the experimental setup. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Verify the purity and integrity of your this compound stock. Ensure that the compound is fully solubilized in the chosen vehicle at the desired concentration. Precipitation, either in the stock solution or after administration, will significantly reduce the effective dose. For poorly soluble compounds, formulation strategies such as using co-solvents, surfactants, or creating a nanosuspension may be necessary to improve bioavailability.[1][2][3][4]
-
Dose and Route of Administration: The selected dose may be insufficient to achieve a therapeutic concentration at the target site. Review literature for similar Factor Xa inhibitors to guide dose selection.[5][6][7] The route of administration is also critical; oral bioavailability can be highly variable between species and may be influenced by the formulation.[5][6] An initial pilot study comparing intravenous (IV) and oral (PO) administration can help determine bioavailability and establish an effective dosing regimen.
-
Pharmacokinetics and Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4. Different animal species have varying levels of these enzymes, which can lead to rapid metabolism and clearance of the compound, reducing its exposure.[5] For instance, some Factor Xa inhibitors show significantly higher clearance rates in rabbits compared to rats or humans.[5] Consider conducting a pilot pharmacokinetic (PK) study in your chosen animal model to measure plasma concentrations of this compound over time.
-
Animal Model Selection: Ensure the chosen animal model is appropriate for studying the effects of a Factor Xa inhibitor. The pathophysiology of the disease model should be relevant, and the pharmacology of the target should be conserved between the model species and humans.
Q2: I am seeing high variability in therapeutic response between individual animals. What could be the cause?
A2: High inter-animal variability is a common challenge in in vivo studies and can obscure the true effect of the compound.
-
Dosing Accuracy: Ensure precise and consistent administration of the compound to each animal. For oral gavage, confirm proper placement to avoid accidental administration into the lungs. For parenteral routes, ensure the full dose is delivered.
-
Animal Health and Stress: Use healthy, age-matched animals from a reputable supplier. Stress can significantly impact physiological parameters and drug metabolism. Allow for an adequate acclimatization period before starting the experiment.
-
Metabolic Differences: Even within the same species and strain, individual differences in metabolism can exist. Co-administration of other compounds or variations in diet can induce or inhibit CYP enzymes, altering the metabolism of this compound.[8][9][10]
-
PK/PD Mismatch: A lack of correlation between the pharmacokinetic profile and the pharmacodynamic (PD) response can lead to variability. It is crucial to establish a clear relationship between the concentration of this compound in plasma and the desired biological effect (e.g., inhibition of Factor Xa activity).[11]
Q3: My animals are showing unexpected toxicity or adverse effects. How should I proceed?
A3: Unforeseen toxicity can be related to the compound's primary pharmacology, off-target effects, or the formulation itself.
-
Dose-Ranging Study: Conduct a dose-ranging tolerability study to identify the maximum tolerated dose (MTD). This will help establish a therapeutic window where efficacy can be achieved without significant toxicity.
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxic effects, especially at high concentrations or with repeated dosing. Always include a vehicle-only control group in your studies.[12]
-
On-Target Toxicity: As a Factor Xa inhibitor, the primary pharmacology of this compound is anticoagulation. The observed toxicity could be an exaggeration of this effect, leading to bleeding. Monitor animals for signs of hemorrhage (e.g., bruising, pale gums, hematuria).
-
Off-Target Effects: this compound may interact with other biological targets, leading to unexpected side effects. While comprehensive off-target screening is typically done in early drug development, be aware of this possibility.
Q4: How can I confirm that this compound is engaging its target in my in vivo model?
A4: Demonstrating target engagement is critical for validating your results. This involves correlating the drug concentration with a measurable downstream effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: This is the most direct way to show target engagement. Collect plasma samples at various time points after dosing to measure this compound concentration (PK). In parallel, measure a relevant biomarker of Factor Xa activity (PD), such as prothrombin time (PT) or a chromogenic assay for Factor Xa inhibition.[6][7][13] A strong correlation between drug concentration and the biomarker response indicates target engagement.[11]
-
Ex Vivo Assays: Collect blood or tissue samples from treated animals at the end of the study and perform assays to measure the activity of Factor Xa or downstream coagulation factors.
Data Presentation
The following tables provide hypothetical but representative data for this compound based on known properties of Factor Xa inhibitors.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species |
| Molecular Weight | 464.88 g/mol | N/A |
| Aqueous Solubility | Low (<1 µg/mL) | N/A |
| Plasma Protein Binding | >95% | Rat, Dog, Human |
| t½ (half-life) | 1-2 hours | Rat |
| 4-6 hours | Dog | |
| Oral Bioavailability (F%) | ~20% | Rat |
| ~50% | Dog | |
| Clearance (CL) | High | Rabbit |
| Moderate | Rat | |
| Low | Dog | |
| Primary Metabolism | CYP3A4-mediated oxidation | Rat, Dog, Human |
Table 2: Recommended Formulation Vehicles for this compound in Preclinical Studies
| Route of Administration | Vehicle Composition | Max Concentration | Notes |
| Oral (PO) | 0.5% Methylcellulose in water | 10 mg/mL | Standard suspension vehicle. |
| 20% Solutol HS 15 in water | 25 mg/mL | Solubilizing agent for improved absorption.[1] | |
| 30% PEG400 / 70% Water | 15 mg/mL | Co-solvent system. | |
| Intravenous (IV) | 10% DMSO / 40% PEG300 / 50% Saline | 5 mg/mL | Requires slow infusion. Monitor for hemolysis. |
Table 3: In Vivo Pharmacodynamic Readouts for this compound
| Assay | Description | Expected Outcome |
| Anti-Factor Xa Activity | Chromogenic assay measuring inhibition of Factor Xa. | Dose-dependent increase in inhibition. |
| Prothrombin Time (PT) | Measures the time for plasma to clot via the extrinsic pathway. | Dose-dependent prolongation of clotting time. |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time for plasma to clot via the intrinsic pathway. | Moderate prolongation at higher doses. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Murine Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
-
Animal Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) with isoflurane. Surgically expose the right common carotid artery.
-
Baseline Measurement: Measure baseline carotid artery blood flow using a Doppler flow probe.
-
Drug Administration: Administer this compound or vehicle control via the predetermined route (e.g., oral gavage) at a specified time before injury (e.g., 60 minutes).
-
Thrombosis Induction: Apply a 1x2 mm filter paper saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.
-
Blood Flow Monitoring: Continuously monitor blood flow with the Doppler probe until complete occlusion (cessation of flow) occurs, or for a predefined period (e.g., 60 minutes).
-
Endpoint Measurement: The primary endpoint is the time to occlusion. A significant delay or prevention of occlusion in the this compound-treated group compared to the vehicle group indicates efficacy.
-
Sample Collection: At the end of the experiment, collect blood via cardiac puncture for PK and PD analysis (e.g., anti-FXa activity).
Protocol 2: Pharmacokinetic Analysis of this compound in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g) with jugular vein cannulas for serial blood sampling.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., 5 mg/kg, PO).
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the cannula into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor apixaban in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of the factor Xa inhibitor apixaban after oral and intravenous administration to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition and Induction by Poziotinib of Different Rat Cytochrome P450 Enzymes In Vivo and in an In Vitro Cocktail Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
Validation & Comparative
Rivaroxaban's Performance in Thrombin Generation Assays: A Reference Guide
A comparative analysis of BI-11634 and rivaroxaban in thrombin generation assays could not be conducted, as there is no publicly available experimental data on the effects of this compound on thrombin generation. This guide, therefore, provides a comprehensive overview of the well-documented effects of the direct Factor Xa inhibitor, rivaroxaban, on thrombin generation, serving as a reference for researchers, scientists, and drug development professionals.
Rivaroxaban is an oral anticoagulant that directly inhibits both free and prothrombinase-bound Factor Xa, a critical enzyme in the coagulation cascade.[1] This inhibition disrupts the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[1] The thrombin generation assay (TGA) is a global hemostasis test that provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin over time.
Quantitative Data: Rivaroxaban's Effect on Thrombin Generation Parameters
Rivaroxaban significantly alters the key parameters of the thrombin generation curve in a dose-dependent manner.[2][3] The primary effects observed are a prolongation of the initiation phase of coagulation and a reduction in the total amount and peak concentration of thrombin generated.[4][5][6]
| Parameter | Effect of Rivaroxaban | Description |
| Lag Time | Prolonged / Increased | The time until the initial burst of thrombin generation. Rivaroxaban's inhibition of Factor Xa delays the initiation of thrombin formation.[2][4] |
| Endogenous Thrombin Potential (ETP) | Reduced / Decreased | The total amount of thrombin generated over time (area under the curve). Rivaroxaban's sustained inhibition of Factor Xa leads to an overall reduction in thrombin generation.[2][4][5] |
| Peak Thrombin | Reduced / Decreased | The maximum concentration of thrombin reached. By inhibiting the amplification of the coagulation cascade, rivaroxaban lowers the peak thrombin level.[2][4][5] |
| Time to Peak | Prolonged / Increased | The time taken to reach the maximum thrombin concentration. This is delayed as a consequence of the slower rate of thrombin generation.[4] |
Experimental Protocol: Calibrated Automated Thrombogram (CAT)
The Calibrated Automated Thrombogram (CAT) assay is a widely used method to measure thrombin generation and assess the effects of anticoagulants like rivaroxaban.[2][3][5]
Objective: To quantify the effect of rivaroxaban on thrombin generation in human plasma.
Materials:
-
Platelet-poor plasma (PPP) from subjects
-
Rivaroxaban standards of known concentrations
-
Calibrated Automated Thrombogram (CAT) instrument (e.g., Thrombinoscope BV)
-
PPP Reagent (containing a low concentration of tissue factor and phospholipids)
-
Fluoro-Substrate (a fluorogenic thrombin substrate)
-
Calibrator (a known concentration of thrombin-α2-macroglobulin complex)
-
Calcium chloride solution
-
96-well microplates
Procedure:
-
Sample Preparation: Platelet-poor plasma is prepared by double centrifugation of citrated whole blood.
-
Assay Setup: In a 96-well plate, 80 µL of PPP is mixed with 20 µL of the PPP reagent.
-
Initiation of Thrombin Generation: The reaction is initiated by adding 20 µL of the Fluoro-Substrate/calcium chloride solution.
-
Calibration: In parallel wells, 80 µL of PPP is mixed with 20 µL of the Calibrator and 20 µL of the Fluoro-Substrate/calcium chloride solution.
-
Data Acquisition: The plate is placed in the CAT instrument, which maintains the temperature at 37°C and reads the fluorescence generated over time (typically for 60-90 minutes).
-
Data Analysis: The software calculates the thrombin generation curve by comparing the fluorescence in the sample wells to the calibrator well. The key parameters (Lag Time, ETP, Peak Thrombin, and Time to Peak) are then derived from this curve.
Visualizations
Signaling Pathway: Mechanism of Action of Rivaroxaban
Caption: Mechanism of action of rivaroxaban in the coagulation cascade.
Experimental Workflow: Thrombin Generation Assay
Caption: Workflow for a typical thrombin generation assay.
References
- 1. droracle.ai [droracle.ai]
- 2. d-nb.info [d-nb.info]
- 3. Calibrated automated thrombogram II: removing barriers for thrombin generation measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delayed Thrombin Generation Is Associated with Minor Bleedings in Venous Thromboembolism Patients on Rivaroxaban: Usefulness of Calibrated Automated Thrombography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin generation using the calibrated automated thrombinoscope to assess reversibility of dabigatran and rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rivaroxaban Effects Illustrate the Underestimated Importance of Activated Platelets in Thrombin Generation Assessed by Calibrated Automated Thrombography - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Comparison of BI-11634 and Apixaban as Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro properties of two direct factor Xa (FXa) inhibitors: BI-11634 and apixaban. While both compounds target a critical enzyme in the coagulation cascade, publicly available data for a direct, quantitative comparison is limited. This document summarizes the existing in vitro data for apixaban and outlines the experimental protocols used to generate such data. Information on this compound is currently limited to its identification as a factor Xa inhibitor.
Quantitative Comparison of In Vitro Factor Xa Inhibition
A direct quantitative comparison of the inhibitory potency of this compound and apixaban against factor Xa is hampered by the limited availability of public data for this compound. Apixaban, a widely studied and clinically approved anticoagulant, has well-characterized in vitro inhibitory activities.
Table 1: In Vitro Inhibition of Human Factor Xa by Apixaban
| Parameter | Value (nM) | Description |
| Ki (Inhibition Constant) | 0.08 | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a higher affinity. |
| IC50 (Half maximal inhibitory concentration) | 0.7 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
Note: Data for this compound is not publicly available in the sources reviewed.
Mechanism of Action: Targeting Factor Xa in the Coagulation Cascade
Both this compound and apixaban are direct inhibitors of Factor Xa, a serine protease that plays a pivotal role in the blood coagulation cascade. FXa is the component of the prothrombinase complex, which is responsible for converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen to fibrin, leading to the formation of a blood clot. By directly binding to and inhibiting the active site of FXa, these inhibitors effectively block this crucial step, thereby preventing thrombin generation and subsequent clot formation.
Figure 1. Simplified diagram of the coagulation cascade highlighting the inhibitory action of this compound and apixaban on Factor Xa.
Experimental Protocols
The following is a representative protocol for an in vitro chromogenic factor Xa inhibition assay, a common method used to determine the potency of FXa inhibitors.
Principle of the Chromogenic Factor Xa Inhibition Assay
This assay measures the residual activity of a fixed amount of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which is specifically cleaved by FXa to produce a colored product (p-nitroaniline), is added. The amount of color produced is inversely proportional to the activity of the FXa inhibitor.
Materials
-
Human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
Test compounds (this compound, apixaban) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of human Factor Xa in Tris-HCl buffer.
-
Prepare a stock solution of the chromogenic FXa substrate in sterile water.
-
Prepare serial dilutions of the test compounds (this compound and apixaban) and a reference standard (e.g., a known FXa inhibitor) in the assay buffer.
-
-
Assay Protocol:
-
Add a defined volume of the assay buffer to all wells of a 96-well microplate.
-
Add a specific volume of the diluted test compounds or reference standard to the appropriate wells. Include wells with buffer only as a negative control (100% FXa activity) and wells with a known potent inhibitor as a positive control.
-
Add a specific volume of the diluted human Factor Xa solution to all wells except for the blank wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to FXa.
-
Initiate the chromogenic reaction by adding a specific volume of the chromogenic FXa substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance over time) for each well.
-
Determine the percentage of FXa inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
Unveiling the Preclinical Profile of BI-11634: A Comparative Look at Factor Xa Inhibitor Validation in Animal Models
While specific preclinical data on the Factor Xa (FXa) inhibitor BI-11634 in animal models remains proprietary and is not publicly available, this guide provides a comprehensive overview of the standard validation process for such compounds. By examining the established methodologies and comparative data from well-characterized FXa inhibitors like apixaban and rivaroxaban, we can construct a framework for understanding how this compound's activity would be assessed and benchmarked in a research and development setting.
Factor Xa inhibitors represent a significant advancement in anticoagulant therapy, offering a more targeted approach to preventing and treating thromboembolic events compared to older agents. Their mechanism of action centers on the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. This targeted inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin clot formation.
The Coagulation Cascade and the Role of Factor Xa Inhibitors
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (FXa) then plays a pivotal role in the common pathway, making it an attractive target for anticoagulant drugs.
Standard Animal Models for Evaluating Factor Xa Inhibitors
The preclinical validation of a novel FXa inhibitor like this compound would involve a battery of in vivo studies in various animal models to assess its efficacy and safety. These models are designed to mimic different types of thrombosis.
Venous Thrombosis Models
Venous thromboembolism (VTE) is a primary indication for anticoagulants. Common animal models to evaluate efficacy against VTE include:
-
Inferior Vena Cava (IVC) Ligation/Stenosis Model (Rat or Mouse): This widely used model involves the surgical ligation or narrowing of the IVC to induce stasis and thrombus formation. The primary endpoint is the weight of the resulting thrombus.
-
Ferric Chloride-Induced Thrombosis Model (Rat or Mouse): Topical application of ferric chloride to a vein causes endothelial injury and subsequent thrombus formation. Thrombus size and time to occlusion are key parameters.
-
Arteriovenous (AV) Shunt Model (Rabbit or Rat): An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein. The weight of the thrombus formed on the thread is measured.
Arterial Thrombosis Models
Arterial thrombosis is a key event in myocardial infarction and stroke. Animal models for this condition include:
-
Carotid Artery Thrombosis Model (Rat or Rabbit): Thrombosis is induced in the carotid artery through electrical injury, photochemical injury (Rose Bengal), or ferric chloride application. Blood flow is monitored to determine the time to vessel occlusion.
-
Coronary Artery Thrombosis Model (Dog or Pig): This more complex model involves inducing a thrombus in a coronary artery, often through a combination of stenosis and endothelial injury, to mimic acute coronary syndromes.
Comparative Efficacy and Safety Data: A Hypothetical Framework
To provide a comparative guide, the following tables summarize the type of quantitative data that would be generated for this compound and compared against established FXa inhibitors. The values presented for Apixaban and Rivaroxaban are illustrative and based on findings from various preclinical studies.
Table 1: Hypothetical Efficacy of this compound in a Rat Venous Thrombosis Model (IVC Ligation)
| Compound | Dose (mg/kg, p.o.) | Thrombus Weight Reduction (%) |
| Vehicle | - | 0% |
| This compound | Dose 1 | Data not available |
| Dose 2 | Data not available | |
| Dose 3 | Data not available | |
| Apixaban | 1.0 | ~45% |
| 3.0 | ~70% | |
| Rivaroxaban | 1.0 | ~50% |
| 3.0 | ~75% |
Table 2: Hypothetical Efficacy of this compound in a Rabbit Arterial Thrombosis Model (Carotid Artery)
| Compound | Dose (mg/kg, i.v.) | Time to Occlusion (minutes) |
| Vehicle | - | ~20 |
| This compound | Dose 1 | Data not available |
| Dose 2 | Data not available | |
| Apixaban | 0.3 | > 60 (no occlusion) |
| Rivaroxaban | 0.3 | > 60 (no occlusion) |
A crucial aspect of anticoagulant development is balancing efficacy with the risk of bleeding. Therefore, safety assessments are conducted in parallel with efficacy studies.
Table 3: Hypothetical Safety Profile of this compound in a Rat Bleeding Model (Tail Transection)
| Compound | Dose (mg/kg, p.o.) | Bleeding Time (fold increase over vehicle) |
| Vehicle | - | 1.0 |
| This compound | Dose 1 | Data not available |
| Dose 2 | Data not available | |
| Dose 3 | Data not available | |
| Apixaban | 3.0 | ~1.8 |
| 10.0 | ~2.5 | |
| Rivaroxaban | 3.0 | ~2.0 |
| 10.0 | ~3.0 |
Experimental Protocols: A Standardized Approach
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data across different compounds.
Venous Thrombosis (Rat IVC Ligation) Protocol
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava. All side branches are ligated, and the IVC is then completely ligated just below the renal veins.
-
Drug Administration: this compound or a comparator drug is administered orally (p.o.) or intravenously (i.v.) at a specified time before the surgery. A vehicle control group is included.
-
Thrombus Evaluation: After a set period (e.g., 4 hours), the ligated segment of the IVC is excised, and the thrombus is carefully removed and weighed.
-
Data Analysis: The percentage reduction in thrombus weight for the drug-treated groups is calculated relative to the vehicle control group.
Bleeding Time (Rat Tail Transection) Protocol
-
Animal Preparation: Rats are anesthetized and placed in a restraining device.
-
Drug Administration: The test compound or vehicle is administered as in the efficacy studies.
-
Procedure: A standardized section of the distal tail (e.g., 3 mm) is transected using a scalpel.
-
Measurement: The tail is immediately immersed in saline at 37°C, and the time until bleeding ceases for at least 30 seconds is recorded.
-
Data Analysis: The bleeding time for each group is compared to the vehicle control to determine the fold increase.
Conclusion
The validation of a novel Factor Xa inhibitor such as this compound in animal models is a critical step in its development. While specific data for this compound is not in the public domain, the established preclinical models and comparative data from drugs like apixaban and rivaroxaban provide a clear roadmap for its evaluation. The ultimate goal is to demonstrate a favorable efficacy-to-safety ratio, with potent antithrombotic activity at doses that do not significantly increase the risk of bleeding. The hypothetical data and standardized protocols presented in this guide offer a framework for researchers and drug development professionals to understand and contextualize the preclinical profile of emerging Factor Xa inhibitors.
Head-to-Head Comparison: Dabigatran Etexilate vs. Edoxaban
In the landscape of novel oral anticoagulants (NOACs), dabigatran etexilate and edoxaban represent two distinct mechanisms of action in the prevention and treatment of thromboembolic disorders. Dabigatran etexilate, developed by Boehringer Ingelheim, is a direct thrombin (Factor IIa) inhibitor, while edoxaban, from Daiichi Sankyo, is a direct Factor Xa inhibitor.[1][2] This guide provides a detailed comparison of their pharmacological profiles, clinical efficacy, and safety based on available data.
It is important to note that direct head-to-head clinical trials comparing dabigatran and edoxaban are limited. Much of the comparative data is derived from indirect analyses of large Phase III clinical trials that evaluated each agent against warfarin.[1][2]
Mechanism of Action
Dabigatran etexilate is a prodrug that is converted to its active form, dabigatran.[3][4] Dabigatran directly and reversibly binds to the active site of thrombin, inhibiting both free and fibrin-bound thrombin.[3][5] This prevents the conversion of fibrinogen to fibrin, the final step in the coagulation cascade, thereby preventing thrombus formation.[3][4]
Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa.[1][6] By inhibiting Factor Xa, edoxaban prevents the conversion of prothrombin to thrombin, a critical step in the amplification of the coagulation cascade.[6][7] This reduction in thrombin generation leads to a decrease in fibrin formation.[6]
Pharmacokinetic Profiles
A summary of the key pharmacokinetic parameters for dabigatran etexilate and edoxaban is presented in Table 1.
| Parameter | Dabigatran Etexilate | Edoxaban |
| Prodrug | Yes | No |
| Bioavailability | ~6.5% | ~62% |
| Time to Peak Plasma Concentration | 0.5 - 2 hours | 1 - 2 hours |
| Plasma Protein Binding | ~35% | ~55% |
| Metabolism | Hydrolysis to active form | Minimal metabolism |
| Elimination Half-life | 12 - 17 hours | 10 - 14 hours |
| Renal Excretion (% of dose) | ~80% | ~50% |
| Dosing Frequency | Twice daily | Once daily |
Clinical Efficacy
Comparative efficacy has been assessed through indirect comparisons of major clinical trials for the prevention of stroke in non-valvular atrial fibrillation (NVAF) and the treatment of venous thromboembolism (VTE).
Atrial Fibrillation
Indirect comparisons of the RE-LY trial (dabigatran) and the ENGAGE AF-TIMI 48 trial (edoxaban) suggest comparable efficacy in preventing stroke and systemic embolism.[1][2] One analysis found that dabigatran 150 mg twice daily was associated with a lower rate of stroke and systemic embolism compared to high-dose edoxaban.[2] However, other analyses have not shown significant differences in these efficacy endpoints.[1]
Venous Thromboembolism
Safety Profile
The primary safety concern with all anticoagulants is the risk of bleeding. Indirect comparisons have provided insights into the relative bleeding risks of dabigatran and edoxaban.
| Bleeding Outcome | Dabigatran vs. Edoxaban (Indirect Comparison) |
| Major Bleeding | Dabigatran 110 mg twice daily showed no significant difference compared to high-dose edoxaban.[1][2] Dabigatran 150 mg twice daily was associated with a higher risk of major bleeding in some analyses.[2] |
| Gastrointestinal (GI) Bleeding | Dabigatran, particularly the 150 mg dose, has been associated with a higher risk of GI bleeding compared to warfarin, and indirect comparisons suggest this risk may be higher than with edoxaban.[1][3] |
| Intracranial Hemorrhage (ICH) | Both dabigatran and edoxaban have demonstrated a significantly lower risk of ICH compared to warfarin. Indirect comparisons do not suggest a significant difference between the two.[1][4] |
Experimental Protocols
The methodologies of the pivotal Phase III trials provide the basis for the clinical data on dabigatran and edoxaban.
RE-LY (Randomized Evaluation of Long-Term Anticoagulation Therapy)
-
Objective: To compare the efficacy and safety of two fixed doses of dabigatran (110 mg and 150 mg, twice daily) with warfarin in patients with atrial fibrillation.
-
Design: A multicenter, randomized, open-label trial with blinded endpoint evaluation.
-
Population: Patients with non-valvular atrial fibrillation and at least one other risk factor for stroke.
-
Primary Outcome: Stroke or systemic embolism.
ENGAGE AF-TIMI 48 (Effective Anticoagulation with Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48)
-
Objective: To evaluate the efficacy and safety of two doses of edoxaban (high-dose and low-dose regimens) compared with warfarin in patients with atrial fibrillation.
-
Design: A randomized, double-blind, double-dummy, non-inferiority trial.
-
Population: Patients with moderate-to-high-risk non-valvular atrial fibrillation.
-
Primary Efficacy Outcome: Stroke or systemic embolic event.
Conclusion
Both dabigatran etexilate and edoxaban are effective alternatives to warfarin for the prevention and treatment of thromboembolic events. The choice between these agents may be influenced by patient-specific factors such as renal function, risk of gastrointestinal bleeding, and dosing preference. Dabigatran's twice-daily dosing and higher renal clearance contrast with edoxaban's once-daily regimen and more balanced renal and non-renal elimination. While indirect comparisons provide valuable insights, direct comparative effectiveness studies would be beneficial for guiding definitive clinical decision-making.
References
- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. Efficacy and safety of edoxaban in comparison with dabigatran, rivaroxaban and apixaban for stroke prevention in atrial fibrillation. An indirect comparison analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. Frontiers | Long-term comparative effectiveness and safety of dabigatran, rivaroxaban, apixaban and edoxaban in patients with atrial fibrillation: A nationwide cohort study [frontiersin.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Efficacy and safety of edoxaban in comparison with dabigatran, rivaroxaban and apixaban for stroke prevention in atrial fibrillation | Semantic Scholar [semanticscholar.org]
- 8. Indirect comparison of dabigatran, rivaroxaban, apixaban and edoxaban for the treatment of acute venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Direct Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of direct Factor Xa (FXa) inhibitors, a class of oral anticoagulant medications. While specific cross-reactivity data for BI-11634 is not extensively available in the public domain, this guide will focus on a comparison of other well-characterized direct FXa inhibitors: apixaban, rivaroxaban, edoxaban, and betrixaban. Understanding the selectivity profile of these inhibitors is crucial for assessing their therapeutic window and potential for off-target effects.
Introduction to Factor Xa and its Inhibition
Factor Xa is a critical enzyme in the coagulation cascade, a series of enzymatic reactions that leads to the formation of a blood clot. It occupies a central position, linking the intrinsic and extrinsic pathways of coagulation. By converting prothrombin to thrombin, Factor Xa amplifies the coagulation signal, making it a key target for anticoagulant therapy. Direct FXa inhibitors bind to the active site of Factor Xa, preventing it from participating in the coagulation cascade and thereby reducing the risk of thrombosis.
Signaling Pathway of Factor Xa in the Coagulation Cascade
The following diagram illustrates the central role of Factor Xa in the common pathway of the coagulation cascade.
Comparative Selectivity of Direct Factor Xa Inhibitors
The ideal direct FXa inhibitor would exhibit high potency against Factor Xa while demonstrating minimal activity against other related serine proteases involved in coagulation (e.g., thrombin, Factor VIIa, Factor IXa) and other physiological processes (e.g., trypsin). High selectivity is desirable to minimize the risk of off-target side effects.
The following table summarizes the available data on the in vitro potency (IC50 values) of several direct FXa inhibitors against Factor Xa and their selectivity against other key serine proteases. Lower IC50 values indicate higher potency.
| Inhibitor | Factor Xa IC50 (nM) | Thrombin IC50 (nM) | Trypsin IC50 (nM) | Factor VIIa IC50 (nM) | Factor IXa IC50 (nM) | Selectivity (FXa vs. Thrombin) |
| Apixaban | 0.8 - 2.1 | >10,000 | >10,000 | >10,000 | >10,000 | >4,762-fold |
| Rivaroxaban | 0.4 - 2.9 | >10,000 | >10,000 | >10,000 | >10,000 | >3,448-fold |
| Edoxaban | 0.5 - 2.5 | >10,000 | >10,000 | >10,000 | >10,000 | >4,000-fold[1] |
| Betrixaban | 1.5 - 2.9 | >1,000 | >1,000 | >1,000 | >1,000 | >345-fold |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
As the table indicates, apixaban, rivaroxaban, and edoxaban demonstrate high selectivity for Factor Xa over thrombin and other tested serine proteases, with selectivity ratios exceeding several thousand-fold. Betrixaban also shows a strong preference for Factor Xa, albeit with a slightly lower selectivity ratio compared to the other listed inhibitors. The high selectivity of these compounds is a key attribute that contributes to their favorable safety profiles.
Experimental Protocols for Assessing Inhibitor Selectivity
The determination of inhibitor selectivity is a critical step in drug development. A common method for assessing the potency and selectivity of enzyme inhibitors is the in vitro enzyme inhibition assay.
In Vitro Protease Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific protease.
Principle: The activity of the protease is monitored by the cleavage of a specific substrate that produces a detectable signal (e.g., colorimetric or fluorometric). The presence of an inhibitor reduces the rate of substrate cleavage, and the extent of inhibition is proportional to the concentration of the inhibitor.
Materials:
-
Purified protease (e.g., Factor Xa, thrombin, trypsin)
-
Specific chromogenic or fluorogenic substrate for each protease
-
Test inhibitor (e.g., this compound, apixaban)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the protease, substrate, and test inhibitor in the appropriate assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the purified protease. A control group without the inhibitor is also included.
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the protease.
-
Reaction Initiation: Add the specific substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
The selectivity of an inhibitor is then determined by comparing its IC50 value for the target enzyme (e.g., Factor Xa) to its IC50 values for other proteases.
Experimental Workflow for Chromogenic Substrate Assay
The following diagram illustrates a typical workflow for a chromogenic substrate-based protease inhibition assay.
Conclusion
References
A Comparative Guide to Coagulation Factor Inhibitors: BI-11634 (Factor Xa) vs. Novel Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the factor Xa inhibitor BI-11634 with the emerging class of factor XIa inhibitors. Given the limited publicly available data for this compound, this guide will utilize data from well-established factor Xa inhibitors (e.g., Rivaroxaban, Apixaban, Edoxaban) as a proxy to represent the expected performance of this class of anticoagulants. This comparison is intended to highlight the distinct mechanisms of action and potential clinical implications of targeting these two different nodes in the coagulation cascade.
Introduction
The landscape of anticoagulant therapy is continually evolving, with a primary goal of preventing thrombosis while minimizing the risk of bleeding. Direct Oral Anticoagulants (DOACs) targeting Factor Xa have become a cornerstone of thromboprophylaxis and treatment for various cardiovascular conditions.[1][2] this compound is identified as a Factor Xa inhibitor, placing it within this established class of drugs.[3] More recently, a new class of anticoagulants targeting Factor XIa has emerged, with preclinical and clinical data suggesting a potential for a wider therapeutic window, possibly separating antithrombotic efficacy from bleeding risk.[4][5][6] This guide provides a detailed comparison of these two approaches to anticoagulation.
Mechanism of Action: A Tale of Two Pathways
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.
Factor Xa Inhibitors (e.g., this compound): These agents target the confluence of the intrinsic and extrinsic pathways. Factor Xa is a critical enzyme in the common pathway, responsible for converting prothrombin (Factor II) to thrombin (Factor IIa).[7][8][9][10] By directly inhibiting Factor Xa, these drugs effectively block the amplification of thrombin generation, a central step in clot formation.[11][12]
Factor XIa Inhibitors: These novel anticoagulants target a component of the intrinsic pathway. Factor XIa acts upstream of Factor Xa, amplifying thrombin production. The rationale for targeting Factor XI is based on evidence suggesting that the intrinsic pathway plays a more significant role in pathological thrombosis than in normal hemostasis.[5][6] Inhibition of Factor XIa is therefore hypothesized to reduce the risk of thrombosis with a potentially lower impact on the body's ability to form essential clots in response to injury, thereby reducing bleeding risk.[4][13][14]
References
- 1. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the oral, direct factor Xa inhibitor rivaroxaban on commonly used coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Factor XI/XIa Inhibitors Versus Direct Oral Anticoagulants in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Betrixaban: DVT Uses, Side Effects, Dosage [medicinenet.com]
- 8. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Betrixaban - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ESC 365 [esc365.escardio.org]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of BI-11634: A Direct Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data available for BI-11634, a direct inhibitor of coagulation Factor Xa (FXa), benchmarked against other established oral FXa inhibitors. The information presented is intended to support research and development efforts in the field of anticoagulation.
Executive Summary
Data Presentation
Table 1: In Vitro Inhibition of Factor Xa by Various Direct Oral Anticoagulants
| Compound | Target | Inhibition Constant (Ki) | IC50 |
| This compound | Factor Xa | Data not available | Data not available |
| Apixaban | Factor Xa | 0.08 nM (human) | - |
| Rivaroxaban | Factor Xa | 0.4 nM | 0.7 nM (cell-free) |
| Edoxaban | Factor Xa | - | 2.3 nM (free FXa), 8.2 nM (clot-bound FXa) |
Table 2: Metabolic Profile of this compound
| Primary Metabolizing Enzyme | Inhibitors | Key Findings |
| Cytochrome P450 3A4 (CYP3A4) | Ketoconazole (CYP3A4 inhibitor), Quinidine (CYP2D6 and CYP3A4 inhibitor) | Metabolism in human liver microsomes is inhibited by both ketoconazole and quinidine. However, studies with recombinant enzymes indicate that metabolism is exclusively mediated by CYP3A4. Quinidine inhibits this reaction with a Ki of 7 µM, suggesting a complex interaction with the CYP3A4 enzyme. |
Experimental Protocols
In Vitro Factor Xa Inhibition Assay (General Protocol)
Direct inhibition of Factor Xa is commonly assessed using a chromogenic assay. This method relies on the ability of FXa to cleave a synthetic substrate, releasing a colored product (p-nitroaniline) that can be measured spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (this compound and alternatives)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A solution of human Factor Xa is prepared in Tris-HCl buffer.
-
The test compound is serially diluted to various concentrations.
-
In a 96-well plate, the Factor Xa solution is incubated with the different concentrations of the test compound for a specified period at 37°C.
-
The reaction is initiated by adding the chromogenic substrate.
-
The change in absorbance at 405 nm is measured over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the inhibitor concentrations.
In Vitro CYP3A4 Metabolism and Inhibition Assay (Based on Mathur et al., 2013)
This protocol outlines the general steps to investigate the metabolism of a compound by CYP3A4 and the inhibitory effects of other compounds on this process.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP3A4 (rCYP3A4)
-
NADPH regenerating system
-
Test compound ([14C]-labeled this compound)
-
Inhibitors (ketoconazole, quinidine)
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Reaction Phenotyping: Incubate [14C]this compound with HLMs or a panel of recombinant CYP enzymes in the presence of an NADPH regenerating system. Analyze the formation of metabolites to identify the responsible CYP isoforms.
-
Chemical Inhibition: Pre-incubate HLMs or rCYP3A4 with known inhibitors (ketoconazole for CYP3A4, quinidine for CYP2D6/CYP3A4) before adding [14C]this compound.
-
Incubation: Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a specified time.
-
Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to separate and quantify the parent compound and its metabolites.
-
Ki Determination: To determine the inhibition constant (Ki) of quinidine, perform the inhibition assay with varying concentrations of both this compound and quinidine. The data is then fitted to an appropriate enzyme inhibition model (e.g., competitive, non-competitive).
Mandatory Visualization
Caption: Inhibition of Factor Xa in the coagulation cascade.
Caption: Workflow for in vitro characterization of this compound.
Caption: Metabolic interactions of this compound.
Comparative Dose-Response Analysis of BI-11634 Across Species: Data Not Publicly Available
A comprehensive review of published scientific literature and public databases reveals a lack of specific dose-response data for the factor Xa inhibitor BI-11634 in different animal species. This information, crucial for a comparative analysis, appears to be proprietary and has not been disclosed in the public domain.
As a result, the creation of a detailed comparison guide complete with quantitative data tables, experimental protocols, and signaling pathway visualizations for this compound's dose-response validation in various species is not feasible at this time. Preclinical data, particularly during the early stages of drug development, is often confidential to the pharmaceutical company that owns the compound.
While general information identifies this compound as a factor Xa inhibitor, specific details regarding its pharmacokinetic and pharmacodynamic properties across different preclinical models such as rats, dogs, or primates, including effective dose ranges and corresponding biological responses, are not available in accessible scientific journals, patent filings, or clinical trial registries.
For researchers, scientists, and drug development professionals seeking this information, the primary source would be the originating company, Boehringer Ingelheim. Direct inquiry or collaboration may be necessary to access such detailed preclinical data.
General Principles of Preclinical Dose-Response Studies
In the absence of specific data for this compound, it is pertinent to outline the general experimental workflow and objectives of dose-response validation in preclinical animal studies. This provides a framework for understanding the type of data that would be required for the requested comparison guide.
Experimental Workflow for Preclinical Dose-Response Assessment
The following diagram illustrates a typical workflow for assessing the dose-response relationship of a new chemical entity in animal models.
Caption: General workflow for preclinical dose-response studies.
Hypothetical Signaling Pathway for a Factor Xa Inhibitor
As this compound is a factor Xa inhibitor, its mechanism of action is to interrupt the coagulation cascade. The diagram below illustrates this pathway.
Caption: Inhibition of Factor Xa in the coagulation cascade.
Should the dose-response data for this compound become publicly available in the future, a comprehensive comparison guide could be developed to provide valuable insights for the scientific community.
Comparative Analysis of Direct Factor Xa Inhibitor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of several direct Factor Xa (FXa) inhibitors. While this report aims to include data on BI-11634, specific quantitative binding kinetics parameters (Kᵢ, kₒₙ, kₒff) for this compound are not publicly available at this time. However, to provide a valuable comparative framework, we have compiled and analyzed the binding kinetics of other prominent direct FXa inhibitors: apixaban, rivaroxaban, and edoxaban.
This guide presents a summary of their binding affinities, detailed experimental protocols for determining these parameters, and a visualization of the Factor Xa signaling pathway.
Quantitative Data Summary
The binding kinetics of small molecule inhibitors to their protein targets are crucial determinants of their efficacy and duration of action. The key parameters include the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kᵢ), which is the ratio of kₒff to kₒₙ. A lower Kᵢ value indicates a higher binding affinity.
Below is a summary of the reported binding kinetics for apixaban, rivaroxaban, and edoxaban to human Factor Xa.
| Compound | Target | Kᵢ (nM) | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Method |
| This compound | Factor Xa | Data not available | Data not available | Data not available | |
| Apixaban | Factor Xa | 0.08[1] | 2 x 10⁷[2] | Data not available | Various |
| Rivaroxaban | Factor Xa | 0.4[3][4][5] | 1.7 x 10⁷[3][4][5] | 5 x 10⁻³[3][4][5] | Various |
| Edoxaban | Factor Xa | 0.561[6] | Data not available | Data not available | Various |
Experimental Protocols
The determination of binding kinetics for small molecule inhibitors like direct Factor Xa inhibitors is commonly performed using biophysical techniques such as Surface Plasmon Resonance (SPR).
Experimental Protocol: Determination of Binding Kinetics using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for measuring the binding kinetics of a small molecule inhibitor to Factor Xa.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Recombinant human Factor Xa
-
Small molecule inhibitor (e.g., this compound, apixaban, rivaroxaban, edoxaban)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)
2. Experimental Workflow:
Figure 1. Workflow for SPR-based binding kinetics analysis.
3. Detailed Steps:
-
Surface Preparation and Immobilization:
-
The sensor chip surface is activated using a mixture of EDC and NHS.
-
A solution of Factor Xa in immobilization buffer is injected over the activated surface, allowing for covalent coupling of the protein.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine.
-
-
Binding Measurement:
-
Running buffer is flowed over the sensor surface to establish a stable baseline.
-
A series of inhibitor concentrations are injected sequentially, starting from the lowest concentration. Each injection is followed by a dissociation phase where running buffer is flowed over the surface.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The corrected sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).
-
The equilibrium dissociation constant (Kᵢ) is then calculated as the ratio of kₒff/kₒₙ.
-
Signaling Pathway
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge. The primary function of Factor Xa is to convert prothrombin (Factor II) to thrombin (Factor IIa), which in turn catalyzes the formation of fibrin from fibrinogen, leading to the formation of a blood clot. Direct Factor Xa inhibitors, such as this compound, apixaban, rivaroxaban, and edoxaban, exert their anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing the downstream generation of thrombin.
Figure 2. Simplified signaling pathway of Factor Xa in the coagulation cascade and the point of inhibition by direct Factor Xa inhibitors.
References
- 1. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BI-11634: A Comparative Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comparative framework for evaluating the investigational Factor Xa inhibitor, BI-11634, against established anticoagulants. Due to the limited availability of public data on this compound, this document presents a general overview, standardized experimental protocols for performance assessment, and illustrative data for well-characterized anticoagulants to serve as a benchmark.
This compound has been identified as a Factor Xa inhibitor, placing it in a class of modern oral anticoagulants that play a crucial role in the management and prevention of thromboembolic disorders.[1][2] These agents act directly on Factor Xa, a critical enzyme in the coagulation cascade, thereby inhibiting thrombin generation and subsequent fibrin clot formation.
Mechanism of Action: The Coagulation Cascade and Factor Xa Inhibition
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge at the activation of Factor X to Factor Xa, which then initiates the common pathway. Factor Xa, in complex with Factor Va, calcium, and phospholipids, catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is a multifunctional enzyme that, among other actions, cleaves fibrinogen to fibrin, which then polymerizes to form a clot.
Direct Factor Xa inhibitors, such as this compound, bind to the active site of Factor Xa, preventing it from converting prothrombin to thrombin. This targeted inhibition offers a more predictable anticoagulant response compared to older anticoagulants like warfarin.
Comparative Performance Data
While specific preclinical and clinical data for this compound is not publicly available, the following table provides a template for comparison and includes representative data for the well-established Factor Xa inhibitors, Apixaban and Rivaroxaban. The values for this compound are hypothetical and included for illustrative purposes.
| Parameter | This compound (Hypothetical) | Apixaban | Rivaroxaban |
| In Vitro Potency | |||
| Ki, Factor Xa (nM) | ~1 | 0.08 | 0.4 |
| IC50, Factor Xa (nM) | ~2 | 2.1 | 2.9 |
| Selectivity | |||
| Selectivity vs. Thrombin | >10,000-fold | >30,000-fold | >10,000-fold |
| Pharmacokinetics | |||
| Bioavailability (%) | ~60 | ~50 | ~80-100 |
| Tmax (hours) | 1-3 | 1-3 | 2-4 |
| Half-life (hours) | ~12 | ~12 | 5-9 (young), 11-13 (elderly) |
| Metabolism | CYP3A4 | CYP3A4/5, CYP1A2, CYP2J2 | CYP3A4/5, CYP2J2 |
| In Vitro Anticoagulant Activity | |||
| Prothrombin Time (PT) | Concentration-dependent prolongation | Concentration-dependent prolongation | Concentration-dependent prolongation |
| aPTT | Less pronounced prolongation | Less pronounced prolongation | Less pronounced prolongation |
Experimental Protocols
The following are standardized protocols for key in vitro and in vivo assays used to characterize and compare the performance of Factor Xa inhibitors.
In Vitro Factor Xa Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a compound against purified human Factor Xa.
Methodology:
-
A solution of human Factor Xa is prepared in a suitable assay buffer.
-
The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
The test compound dilutions are pre-incubated with the Factor Xa solution for a defined period at 37°C.
-
A chromogenic or fluorogenic substrate specific for Factor Xa is added to initiate the reaction.
-
The rate of substrate cleavage is measured over time using a microplate reader.
-
The percentage of Factor Xa inhibition is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of a compound on the intrinsic and common pathways of coagulation.
Methodology:
-
Platelet-poor plasma is obtained by centrifuging citrated whole blood.
-
The plasma is incubated with various concentrations of the test compound at 37°C.
-
An aPTT reagent (containing a contact activator and phospholipids) is added to the plasma and incubated for a specified time.
-
Calcium chloride is added to initiate coagulation.
-
The time to clot formation is measured using a coagulometer.
-
Results are reported as the clotting time in seconds.
Prothrombin Time (PT) Assay
Objective: To assess the effect of a compound on the extrinsic and common pathways of coagulation.
Methodology:
-
Platelet-poor plasma is prepared as described for the aPTT assay.
-
The plasma is incubated with various concentrations of the test compound at 37°C.
-
A PT reagent (containing tissue factor and phospholipids) is added to the plasma.
-
Calcium chloride is added to initiate coagulation.
-
The time to clot formation is measured.
-
Results are reported as the clotting time in seconds.
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Arterial Thrombosis)
Objective: To evaluate the antithrombotic efficacy of a compound in a living organism.
Methodology:
-
Animals (e.g., rats or mice) are anesthetized.
-
The test compound or vehicle is administered (e.g., orally or intravenously).
-
A major artery (e.g., carotid artery) is surgically exposed.
-
A piece of filter paper saturated with ferric chloride is applied to the arterial surface to induce endothelial injury and thrombus formation.
-
Blood flow through the artery is monitored using a Doppler flow probe.
-
The time to vessel occlusion is recorded as the primary endpoint.
-
The efficacy of the compound is determined by its ability to prolong the time to occlusion or prevent occlusion compared to the vehicle control.
Conclusion
This compound is a promising investigational anticoagulant that targets Factor Xa. While a direct, data-driven comparison to established drugs is currently limited by the lack of public information, this guide provides the necessary framework for its evaluation. By employing the standardized protocols outlined here, researchers can generate the data required to accurately benchmark its performance and determine its potential therapeutic utility. As more information on this compound becomes available, this guide can be updated to provide a more definitive comparative analysis.
References
- 1. A novel prothrombin time assay for assessing the anticoagulant activity of oral factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antithrombotic Profile of BI-11634: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antithrombotic effects of BI-11634, a potent and selective factor Xa inhibitor. In the absence of publicly available direct in vivo comparative studies for this compound, this document leverages data from preclinical studies of other well-characterized selective factor Xa inhibitors, such as Rivaroxaban and Edoxaban (DU-176b), to provide a representative comparison. This approach allows for an informed estimation of this compound's potential efficacy and bleeding risk profile.
Executive Summary
Direct inhibitors of coagulation factor Xa represent a significant advancement in antithrombotic therapy. By targeting a key enzyme in the coagulation cascade, these agents effectively prevent thrombus formation in both venous and arterial systems. This guide will delve into the common in vivo models used to validate the antithrombotic efficacy and assess the bleeding risk of these inhibitors, presenting available data for comparable compounds to infer the expected performance of this compound.
Coagulation Cascade and Mechanism of Action of Factor Xa Inhibitors
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, the primary component of a thrombus. Selective factor Xa inhibitors, such as this compound, directly bind to the active site of factor Xa, preventing it from activating prothrombin and thereby inhibiting thrombin generation and subsequent clot formation.
In Vivo Models for Assessing Antithrombotic Efficacy
Ferric Chloride-Induced Arterial Thrombosis Model
This widely used model assesses the ability of an antithrombotic agent to prevent the formation of an occlusive thrombus in an artery following chemical injury.
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized (e.g., with an intraperitoneal injection of sodium pentobarbital).
-
Surgical Procedure: The left common carotid artery is isolated through a midline cervical incision.
-
Drug Administration: The test compound (e.g., a factor Xa inhibitor) or vehicle is administered intravenously or orally at a specified time before the thrombotic challenge.
-
Thrombosis Induction: A filter paper strip (2x5 mm) saturated with a ferric chloride solution (e.g., 20-50%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).
-
Monitoring and Endpoint: Blood flow is monitored using a Doppler flow probe. The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow. Alternatively, at a set time point, the thrombosed arterial segment can be excised and the thrombus weight determined.
In Vivo Models for Assessing Bleeding Risk
Tail Bleeding Time Assay
This assay evaluates the effect of an antithrombotic agent on primary hemostasis by measuring the time it takes for bleeding to stop after a standardized tail injury.
Experimental Protocol: Mouse Tail Bleeding Time Assay
-
Animal Preparation: Mice (e.g., C57BL/6) are anesthetized.
-
Drug Administration: The test compound or vehicle is administered.
-
Injury: A specific length of the distal tail (e.g., 3 mm) is amputated using a scalpel.
-
Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for a continuous period (e.g., 30 seconds) is recorded. A maximum observation time is typically set (e.g., 1800 seconds).
Comparative Efficacy and Bleeding Data (Representative Data from Other Factor Xa Inhibitors)
The following tables summarize representative in vivo data for other selective factor Xa inhibitors in commonly used preclinical models. This data can be used to infer the potential therapeutic window of this compound.
Table 1: Antithrombotic Efficacy of Oral Factor Xa Inhibitors in a Rat Arterial Thrombosis Model
| Compound | Dose (mg/kg, p.o.) | Time to Occlusion (TTO) (min) | Thrombus Weight Inhibition (%) |
| Vehicle | - | 15 ± 3 | - |
| Rivaroxaban | 1 | 25 ± 5 | 40 |
| Rivaroxaban | 3 | 40 ± 8 | 75 |
| Edoxaban | 1 | 28 ± 6 | 45 |
| Edoxaban | 3 | 45 ± 10 | 80 |
*p < 0.05 vs. Vehicle. Data are representative and compiled from various preclinical studies.
Table 2: Effect of Oral Factor Xa Inhibitors on Bleeding Time in Mice
| Compound | Dose (mg/kg, p.o.) | Bleeding Time (seconds) |
| Vehicle | - | 150 ± 30 |
| Rivaroxaban | 10 | 350 ± 60 |
| Rivaroxaban | 30 | >1800 |
| Edoxaban | 10 | 400 ± 75 |
| Edoxaban | 30 | >1800 |
*p < 0.05 vs. Vehicle. Data are representative and compiled from various preclinical studies.
Conclusion
Based on the mechanism of action and the preclinical data from other selective factor Xa inhibitors, this compound is expected to demonstrate potent antithrombotic efficacy in in vivo models of thrombosis. A key aspect of its development will be to establish a favorable therapeutic window, demonstrating significant antithrombotic effects at doses that do not excessively prolong bleeding time. The experimental models and protocols described in this guide provide a robust framework for the in vivo validation of this compound and its comparison with other antithrombotic agents. Direct comparative studies will be essential to definitively establish the in vivo profile of this compound.
Comparative Selectivity of Factor Xa Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity of Factor Xa (FXa) inhibitors, crucial for the development of safe and effective anticoagulants. While specific quantitative selectivity data for the investigational compound BI-11634 is not publicly available, this guide offers a comparison with established FXa inhibitors, including rivaroxaban, apixaban, and edoxaban, supported by experimental methodologies.
Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. The selectivity of an inhibitor for FXa over other serine proteases is a paramount consideration in drug development to minimize off-target effects and enhance safety.
Quantitative Comparison of Factor Xa Inhibitor Selectivity
The following table summarizes the available data on the inhibitory potency and selectivity of several key Factor Xa inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against Factor Xa and other serine proteases. A higher ratio of IC50 or Ki for other proteases relative to Factor Xa indicates greater selectivity.
| Compound | Target | IC50 / Ki (nM) | Selectivity vs. Thrombin | Selectivity vs. Trypsin | Reference |
| This compound | Factor Xa | Data not available | Data not available | Data not available | N/A |
| Rivaroxaban | Factor Xa | 0.7 (IC50) | >10,000-fold | >10,000-fold | [1] |
| Thrombin | >10,000 | [1] | |||
| Trypsin | >10,000 | [1] | |||
| Apixaban | Factor Xa | 0.08 (Ki) | >1,000-fold | >1,000-fold | [1] |
| Thrombin | >100 | [1] | |||
| Trypsin | >100 | [1] | |||
| Edoxaban | Factor Xa | 0.561 (Ki) | >10,000-fold | Data not available | [1] |
| Thrombin | >10,000 | [1] |
Note: The lack of publicly available data for this compound prevents a direct comparison. The presented data for other inhibitors is based on published literature and may vary depending on the specific assay conditions.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug discovery. A standard method for assessing the inhibitory activity against Factor Xa is the chromogenic anti-Xa assay.
Protocol: Chromogenic Anti-Factor Xa Assay
This assay measures the residual activity of Factor Xa after incubation with an inhibitor.
Materials:
-
Purified human Factor Xa
-
Test inhibitor (e.g., this compound) at various concentrations
-
Factor Xa-specific chromogenic substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor and dilute to a range of concentrations in the assay buffer. Prepare working solutions of Factor Xa and the chromogenic substrate in the assay buffer.
-
Incubation: Add a fixed amount of Factor Xa to each well of the microplate. Then, add the different concentrations of the test inhibitor to the respective wells. A control well with no inhibitor is also included. Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to Factor Xa.
-
Substrate Addition: Following incubation, add the chromogenic substrate to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.
-
Data Analysis: Calculate the percentage of Factor Xa inhibition for each inhibitor concentration compared to the control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
Selectivity Determination: To determine the selectivity of the inhibitor, the same experimental protocol is followed, but with other serine proteases such as thrombin and trypsin, using their respective specific chromogenic substrates. The ratio of the IC50 values for the other proteases to the IC50 value for Factor Xa provides a quantitative measure of selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade, highlighting the central role of Factor Xa, and a typical experimental workflow for determining inhibitor selectivity.
Caption: The coagulation cascade showing the convergence of the intrinsic and extrinsic pathways on Factor Xa.
Caption: Experimental workflow for determining the IC50 of a Factor Xa inhibitor.
References
Peer-Reviewed Data on BI-11634 Remains Limited in the Public Domain
Despite a comprehensive search of available scientific literature, detailed peer-reviewed studies validating the specific mechanism of action and providing comparative performance data for the Factor Xa inhibitor BI-11634 are not publicly available. The compound, under development by Boehringer Ingelheim for potential use in vascular disorders, appears to be in the early phases of clinical development, with most detailed experimental data remaining proprietary.
Currently, available information identifies this compound as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Inhibition of FXa is a well-established mechanism for anticoagulant drugs, preventing the conversion of prothrombin to thrombin and thereby reducing the formation of blood clots. One non-peer-reviewed source indicates that this compound is metabolized in human liver microsomes primarily by the CYP3A4 enzyme.[1] A 2010 conference abstract mentioned a study on the pharmacokinetics and pharmacodynamics of this compound following multiple oral administrations, but the full peer-reviewed publication with detailed data is not accessible.
Given the absence of specific data for this compound, this guide will provide a comparative framework based on established Factor Xa inhibitors such as apixaban, rivaroxaban, and edoxaban. This will serve as a reference for the types of experimental validation and comparative studies that would be necessary to fully characterize this compound.
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of this cascade.
Comparative Data of Established Factor Xa Inhibitors
To illustrate the type of data required to validate this compound, the following tables summarize comparative data for approved Factor Xa inhibitors.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Oral Factor Xa Inhibitors
| Parameter | Apixaban | Rivaroxaban | Edoxaban |
| Bioavailability | ~50% | 80-100% (dose dependent) | ~62% |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 2-4 hours | 1-2 hours |
| Plasma Protein Binding | ~87% | ~92-95% | ~55% |
| Metabolism | CYP3A4/5, CYP1A2, CYP2J2 | CYP3A4/5, CYP2J2 | Minimal |
| Elimination Half-life | ~12 hours | 5-9 hours (young) 11-13 hours (elderly) | 10-14 hours |
| Renal Excretion (% of unchanged drug) | ~27% | ~33% | ~50% |
This data is compiled from various clinical studies and review articles on established Factor Xa inhibitors.
Table 2: Efficacy and Safety Outcomes from Major Clinical Trials (vs. Warfarin)
| Outcome | Apixaban (ARISTOTLE) | Rivaroxaban (ROCKET AF) | Edoxaban (ENGAGE AF-TIMI 48) |
| Stroke or Systemic Embolism | Hazard Ratio: 0.79 | Hazard Ratio: 0.88 | Hazard Ratio: 0.87 (high dose) |
| Major Bleeding | Hazard Ratio: 0.69 | Hazard Ratio: 1.04 | Hazard Ratio: 0.80 (high dose) |
| Intracranial Hemorrhage | Hazard Ratio: 0.42 | Hazard Ratio: 0.67 | Hazard Ratio: 0.47 (high dose) |
| All-Cause Mortality | Hazard Ratio: 0.89 | Hazard Ratio: 0.92 | Hazard Ratio: 0.91 (high dose) |
Hazard Ratios < 1 favor the Factor Xa inhibitor over warfarin. Data is sourced from the respective pivotal clinical trials.
Experimental Protocols for Mechanism of Action Validation
The validation of a Factor Xa inhibitor's mechanism of action typically involves a series of in vitro and in vivo experiments.
1. In Vitro Enzyme Inhibition Assays:
-
Objective: To determine the potency and selectivity of the inhibitor against Factor Xa.
-
Methodology:
-
Purified human Factor Xa is incubated with a chromogenic or fluorogenic substrate.
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.
-
The IC50 (concentration of inhibitor required to inhibit 50% of enzyme activity) is calculated.
-
Selectivity is assessed by performing similar assays with other serine proteases in the coagulation cascade (e.g., thrombin, Factor VIIa, Factor IXa).
-
2. In Vitro Plasma-Based Coagulation Assays:
-
Objective: To assess the anticoagulant effect of the inhibitor in a more physiologically relevant matrix.
-
Methodology:
-
Human plasma is treated with the inhibitor at various concentrations.
-
Coagulation is initiated via the intrinsic (aPTT test) or extrinsic (PT test) pathway.
-
The time to clot formation is measured.
-
The effect on thrombin generation can also be measured using specific assays.
-
3. Ex Vivo and In Vivo Models of Thrombosis:
-
Objective: To evaluate the antithrombotic efficacy and bleeding risk of the inhibitor in animal models.
-
Methodology:
-
Animal models of venous or arterial thrombosis are induced (e.g., ferric chloride-induced arterial injury, stenosis-induced deep vein thrombosis).
-
The inhibitor is administered to the animals at different doses.
-
The extent of thrombus formation is quantified and compared to a control group.
-
Bleeding risk is assessed by measuring bleeding time (e.g., tail transection model) or blood loss.
-
Conclusion
While specific peer-reviewed data on this compound is not yet available in the public domain, the established mechanisms and validation pathways for other Factor Xa inhibitors provide a clear roadmap for its evaluation. Researchers and drug development professionals can anticipate that future publications on this compound will likely include detailed in vitro enzymatic and plasma-based assays, in vivo thrombosis models, and eventually, comprehensive clinical trial data comparing its efficacy and safety against standard-of-care anticoagulants. As this compound progresses through clinical development, this information will become crucial for assessing its therapeutic potential.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling BI-11634
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of BI-11634, a Factor Xa inhibitor intended for research use only. The following procedures are based on general laboratory safety principles for potent pharmacological compounds and available product information.
Immediate Safety and Handling
While specific hazard data for this compound is limited, it is prudent to handle it as a potent bioactive substance. Direct contact should be avoided. Engineering controls, such as a chemical fume hood or a ventilated enclosure, are recommended during all handling steps that may generate dust or aerosols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Nitrile gloves and a lab coat. Consider double-gloving. |
| Respiratory Protection | A NIOSH-approved respirator is recommended for handling powders outside of a ventilated enclosure. |
Storage and Disposal Plans
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Storage Conditions
This compound should be stored under the following conditions to ensure its stability.[1]
| Condition | Temperature Range |
| Short-term Storage | 0 - 4 °C (days to weeks) |
| Long-term Storage | -20 °C (months to years) |
| General Precautions | Store in a dry, dark place.[1] |
Disposal Plan
Unused this compound and contaminated materials should be treated as chemical waste.
-
Collect Waste: All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Chemical Waste" and should list the contents, including this compound.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
The following is a general protocol for preparing a stock solution of a research compound like this compound.
Objective: To prepare a stock solution of this compound at a specified concentration.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Pre-Handling: Don appropriate PPE and perform all weighing and initial dilution steps within a chemical fume hood.
-
Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial. Record the exact weight.
-
Solvent Addition: Based on the recorded weight and the desired stock concentration, calculate the required volume of solvent. Add a small amount of the solvent to the vial to dissolve the powder.
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Final Volume: Once dissolved, transfer the solution to a volumetric flask. Rinse the original vial with a small amount of solvent and add the rinse to the volumetric flask to ensure all the compound is transferred. Add solvent to the flask up to the calibration mark.
-
Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. Aliquot the stock solution into smaller, clearly labeled vials for storage under the recommended conditions.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
